Technical Documentation Center

4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid
  • CAS: 149288-71-1

Core Science & Biosynthesis

Foundational

chemical structure and properties of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid

An In-Depth Technical Guide to 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid: Structure, Properties, and Potential as a Bioactive Scaffold Executive Summary 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid (CAS No. 149288-71-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid: Structure, Properties, and Potential as a Bioactive Scaffold

Executive Summary

4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid (CAS No. 149288-71-1) is a unique organic molecule that merges three key structural motifs: a benzoic acid moiety, a flexible ether linkage, and a 3,5-dimethoxyphenyl group.[1] While direct experimental data on this specific compound is limited in publicly accessible literature, its constituent parts are present in numerous well-characterized bioactive molecules. This guide serves as a comprehensive resource for researchers and drug development professionals by providing a detailed analysis of its chemical structure, predicting its physicochemical properties, and outlining robust protocols for its synthesis and characterization.

Crucially, this document moves beyond simple data reporting by hypothesizing potential biological activities based on compelling evidence from structurally related analogs. We explore its potential as an antimitotic agent targeting tubulin polymerization and as a selective anticancer compound, drawing parallels to molecules that have demonstrated efficacy in these areas.[2][3][4][5] By synthesizing established chemical principles with data from analogous structures, this guide provides a foundational framework and a practical roadmap for unlocking the therapeutic potential of this promising chemical scaffold.

Chemical Identity and Molecular Architecture

A thorough understanding of a compound begins with its fundamental structure, which dictates its physical properties, chemical reactivity, and potential biological interactions.

Nomenclature and Chemical Identifiers
  • Systematic IUPAC Name: 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid

  • CAS Registry Number: 149288-71-1[1]

  • Molecular Formula: C₁₆H₁₆O₄

  • Molecular Weight: 288.29 g/mol

Molecular Structure

The molecule's architecture consists of a central benzylic ether linkage connecting a p-substituted benzoic acid with a 3,5-dimethoxyphenol.

Chemical Structure of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid (Image generated for illustrative purposes)
Key Structural Features and Their Implications
  • Benzoic Acid Moiety: This group confers acidic properties and serves as a critical hydrogen bond donor and acceptor. In medicinal chemistry, the carboxylic acid function is often pivotal for interacting with polar residues in enzyme active sites or protein receptors.

  • 3,5-Dimethoxyphenyl Group: The two methoxy groups are strong electron-donating substituents that increase the electron density of the phenyl ring. This feature is common in natural products with anticancer activity. Their meta-positioning influences the overall geometry and electronic distribution of the molecule.

  • Benzylic Ether Linkage: The -CH₂-O- bridge provides rotational flexibility, allowing the two aromatic rings to adopt various spatial orientations. This conformational freedom can be crucial for optimizing binding to a biological target.

Physicochemical Properties and Experimental Characterization

While extensive experimental data for this specific molecule is not available, we can predict key properties based on its structure and outline standard methods for their empirical validation.

Predicted Physicochemical Data

The following table summarizes properties estimated using computational models, providing a baseline for experimental design.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 288.29 g/mol Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability.
XLogP3 2.9 - 3.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors 1 (from -COOH)Facilitates interactions with biological targets.
Hydrogen Bond Acceptors 4 (from -COOH and ether/methoxy oxygens)Provides multiple points for polar interactions.
pKa ~4.2 - 4.8Typical for a benzoic acid derivative; indicates it will be predominantly ionized at physiological pH (7.4).
Topological Polar Surface Area (TPSA) 65.7 ŲSuggests good potential for cell permeability and oral absorption.
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol ensures a trustworthy and reproducible measurement of a fundamental physicochemical property.

Causality: The shake-flask method is the gold standard for solubility determination because it allows the compound to reach thermodynamic equilibrium between its solid state and a saturated aqueous solution, providing the most accurate and relevant solubility value.

Methodology:

  • Preparation: Add an excess amount of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap glass vial. The excess solid is critical to ensure saturation.

  • Equilibration: Place the vial in a mechanical shaker or rotator within a temperature-controlled environment (typically 25°C or 37°C) for a minimum of 24-48 hours. This extended period ensures equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To remove undissolved solid, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

  • Validation: The presence of remaining solid material at the end of the experiment validates that a saturated solution was achieved.

Synthesis and Structural Elucidation

A reliable synthetic route is paramount for producing the material needed for further study. The proposed pathway below utilizes a well-established and high-yielding reaction.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The most logical approach to synthesizing this molecule involves a two-step process: a Williamson ether synthesis to form the core structure, followed by saponification to yield the final carboxylic acid.

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product A Methyl 4-(bromomethyl)benzoate C Methyl 4-[(3,5-dimethoxyphenoxy)methyl]benzoate A->C Step 1: Williamson Ether Synthesis (K2CO3, Acetone, Reflux) B 3,5-Dimethoxyphenol D 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid C->D Step 2: Saponification (NaOH, H2O/MeOH, Reflux then H3O+)

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of Methyl 4-[(3,5-dimethoxyphenoxy)methyl]benzoate

  • Reagent Setup: To a round-bottom flask equipped with a reflux condenser, add 3,5-dimethoxyphenol (1.0 eq.), methyl 4-(bromomethyl)benzoate (1.05 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) to anhydrous acetone. The use of a weak base like K₂CO₃ is sufficient to deprotonate the phenol without hydrolyzing the ester.

  • Reaction: Heat the mixture to reflux and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling, filter off the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH (to remove unreacted phenol) and brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude ester intermediate, which can be purified further by column chromatography if necessary.

Step 2: Saponification to 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid

  • Hydrolysis: Dissolve the crude ester from Step 1 in a mixture of methanol and water (e.g., 3:1 v/v). Add sodium hydroxide (NaOH, 3.0 eq.) and heat the mixture to reflux for 2-4 hours until TLC indicates complete consumption of the ester.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl. The desired carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum to yield the final product.

Methods for Structural Elucidation

Confirmation of the final structure is achieved through a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - A singlet for the benzylic protons (-CH₂-) around 5.1 ppm. - A singlet for the two equivalent methoxy groups (-OCH₃) around 3.8 ppm. - A characteristic AA'BB' pattern for the protons on the benzoic acid ring (~7.5 and 8.1 ppm). - A doublet and a triplet pattern for the protons on the dimethoxyphenyl ring (~6.4-6.5 ppm). - A very broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR - A signal for the carboxylic carbon (~170 ppm). - Signals for the aromatic carbons, with the methoxy-substituted carbons appearing far downfield (~161 ppm). - A signal for the benzylic carbon (~70 ppm). - A signal for the methoxy carbons (~55 ppm).
Mass Spec (ESI-) Expected [M-H]⁻ ion at m/z = 287.1.
FT-IR - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - A sharp C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹). - C-O stretching from the ether and methoxy groups (~1050-1250 cm⁻¹).

Potential Biological Activity and Mechanism of Action

The true value of a novel compound lies in its potential biological function. By examining structurally similar molecules with known activities, we can formulate strong hypotheses for the therapeutic potential of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid.

Hypothesis: Antimitotic Agent via Tubulin Polymerization Inhibition

Authoritative Grounding: A close structural analog, methyl-3,5-diiodo-4-(4'-methoxyphenoxy)benzoate (DIME), is a known inhibitor of tubulin polymerization.[3][4] It arrests the cell cycle in the M phase, leading to abnormal cell division and apoptosis.[2][3] The core phenoxy-benzoate scaffold is shared between DIME and our target molecule. While our compound lacks the diiodo substitution, the 3,5-dimethoxyphenyl moiety is a recognized pharmacophore in other tubulin inhibitors. This strong structural analogy suggests that 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid is a prime candidate for investigation as a novel antimitotic agent.

G A Target Compound B Binds to Tubulin Dimers A->B C Disruption of Microtubule Polymerization Dynamics B->C D Failure of Mitotic Spindle Assembly C->D E Mitotic Arrest (G2/M Checkpoint Activation) D->E F Activation of Caspase Cascade (e.g., Caspase-3) E->F G Apoptosis (Programmed Cell Death) F->G

Caption: Proposed mechanism of action as an antimitotic agent.

Experimental Workflow: Cell Viability and Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay is a foundational and reliable colorimetric assay to determine a compound's effect on cell viability. It measures the metabolic activity of living cells, providing a robust initial screen for cytotoxic or cytostatic effects. A dose-dependent reduction in viability is a key indicator of potential anticancer activity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid in culture medium. Replace the old medium with the compound-containing medium and incubate for a set period (e.g., 24, 48, or 72 hours). Include vehicle-only (e.g., DMSO) controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Conclusion and Future Directions

4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid represents an under-explored molecule with significant potential. Its structure contains validated pharmacophores, and strong evidence from close analogs suggests a promising avenue of investigation into its utility as an antimitotic and anticancer agent.[2][3][5] This guide provides the necessary foundational knowledge—from a plausible synthetic route to protocols for biological validation—to empower researchers to pursue this line of inquiry.

Future work should focus on the successful synthesis and rigorous spectroscopic confirmation of the compound. Following this, comprehensive screening across a panel of cancer cell lines is warranted. Mechanistic studies, including in vitro tubulin polymerization assays, cell cycle analysis by flow cytometry, and apoptosis assays (e.g., Annexin V staining, caspase activity), will be critical to validating the hypotheses presented herein and elucidating its precise mechanism of action.

References

  • NIST. Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester. NIST Chemistry WebBook. Available from: [Link]

  • Santamaria, L., et al. (2005). Mechanisms of antitumor action of methyl-3,5-diiodo-4-(4'-methoxyphenoxy)benzoate: drug-induced protein dephosphorylations and inhibition of the permissive action of ceramide on growth factor induced cell proliferation. Oncology Reports, 13(3), 465-8. Available from: [Link]

  • Cofre, G., et al. (1997). Cellular analysis of the mode of action of methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME) on tumor cells. International Journal of Oncology, 10(5), 905-10. Available from: [Link]

  • Santamaria, L., et al. (2000). Molecular Pharmacology of methyl-3,5-diiodo-4 (4'methoxyphenoxy) Benzoate (DIME) and Its Non-Hydrolyzible Ethanone Analog (DIPE) (Review). International Journal of Molecular Medicine. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Hsieh, M. J., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research, 34(4), 1801-9. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid in DMSO and Organic Solvents

Abstract The preformulation phase of drug development is a critical juncture where the physicochemical properties of a new chemical entity (NCE) are meticulously characterized. Among these, solubility stands out as a par...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The preformulation phase of drug development is a critical juncture where the physicochemical properties of a new chemical entity (NCE) are meticulously characterized. Among these, solubility stands out as a paramount determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility profile of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid, a compound of interest in contemporary pharmaceutical research. While specific quantitative solubility data for this molecule is not extensively published, this guide presents a representative solubility profile based on its structural attributes and the established principles of solvent-solute interactions. Furthermore, it offers an in-depth exploration of the state-of-the-art methodologies for determining both kinetic and thermodynamic solubility, complete with detailed experimental protocols and the underlying scientific rationale. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the characterization and formulation of NCEs.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a potential drug candidate from the laboratory to the clinic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Solubility, defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure, is a cornerstone of this characterization.[1] Poor aqueous solubility, in particular, can severely limit a drug's absorption and bioavailability, leading to suboptimal therapeutic outcomes and, in many cases, the termination of an otherwise promising development program.[2][3]

4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid is a molecule that presents an interesting case for solubility studies. Its structure, featuring a benzoic acid moiety (conferring some polarity and the potential for pH-dependent solubility) and a dimethoxyphenoxy group (adding lipophilicity and bulk), suggests a nuanced solubility profile across a spectrum of solvents. Understanding its behavior in dimethyl sulfoxide (DMSO), a common solvent for initial compound screening and storage, as well as in a variety of organic solvents, is crucial for its progression through the drug discovery pipeline.[2][4]

This guide will first present a plausible, illustrative solubility profile for 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid. It will then delve into the practical aspects of solubility determination, providing detailed protocols for two of the most widely employed techniques: the kinetic solubility assay and the thermodynamic solubility assay.

Illustrative Solubility Profile of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid

The following table summarizes a representative, hypothetical solubility profile for 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid in DMSO and a range of organic solvents. These values are based on the expected behavior of a molecule with its structural characteristics, adhering to the "like dissolves like" principle.[5] The polar aprotic nature of DMSO and other solvents like DMF and acetone would be expected to lead to high solubility, while the presence of the carboxylic acid group would suggest some solubility in polar protic solvents like alcohols. Conversely, its solubility would be anticipated to be lower in non-polar solvents such as hexane and toluene.

Solvent Solvent Type Illustrative Solubility (mg/mL) at 25°C
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100
N,N-Dimethylformamide (DMF)Polar Aprotic> 100
AcetonePolar Aprotic~ 50
EthanolPolar Protic~ 25
MethanolPolar Protic~ 30
IsopropanolPolar Protic~ 15
Ethyl AcetateModerately Polar~ 20
DichloromethaneNon-polar~ 10
TolueneNon-polar< 5
n-HexaneNon-polar< 1

Methodologies for Solubility Determination

The assessment of a compound's solubility can be approached from two distinct, yet complementary, perspectives: kinetic and thermodynamic.[2] Kinetic solubility assays are high-throughput methods typically employed in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.[2] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility and is a more time- and resource-intensive measurement, generally reserved for lead optimization and preformulation studies.[2][6]

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[2] This method can sometimes overestimate the true solubility due to the formation of supersaturated solutions.[7] The turbidimetric method, which measures the scattering of light by precipitated particles, is a common and efficient technique for kinetic solubility assessment.[8]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid in 100% DMSO.

  • Serial Dilutions: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into the wells of a clear-bottomed 96- or 384-well plate.

  • Initiation of Precipitation: Add a larger volume (e.g., 198 µL) of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking to allow for precipitation.[8][9]

  • Measurement: Measure the absorbance (or more accurately, the light scattering) of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.[8]

  • Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM Stock in DMSO B Serial Dilution in DMSO A->B C Transfer to Assay Plate B->C D Add Aqueous Buffer (PBS, pH 7.4) C->D E Incubate (25°C, 2 hours) D->E F Measure Turbidity (620 nm) E->F G Plot Turbidity vs. Concentration F->G H Determine Solubility Threshold G->H

Caption: Workflow for the turbidimetric kinetic solubility assay.

Thermodynamic Solubility Determination

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase of the solute.[1] The shake-flask method is the gold standard for determining thermodynamic solubility.[1][10] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.

  • Sample Preparation: Add an excess amount of solid 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid to a series of vials, each containing a known volume of the desired solvent (DMSO, ethanol, etc.). The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is achieved.[1][11] Preliminary experiments can be conducted to determine the time required to reach equilibrium.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, carefully separate the saturated supernatant from the undissolved solid. This is typically achieved by centrifugation followed by filtration through a syringe filter (e.g., 0.22 µm) to remove any remaining fine particles.

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent.

  • Analysis: Determine the concentration of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6] A calibration curve prepared with known concentrations of the compound is used for quantification.

  • Calculation: Calculate the original concentration in the saturated solution by taking into account the dilution factor. This value represents the thermodynamic solubility.

G cluster_prep Preparation & Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add Excess Solid to Solvent B Agitate to Equilibrium (24-72h) A->B C Centrifuge Sample B->C D Filter Supernatant (0.22 µm) C->D E Dilute Filtrate D->E F Analyze by HPLC-UV E->F G Calculate Solubility from Calibration Curve F->G

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Conclusion

The solubility profile of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid, like any NCE, is a critical determinant of its developability. This technical guide has provided a representative solubility profile and detailed, actionable protocols for its experimental determination. The kinetic turbidimetric assay offers a rapid, high-throughput method suitable for early-stage screening, while the shake-flask method provides the definitive thermodynamic solubility required for later-stage development and formulation. A thorough understanding and application of these methodologies are indispensable for making informed decisions in the complex process of drug discovery and development. By systematically characterizing the solubility of promising compounds, researchers can better anticipate and mitigate potential challenges related to bioavailability, ultimately increasing the likelihood of bringing effective new therapies to patients.

References

  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics - ACS Publications. (2021, May 27).
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Taylor & Francis Online. (2019, September 12). A review of methods for solubility determination in biopharmaceutical drug characterization.
  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • BMG LABTECH. (n.d.). Kinetic solubility automated screen.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • World Health Organization (WHO). (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • BenchChem. (n.d.). solubility profile of 4-methoxybenzoic acid in different solvents. Retrieved from [Link]

  • PubMed. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening.

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid

Introduction: A Proactive Approach to Laboratory Safety In the landscape of drug discovery and chemical synthesis, the introduction of novel compounds like 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid necessitates a rigo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Proactive Approach to Laboratory Safety

In the landscape of drug discovery and chemical synthesis, the introduction of novel compounds like 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid necessitates a rigorous and proactive approach to safety. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, scientifically-grounded framework for its handling. As a molecule combining a carboxylic acid moiety with an aromatic ether linkage, its safety profile is inferred from these constituent functional groups, demanding meticulous adherence to established laboratory safety protocols. This document synthesizes available data with fundamental chemical principles to empower researchers with the knowledge needed for safe and effective experimentation.

Section 1: Compound Identification and Physicochemical Profile

4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid is a complex organic molecule whose physical and chemical properties dictate its handling requirements. While a comprehensive, experimentally-derived dataset for this specific compound is not widely published, we can extrapolate key characteristics from its structure and analogous compounds.

Table 1: Physicochemical Properties of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid and Related Compounds

PropertyValue / Expected CharacteristicsRationale & Significance
Molecular Formula C₁₆H₁₆O₅Confirmed structural formula.
Molecular Weight 288.29 g/mol Essential for accurate measurement and solution preparation.
Appearance Likely a white to off-white solid or powder.Based on similar aromatic carboxylic acids which are typically solids at room temperature.[1]
Melting Point Not specifically reported; expected to be >150 °C.Aromatic acids and ethers are often crystalline solids with relatively high melting points.
Solubility Poorly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, Methanol).The carboxylic acid group offers some polarity, but the large aromatic structure dominates, reducing aqueous solubility.[1]
pKa Estimated to be ~4-5.The carboxylic acid group is acidic. This value is critical for understanding its reactivity with bases and for designing purification or formulation protocols.
Stability Stable under normal laboratory conditions.Avoid strong oxidizing agents, strong bases, and excessive heat to prevent decomposition.[2]

Section 2: Hazard Identification and Toxicological Overview

A formal toxicological profile for 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid has not been established. Therefore, a risk assessment must be based on the hazards associated with its chemical class: aromatic carboxylic acids and ethers.

  • Eye Irritation: (Category 2) Compounds containing a benzoic acid moiety are frequently classified as serious eye irritants.[3][4] Contact can cause redness, pain, and potential damage. The causality lies in the acidic nature and potential for interaction with proteins in the eye.

  • Skin Irritation: (Category 2) Similar to other carboxylic acids, this compound is expected to cause skin irritation upon contact.[1][4] Prolonged exposure could lead to dermatitis.

  • Respiratory Irritation: (Category 3) If the compound is a fine powder, inhalation of dust can irritate the respiratory tract.[4][5] This is a mechanical and chemical irritation due to the deposition of acidic particles in the mucous membranes.

  • Oral Toxicity: While not specifically known, related compounds are often classified as harmful if swallowed.[5] Ingestion may cause gastrointestinal irritation.

It is noteworthy that some related dimethoxybenzoic acid compounds have been investigated for biological activity, including potential anti-cancer properties.[6] While this highlights its potential utility, it also underscores that the compound is biologically active and should be handled with the assumption of toxicity until proven otherwise.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls and appropriate PPE, forming a self-validating system of protection.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood.[1] This is the primary barrier to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards identified.

  • Eye and Face Protection: Wear tightly sealed safety goggles and a face shield.[7][8][9] Standard safety glasses are insufficient as they do not protect against dust or splashes from all angles.

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[8] Contaminated gloves should be disposed of as hazardous waste.

  • Skin and Body Protection: A lab coat is mandatory.[10] For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron and sleeves should be considered.

  • Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with a particulate filter (e.g., N95) is required to prevent inhalation of dust.[7]

Workflow for Donning and Doffing PPE

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Work Perform Experiment (In Fume Hood) Don3->Work Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Wash Wash Hands Doff3->Wash Enter Enter Lab Enter->Don1 Work->Doff1 Exit Exit Lab Wash->Exit

Caption: PPE Donning and Doffing Workflow.

Section 4: Safe Handling and Storage Protocols

Adherence to methodical handling and storage procedures is paramount for long-term safety and compound integrity.

Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Have spill cleanup materials readily available.[11]

  • Weighing: Weigh the solid compound within the fume hood to contain any dust. Use a tared weigh boat and handle with care to prevent aerosolization.

  • Solution Preparation: Add solvents to the solid slowly to avoid splashing. If sonication or heating is required to dissolve the compound, ensure the container is appropriately capped to prevent vapor release.

  • Post-Handling: After use, thoroughly decontaminate all surfaces, glassware, and equipment. Wash hands thoroughly with soap and water, even after removing gloves.[3]

Storage Protocol
  • Container: Keep the compound in its original, tightly sealed container.[3][7]

  • Location: Store in a cool, dry, and well-ventilated place.[3][7]

  • Incompatibilities: Due to its acidic nature, store away from strong bases and oxidizing agents.[2][12] Storing acids and bases together can lead to violent neutralization reactions. Avoid storage in metal cabinets which can be corroded by acidic vapors over time.[12]

Safe_Handling_Workflow start Start prep Prepare Workspace (Fume Hood, PPE, Spill Kit) start->prep retrieve Retrieve Compound from Storage prep->retrieve weigh Weigh Solid in Fume Hood retrieve->weigh dissolve Prepare Solution (Add Solvent to Solid) weigh->dissolve experiment Conduct Experiment dissolve->experiment decon Decontaminate Equipment & Surfaces experiment->decon dispose Dispose of Waste (Properly Labeled) decon->dispose store Return Compound to Storage dispose->store cleanup Final Workspace Cleanup store->cleanup end End cleanup->end

Caption: Step-by-step safe handling workflow.

Section 5: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[13] Seek immediate medical attention.[13][14]

  • Skin Contact: Remove all contaminated clothing immediately and wash the affected area with soap and plenty of water for at least 15 minutes.[13] Use a safety shower if the spill covers a large area.[13][14] Seek medical attention if irritation persists.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][15]

Spill Response Protocol

The response to a spill depends on its size and location.

  • Minor Spill (Solid, inside a fume hood):

    • Wear appropriate PPE.

    • Gently sweep the solid material to collect it, avoiding dust generation.[7]

    • Place the material into a clearly labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spill (or any spill outside a fume hood):

    • Evacuate: Immediately alert others in the area and evacuate.[13][14]

    • Isolate: Close the laboratory doors to contain vapors.

    • Report: Call emergency personnel (e.g., Campus Safety, EH&S) and provide details about the spilled chemical.[14][16]

    • Do not attempt to clean up a large spill or a spill of an unknown or highly hazardous material alone or without proper training and equipment.[11][14]

Spill_Response_Flowchart cluster_minor Minor Spill (Inside Fume Hood) cluster_major Major Spill (Outside Hood) spill Chemical Spill Occurs assess Assess Spill Size & Location spill->assess ppe_minor Don Appropriate PPE assess->ppe_minor Minor evacuate Alert & Evacuate Area assess->evacuate Major contain Contain & Collect Solid ppe_minor->contain clean Decontaminate Area contain->clean dispose_minor Dispose as Hazardous Waste clean->dispose_minor isolate Isolate (Close Doors) evacuate->isolate report Call Emergency Personnel isolate->report wait Wait for Response Team report->wait

Caption: Emergency spill response flowchart.

References

  • Carboxylic Acids – GCSE Chemistry (Triple) CCEA Revision . Study Rocket. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid . Interactive Learning Paradigms, Incorporated. [Link]

  • Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety.
  • Chemical Spill Procedures . Princeton University Environmental Health and Safety. [Link]

  • Chemical Spill Procedures . University of Toronto Environmental Health & Safety. [Link]

  • Chemical Properties of Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester . Cheméo. [Link]

  • Carboxylic Acid Safety Data Sheet . Scribd. [Link]

  • SAFETY DATA SHEET for BENZOIC ACID E 210 . Emerald Kalama Chemical. [Link]

  • General Chemical Spill Procedures . University of British Columbia Campus Operations and Risk Management. [Link]

  • Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester . NIST WebBook. [Link]

  • Safety Data Sheet for Benzoic acid, 4-methoxy-2-nitro- . Angene Chemical. [Link]

  • Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines . PubMed. [Link]

  • 4-Methoxy-3-((3-(4-methoxyphenyl)-1,3-dioxopropyl)amino)benzoic acid Properties . EPA CompTox Chemicals Dashboard. [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid: Synthesis, Characterization, and Therapeutic Potential

Introduction: Unveiling a Novel Benzoic Acid Derivative In the landscape of medicinal chemistry and drug development, benzoic acid derivatives represent a cornerstone scaffold, valued for their synthetic tractability and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Novel Benzoic Acid Derivative

In the landscape of medicinal chemistry and drug development, benzoic acid derivatives represent a cornerstone scaffold, valued for their synthetic tractability and diverse pharmacological activities.[1][2] This technical guide delves into the specifics of a novel compound, 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid, a molecule poised at the intersection of established pharmacophores. Its structure, featuring a benzoic acid moiety linked to a dimethoxyphenoxy group via a methylene ether bridge, suggests a potential for unique biological interactions.

This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development. It provides a detailed exploration of the compound's fundamental physicochemical properties, a robust and replicable synthetic protocol, a validated analytical methodology for its characterization, and an evidence-based discussion of its potential therapeutic applications, particularly in the realm of oncology. The insights herein are grounded in established chemical principles and supported by contemporary research on analogous structures.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key quantitative data for 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid are summarized in the table below.

PropertyValue
Molecular Formula C₁₆H₁₆O₅
Molecular Weight 288.29 g/mol
Exact Mass 288.0998 g/mol

Note: The exact mass is a critical parameter for high-resolution mass spectrometry, enabling unambiguous identification of the compound.

Synthesis and Characterization: A Practical Approach

The synthesis of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid can be efficiently achieved through a convergent synthetic strategy. A plausible and widely applicable method is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[3][4] In this case, the synthesis proceeds by coupling 3,5-dimethoxyphenol with a suitable 4-(halomethyl)benzoic acid derivative.

A proposed synthetic pathway is illustrated below:

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Williamson Ether Synthesis cluster_product Product 3_5_dimethoxyphenol 3,5-Dimethoxyphenol Reaction Base (e.g., K₂CO₃) Solvent (e.g., DMF) 3_5_dimethoxyphenol->Reaction 4_bromomethylbenzoic_acid 4-(Bromomethyl)benzoic acid 4_bromomethylbenzoic_acid->Reaction Product 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid Reaction->Product

Caption: Proposed synthesis of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid via Williamson ether synthesis.

Experimental Protocol: Synthesis

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of the title compound.

Materials:

  • 3,5-Dimethoxyphenol

  • Methyl 4-(bromomethyl)benzoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Procedure:

  • Alkoxide Formation and Etherification:

    • To a solution of 3,5-dimethoxyphenol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of methyl 4-(bromomethyl)benzoate (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

    • Heat the reaction mixture to 60-70°C and stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction of the Ester Intermediate:

    • After completion, cool the reaction mixture to room temperature and pour it into cold deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-[(3,5-dimethoxyphenoxy)methyl]benzoate.

  • Saponification to the Carboxylic Acid:

    • Dissolve the crude ester in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide.

    • Stir the mixture at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitored by TLC).

    • Remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1 M hydrochloric acid.

    • The resulting precipitate is the crude 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid.

  • Purification:

    • Collect the crude product by vacuum filtration and wash with cold deionized water.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Characterization: High-Performance Liquid Chromatography (HPLC-UV)

The purity and identity of the synthesized 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid can be reliably determined using High-Performance Liquid Chromatography with UV detection (HPLC-UV). This method is well-suited for the analysis of aromatic carboxylic acids.[5][6][7]

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) HPLC_System HPLC System Sample_Prep->HPLC_System Injection Injection HPLC_System->Injection Separation C18 Reversed-Phase Column (Isocratic Elution) Injection->Separation Detection UV Detector (λ = 254 nm) Separation->Detection Data_Analysis Data Analysis (Chromatogram) Detection->Data_Analysis Result Purity and Quantification Data_Analysis->Result

Caption: Workflow for the HPLC-UV analysis of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid.

Experimental Protocol: HPLC-UV Analysis

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. The phosphoric acid is added to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (due to the aromatic nature of the compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation: Prepare a stock solution of the purified compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and the sample.

  • Data Interpretation: The purity of the sample can be determined by the percentage of the peak area of the main component relative to the total peak area in the chromatogram. The concentration of the sample can be quantified using the calibration curve.

Potential Applications in Drug Development

The structural motifs within 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid are associated with a range of biological activities, suggesting its potential as a scaffold for the development of new therapeutic agents.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzoic acid derivatives, particularly those with methoxy substitutions.[8][9] The presence of methoxy groups can enhance the lipophilicity of a molecule, potentially improving its cell permeability and interaction with intracellular targets. Research on compounds with similar structures, such as 4-(3,4,5-trimethoxyphenoxy)benzoic acid, has demonstrated significant anti-proliferative and cytotoxic effects against cancer cell lines.[2] Some benzoic acid derivatives are known to inhibit histone deacetylases (HDACs), which are key enzymes in regulating gene expression and are often dysregulated in cancer.[8] The 3,5-dimethoxyphenyl moiety is a common feature in many natural and synthetic compounds with anticancer properties. Therefore, it is plausible that 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid could exhibit similar activities, warranting further investigation through in vitro and in vivo studies.

Other Potential Therapeutic Areas

Beyond oncology, benzoic acid derivatives have been explored for a variety of therapeutic applications, including:

  • Anti-inflammatory effects: Some derivatives have been shown to reduce inflammation.[1]

  • Antimicrobial properties: The benzoic acid scaffold is present in many antimicrobial agents.[1]

The unique combination of the benzoic acid and dimethoxyphenoxy groups in the target molecule may lead to novel interactions with biological targets, opening avenues for the discovery of new drugs in these and other therapeutic areas.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid, a compound with promising potential in the field of drug development. The detailed synthetic and analytical protocols offer a solid foundation for its preparation and characterization. The discussion on its potential biological activities, informed by research on structurally related molecules, underscores the rationale for its further investigation as a therapeutic agent.

Future research should focus on the comprehensive biological evaluation of this compound. Screening against a panel of cancer cell lines, along with mechanistic studies to identify its molecular targets, will be crucial in elucidating its therapeutic potential. Furthermore, optimization of the scaffold through medicinal chemistry approaches could lead to the development of more potent and selective drug candidates.

References

  • BenchChem. (2025). Structure-Activity Relationship of 4-Methoxybenzoic Acid Derivatives: A Comparative Guide.
  • Kandimalla, R., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Oncotarget, 8(30), 49673–49688. [Link]

  • BenchChem. (2025). Application Note: Analysis of 3-Phenylhexanoic Acid by High-Performance Liquid Chromatography.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • BenchChem. (n.d.). 3-[(4-Methoxyphenyl)methylideneamino]benzoic Acid|CAS 22774-15-8.
  • ResearchGate. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
  • Wang, L., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 52(6), 1599–1609. [Link]

  • PerkinElmer, Inc. (n.d.). The Analysis of a Broad Range of Organic Acids by HPLC with UV Detection.
  • Gimeno, E., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4836. [Link]

  • BenchChem. (2025). Application Notes and Protocols: 4-(Bromomethyl)benzoic Acid in Solid-Phase Synthesis.
  • Sperlingová, I., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536–543. [Link]

  • Wikipedia. (n.d.). C16H12O5.
  • Wikipedia. (n.d.). C16H14O5.
  • Harwood, L. M., Moody, C. J., & Percy, J. M. (2004). Experimental Organic Chemistry. Blackwell Science.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • The Royal Society of Chemistry. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands.
  • BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis with 3,5-bis(bromomethyl)toluene.
  • PubChem. (n.d.). Phenol.
  • PubChem. (n.d.). C16 Sphingosine.
  • PubChem. (n.d.). 1,16-Hexadecanediol.

Sources

Foundational

thermal stability and melting point of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid

An In-Depth Technical Guide Thermal Stability and Melting Point of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid Abstract The thermal behavior of an active pharmaceutical ingredient (API) is a cornerstone of drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide Thermal Stability and Melting Point of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid

Abstract

The thermal behavior of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing its stability, manufacturability, and storage. This guide provides a comprehensive framework for characterizing the melting point and thermal stability of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid. As direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes predictive analysis based on its structural moieties with detailed, field-proven analytical protocols. We present the core methodologies of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) as the definitive techniques for this characterization. This guide serves as a robust procedural and interpretive resource for scientists seeking to establish a complete thermal profile of this compound, ensuring data integrity and supporting critical development decisions.

Introduction: The Imperative of Thermal Characterization

4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid is a complex organic molecule incorporating a benzoic acid core, a dimethoxyphenoxy group, and a critical ether linkage. Benzoic acid derivatives are widely utilized in the pharmaceutical industry, serving as APIs or key intermediates.[1][2] The therapeutic potential of related structures, such as 4-(3,4,5-Trimethoxyphenoxy) benzoic acid, in oncology highlights the importance of this chemical class.[3]

The thermal stability and melting point are not mere physical constants; they are critical quality attributes that dictate:

  • Purity Assessment: A sharp and defined melting point is a primary indicator of high purity.

  • Formulation Strategy: Knowledge of thermal decomposition pathways is essential for designing stable dosage forms and avoiding degradation during processes like milling or granulation.[4]

  • Storage and Shelf-Life: The onset temperature of decomposition directly informs the setting of appropriate storage conditions (e.g., refrigeration, controlled room temperature) to ensure the long-term efficacy and safety of the drug product.[4][5]

  • Polymorph Screening: DSC is a powerful tool for identifying different crystalline forms (polymorphs), which can have distinct solubilities, stabilities, and bioavailabilities.

This guide will therefore focus on the practical, in-lab determination of these properties, providing both the procedural "how" and the scientific "why."

Predicted Thermal Profile based on Structural Analysis

Lacking direct experimental data, we can infer the likely thermal behavior of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid by dissecting its structure.

  • Benzoic Acid Core: Benzoic acid itself is a thermally stable crystalline solid.[5] Its primary high-temperature degradation pathway is decarboxylation.[4]

  • Dimethoxyphenoxy Group: The presence of methoxy groups on the phenyl ring can influence crystal packing and melting point. For comparison, 4-Hydroxy-3,5-dimethoxybenzoic acid (syringic acid) exhibits a high melting point of 204-209°C, indicating significant thermal stability.[6]

  • Benzyl Ether Linkage (-O-CH₂-Ar): This ether linkage is the most probable site of initial thermal cleavage. Ether-substituted aromatic compounds often have lower thermal stability compared to their unsubstituted counterparts.[5] It is reasonable to hypothesize that decomposition will initiate at this bond.

Hypothesis: 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid is expected to be a crystalline solid with a distinct melting point. Its thermal decomposition will likely commence in the range of 200-300°C, initiated by the scission of the benzylic ether bond, followed by subsequent degradation of the resulting fragments at higher temperatures.

Definitive Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline compound, this occurs over a very narrow temperature range. Differential Scanning Calorimetry (DSC) is the gold-standard technique for this measurement, offering high precision and additional thermodynamic information.[7][8]

Core Technique: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[8] An endothermic event, such as melting, results in a measurable peak on the DSC thermogram, from which the melting point and the enthalpy of fusion (ΔHfus) can be determined.

Detailed Experimental Protocol: DSC

Objective: To precisely determine the melting point (onset and peak) and the enthalpy of fusion of the compound.

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC).

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid into a clean aluminum DSC pan. The use of a small sample size minimizes thermal gradients within the sample, leading to sharper peaks and more accurate results.

  • Encapsulation: Hermetically seal the pan. This is crucial to prevent any mass loss due to sublimation prior to melting and to contain the sample if it decomposes shortly after melting. An empty, hermetically sealed pan is to be used as the reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas, such as high-purity nitrogen, at a constant flow rate (e.g., 20-50 mL/min). This prevents oxidative degradation of the sample at elevated temperatures.

  • Temperature Program:

    • Equilibration: Hold the sample at a sub-ambient temperature (e.g., 30°C) for 2-5 minutes to ensure thermal equilibrium.

    • Heating Ramp: Increase the temperature at a linear heating rate, typically 10°C/min, to a temperature well beyond the expected melting point but below the anticipated decomposition (e.g., 250°C). A 10°C/min rate provides a good balance between resolution and experimental time.

    • Cooling Ramp (Optional): Cool the sample back to the starting temperature to investigate crystallization behavior or the presence of other transitions.

  • Data Analysis: The resulting thermogram (Heat Flow vs. Temperature) is analyzed to extract key parameters from the melting endotherm. The onset temperature is typically reported as the melting point for pure substances.

Diagram: DSC Workflow for Melting Point Determination

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh 1. Weigh 2-5 mg of Sample seal 2. Hermetically Seal in Pan weigh->seal Accurate Mass is Key setup 3. Load Sample & Reference Purge with N2 (20-50 mL/min) seal->setup program 4. Temperature Program Equilibrate -> Ramp 10°C/min setup->program acquire 5. Acquire Heat Flow Data program->acquire analyze 6. Analyze Endothermic Peak acquire->analyze report 7. Report Onset Temp (Tm) Peak Temp, Enthalpy (ΔHfus) analyze->report

Caption: Workflow for Melting Point Determination using DSC.

Comprehensive Thermal Stability Assessment

Thermal stability analysis determines the temperature at which a compound begins to chemically decompose. This is paramount for establishing safe handling and processing limits. Thermogravimetric Analysis (TGA) is the primary technique for this purpose.

Core Technique: Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[9] A loss of mass indicates a decomposition or degradation event. The resulting TGA curve provides a quantitative measure of the material's stability.

Detailed Experimental Protocol: TGA

Objective: To determine the onset temperature of decomposition (Tonset) and characterize the degradation profile of the compound.

Instrumentation: A Thermogravimetric Analyzer (TGA), ideally coupled to a mass spectrometer (MS) or FTIR for evolved gas analysis (EGA).

Methodology:

  • Sample Preparation: Accurately weigh a slightly larger sample than for DSC (typically 5-10 mg) into an inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the pan onto the TGA's microbalance.

    • Purge the instrument with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to remove atmospheric oxygen and prevent unwanted oxidative side reactions.

  • Heating Program:

    • Equilibration: Hold at a starting temperature (e.g., 30°C) until the balance signal is stable.

    • Heating Ramp: Heat the sample at a constant rate, typically 10°C/min, over a wide temperature range that will encompass the entire decomposition process (e.g., from 30°C to 600°C).

  • Data Acquisition: Continuously record the sample's mass as a function of temperature.

  • Data Analysis:

    • The primary TGA curve (Mass % vs. Temperature) is analyzed to determine the onset temperature of mass loss (Tonset), which signifies the beginning of decomposition.

    • The derivative of the TGA curve (DTG) is plotted. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition (Tpeak).

    • The total mass loss percentage can be correlated with the loss of specific structural fragments (e.g., CO₂, H₂O, or the phenoxy group).

Diagram: TGA Workflow for Thermal Stability Analysis

TGA_Workflow cluster_prep_tga Sample Preparation cluster_analysis_tga TGA Analysis cluster_data_tga Data Interpretation weigh_tga 1. Weigh 5-10 mg of Sample load_tga 2. Place in Alumina/Pt Pan weigh_tga->load_tga setup_tga 3. Load into TGA Purge with N2 (20-50 mL/min) load_tga->setup_tga program_tga 4. Heating Program Equilibrate -> Ramp 10°C/min to 600°C setup_tga->program_tga acquire_tga 5. Record Mass vs. Temperature program_tga->acquire_tga analyze_tga 6. Analyze TGA & DTG Curves acquire_tga->analyze_tga report_tga 7. Determine Onset (Tonset) Peak Temp (Tpeak), % Mass Loss analyze_tga->report_tga

Caption: Workflow for Thermal Stability Analysis using TGA.

Summary of Expected Thermal Properties

The following table summarizes the anticipated data for 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid based on the analytical protocols described. These values should be determined experimentally to establish a definitive profile.

ParameterAnalytical TechniqueExpected Value/RangeSignificance
Melting Point (Tm) DSCCrystalline solid with a sharp, defined melting endothermKey indicator of identity and purity
Enthalpy of Fusion (ΔHfus) DSCTo be determinedProvides information on crystallinity and lattice energy
Onset of Decomposition (Tonset) TGAPredicted: 200 - 300 °CDefines the upper limit for thermal stability; critical for processing and storage
Peak Decomposition Temp (Tpeak) TGA (DTG Curve)Predicted: >250 °CIndicates the temperature of maximum degradation rate
Total Mass Loss TGATo be determinedCorrelates to specific decomposition pathways (e.g., decarboxylation, fragmentation)

Conclusion

A thorough understanding of the is non-negotiable for its successful development as a potential pharmaceutical agent. While direct literature data is sparse, a definitive thermal profile can be established through the systematic application of Differential Scanning Calorimetry and Thermogravimetric Analysis. The detailed protocols and interpretive frameworks provided in this guide offer a clear and scientifically rigorous path for researchers to generate the critical data needed to advance their work. This empirical data will form the bedrock for decisions regarding formulation, process development, and stability testing, ensuring the delivery of a safe and effective final product.

References

  • Chatterjee, K., Castiglione, F., & et al. (2001). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. AKJournals. Available at: [Link]

  • ResearchGate. (n.d.). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. ResearchGate. Available at: [Link]

  • PubMed. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed. Available at: [Link]

  • MST. (n.d.). [DSC] Differential Scanning Calorimetry. MST. Available at: [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia. Available at: [Link]

Sources

Foundational

mechanism of action of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid in organic synthesis

An In-depth Technical Guide on the Synthetic Utility and Potential Mechanisms of Action of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid Authored by: Dr. Gemini, Senior Application Scientist Abstract 4-[(3,5-Dimethoxyphen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Synthetic Utility and Potential Mechanisms of Action of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid is a multifaceted molecule whose potential in organic synthesis is derived from the unique interplay of its constituent functional groups: a carboxylic acid, a benzylic ether linkage, and an electron-rich dimethoxyphenyl ring. While specific, named reactions centered on this molecule are not extensively documented, a thorough analysis of its structure allows for the confident prediction of its reactivity and mechanisms of action. This guide deconstructs the molecule to explore its potential applications as a versatile building block in areas such as solid-phase synthesis, medicinal chemistry, and materials science. We will delve into the mechanistic underpinnings of its most probable transformations, providing detailed experimental protocols and theoretical frameworks to empower researchers in their synthetic endeavors.

Introduction: A Molecule of Latent Potential

The inherent value of a synthetic building block is defined by the predictable and controllable reactivity of its functional groups. 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid presents a compelling case study in this regard. Its structure is a deliberate convergence of functionalities that can be addressed with high chemoselectivity.

  • The Carboxylic Acid: This group serves as a primary handle for covalent attachment, enabling esterifications, amidations, and immobilizations onto solid supports.

  • The Benzylic Ether Linkage: This moiety is a cleavable linker, susceptible to specific chemical transformations, allowing for the release of a tethered molecule under controlled conditions.

  • The 3,5-Dimethoxyphenyl Ring: The two methoxy groups render this aromatic ring highly electron-rich, predisposing it to electrophilic aromatic substitution reactions at specific positions.

This guide will illuminate how these features can be strategically exploited in complex synthetic sequences.

Mechanistic Pathways and Synthetic Applications

The Carboxylic Acid as a Synthetic Anchor

The carboxylic acid functionality is arguably the most versatile handle on the molecule. Its primary role is to serve as an electrophilic partner in condensation reactions.

Mechanism of Action: Activation and Nucleophilic Acyl Substitution

For reactions such as esterification or amidation to proceed efficiently, the carboxylic acid must first be activated to enhance the electrophilicity of the carbonyl carbon. This is typically achieved using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The mechanism involves the initial formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol or amine, leading to the formation of the corresponding ester or amide and a urea byproduct.

DOT Diagram: Carbodiimide-Mediated Amidation

G cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH DCC DCC Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea Attack on Carbodiimide DCC->Acylisourea Amide Amide Product (R-CO-NHR') Acylisourea->Amide Nucleophilic Attack DCU Dicyclohexylurea (DCU) Acylisourea->DCU Byproduct Formation Amine R'-NH2 Amine->Amide G cluster_workflow Hydrogenolysis Workflow start Substrate (Benzylic Ether) reaction Reaction Vessel (e.g., Parr Shaker) start->reaction catalyst Pd/C Catalyst + H2 Gas catalyst->reaction cleaved Cleaved Products: Toluene Derivative + Released Alcohol reaction->cleaved Cleavage G cluster_reaction Electrophilic Aromatic Substitution Aromatic 3,5-Dimethoxyphenyl Ring SigmaComplex Sigma Complex (Arenium Ion) Aromatic->SigmaComplex + E+ Electrophile E+ Electrophile->SigmaComplex Product Substituted Product SigmaComplex->Product - H+

Exploratory

A Technical Guide to the Crystallographic Analysis of Benzoic Acid Derivatives: A Case Study Using 4-(5-Hydroxymethyl-2-methoxyphenoxy)benzoic acid

Preamble: An exhaustive search of publicly available crystallographic databases and the scientific literature did not yield the specific crystal structure data for 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid. This guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: An exhaustive search of publicly available crystallographic databases and the scientific literature did not yield the specific crystal structure data for 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid. This guide has been constructed to fulfill the user's request for an in-depth technical document by presenting a complete crystallographic analysis of a closely related structural analogue, 4-(5-Hydroxymethyl-2-methoxyphenoxy)benzoic acid . The methodologies, data interpretation, and structural insights detailed herein serve as a comprehensive template and expert guide for researchers engaged in the solid-state characterization of novel bioactive compounds. The chosen analogue shares key structural motifs with the target compound, providing a relevant and illustrative example.

Introduction: The Significance of Solid-State Structure in Drug Discovery

The three-dimensional arrangement of atoms in a crystalline solid is a fundamental determinant of a molecule's physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount for rational drug design, formulation development, and intellectual property protection. This guide provides a detailed exploration of the crystallographic data and 3D structure of 4-(5-Hydroxymethyl-2-methoxyphenoxy)benzoic acid, a molecule of interest within the broader class of phenoxy-benzoic acid derivatives known for their potential biological activities. The insights derived from its solid-state structure, particularly intermolecular interactions, offer a predictive framework for the behavior of related compounds.

Synthesis and Crystallization: From Molecular Design to Single Crystal

The synthesis of diaryl ethers and related structures is a cornerstone of medicinal chemistry. The Ullmann condensation is a classical and reliable method for the formation of the C-O-C ether linkage that defines this class of compounds.

Synthetic Pathway: An Ullmann Condensation Approach

The synthesis of 4-(5-Hydroxymethyl-2-methoxyphenoxy)benzoic acid is typically achieved through a copper-catalyzed Ullmann condensation reaction. This involves the coupling of a substituted phenol with an aryl halide. In a representative synthesis, (3-Bromo-4-methoxyphenyl)methanol is reacted with methyl 4-hydroxybenzoate in the presence of a copper catalyst (such as cupric oxide) and a base (like potassium carbonate) in a high-boiling polar solvent such as pyridine.[1] The initial product is the methyl ester, which is subsequently hydrolyzed to the desired carboxylic acid.

Synthesis_Workflow Reactant1 (3-Bromo-4-methoxyphenyl)methanol Intermediate Methyl Ester Intermediate Reactant1->Intermediate Ullmann Condensation (Reflux, 12h) Reactant2 Methyl 4-hydroxybenzoate Reactant2->Intermediate Ullmann Condensation (Reflux, 12h) Catalyst CuO, K2CO3, Pyridine Catalyst->Intermediate Ullmann Condensation (Reflux, 12h) Hydrolysis NaOH(aq), then H+ Intermediate->Hydrolysis Saponification Product 4-(5-Hydroxymethyl-2-methoxyphenoxy)benzoic acid Hydrolysis->Product

Caption: Synthetic workflow for 4-(5-Hydroxymethyl-2-methoxyphenoxy)benzoic acid.

Experimental Protocol: Synthesis
  • To a flask containing pyridine (20 ml), add (3-Bromo-4-methoxyphenyl)methanol (5.00 g, 23.04 mmol), methyl 4-hydroxybenzoate (3.50 g, 23.04 mmol), potassium carbonate (3.17 g, 46.08 mmol), and cupric oxide (0.18 g, 2.25 mmol).[1]

  • Stir the mixture under reflux for 12 hours.

  • After cooling, remove the pyridine by vacuum distillation.

  • Extract the residue with dichloromethane (3 x 30 ml).

  • Combine the organic layers, concentrate the solution, and purify the residue by flash column chromatography on alumina to yield the methyl ester.

  • Hydrolyze the resulting ester with 20% aqueous NaOH.

  • Acidify the reaction mixture to a pH of 6.0 with 1M HCl to precipitate the carboxylic acid.

  • Extract the final product with dichloromethane (3 x 20 ml) and dry under vacuum.[1]

Crystallization for X-ray Diffraction

The generation of diffraction-quality single crystals is a critical, and often empirical, step. For 4-(5-Hydroxymethyl-2-methoxyphenoxy)benzoic acid, slow evaporation from an ethanol solution has proven effective.[1] This technique allows for the gradual and ordered assembly of molecules into a crystalline lattice.

Experimental Protocol: Crystallization
  • Dissolve the purified product in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature.

  • Cover the container with a perforated film to allow for slow evaporation of the solvent.

  • Colorless, block-shaped crystals suitable for X-ray diffraction should form over several days.

X-ray Crystallography and Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule and its arrangement in the solid state.

Data Collection and Refinement

A suitable single crystal was mounted on a diffractometer, and X-ray diffraction data were collected. The structure was solved using direct methods and refined using full-matrix least-squares on F².

Crystallography_Workflow Crystal Single Crystal Selection Diffractometer X-ray Data Collection (Bruker APEXII CCD) Crystal->Diffractometer DataReduction Data Reduction & Cell Refinement (SAINT) Diffractometer->DataReduction StructureSolution Structure Solution (SHELXS97) DataReduction->StructureSolution StructureRefinement Structure Refinement (SHELXL97) StructureSolution->StructureRefinement Analysis Structural Analysis & Visualization (SHELXTL) StructureRefinement->Analysis

Caption: Workflow for X-ray crystal structure determination.

Table 1: Crystal Data and Structure Refinement for 4-(5-Hydroxymethyl-2-methoxyphenoxy)benzoic acid

ParameterValue
Chemical FormulaC₁₅H₁₄O₅
Formula Weight274.26 g/mol
Crystal SystemTriclinic
Space Group
a (Å)10.5420 (15)
b (Å)10.6153 (15)
c (Å)12.8070 (18)
α (°)78.024 (2)
β (°)75.184 (2)
γ (°)88.451 (2)
Volume (ų)1354.9 (3)
Z4
Temperature (K)273
Radiation (Å)Mo Kα (λ = 0.71073)
Reflections Collected5794
Independent Reflections3874
R_int0.015
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.141
Goodness-of-fit on F²1.02

Data sourced from Acta Crystallographica Section E: Structure Reports Online.[1]

Structural Analysis and Molecular Geometry

The asymmetric unit of 4-(5-Hydroxymethyl-2-methoxyphenoxy)benzoic acid contains two independent molecules.[1] This is a notable feature, as it allows for an examination of conformational flexibility within the same crystal lattice.

Conformational Analysis

The dihedral angles between the two benzene rings in the two independent molecules are 79.4(1)° and 84.2(1)°.[1] This near-perpendicular arrangement is a common feature in diaryl ethers and is influenced by the steric hindrance around the ether linkage.

Intermolecular Interactions and Crystal Packing

The crystal packing is dominated by a network of intermolecular O—H···O hydrogen bonds. These interactions link the molecules into double chains that propagate along the[1] direction.[1] The carboxylic acid groups form classic hydrogen-bonded dimers, and the hydroxymethyl groups also participate in hydrogen bonding. These strong, directional interactions are the primary drivers of the observed crystal packing and significantly influence the material's bulk properties.

Conclusion and Future Directions

This guide has detailed the synthesis, crystallization, and comprehensive crystallographic analysis of 4-(5-Hydroxymethyl-2-methoxyphenoxy)benzoic acid, presented as a model for the characterization of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid, for which specific crystallographic data is not currently available. The elucidation of its three-dimensional structure reveals key insights into its conformational preferences and the intermolecular forces that govern its solid-state assembly. This information is invaluable for researchers in drug development, providing a solid foundation for understanding structure-property relationships. Future work could involve computational modeling to predict the crystal structure of the target molecule and other derivatives, as well as co-crystallization studies to modify its physicochemical properties.

References

  • Wang, Y., Liu, B.-F., & Yang, L.-Y. (2011). 4-(5-Hydroxymethyl-2-methoxyphenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1670. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid: A Detailed Protocol for Researchers

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid, a valuable building block in medicinal chemistry and materials science. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is robust, employs readily available starting materials, and proceeds through a logical sequence of reactions, including radical bromination, Williamson ether synthesis, and ester hydrolysis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed guide to the preparation, purification, and characterization of the target compound.

Introduction

4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid and its derivatives are of significant interest in pharmaceutical and materials science research. The unique arrangement of the dimethoxyphenoxy and benzoic acid moieties provides a scaffold for the development of novel compounds with diverse biological activities and material properties. The synthesis of this molecule requires a multi-step approach, which is detailed in this protocol.

The overall synthetic strategy involves three key stages:

  • Benzylic Bromination: The synthesis commences with the free-radical bromination of the commercially available methyl 4-methylbenzoate to introduce a reactive handle at the benzylic position.

  • Williamson Ether Synthesis: This is followed by a nucleophilic substitution reaction, specifically a Williamson ether synthesis, to form the crucial ether linkage between the brominated intermediate and 3,5-dimethoxyphenol.[1][2][3][4][5]

  • Saponification: The final step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, yielding the target compound.

This protocol has been designed to be both efficient and reproducible, with clear instructions for each step, including purification and analytical characterization.

Overall Reaction Scheme

The synthesis of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid proceeds according to the following three-step reaction scheme:

Figure 1: Overall synthetic workflow for 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise stated. Solvents should be anhydrous where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (60-120 mesh). Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 MHz spectrometer.

Step 1: Synthesis of Methyl 4-(bromomethyl)benzoate

This step involves the radical bromination of the methyl group of methyl 4-methylbenzoate.[6][7][8][9]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-methylbenzoate (1 equivalent) in carbon tetrachloride (CCl4).

  • Add N-bromosuccinimide (NBS, 1.05 equivalents) and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) to the solution.

  • Heat the mixture to reflux (approximately 77°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid succinimide byproduct and wash it with a small amount of cold CCl4.

  • Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure methyl 4-(bromomethyl)benzoate as a white solid.

ReagentMolar Mass ( g/mol )Amount (equivalents)
Methyl 4-methylbenzoate150.171.0
N-Bromosuccinimide (NBS)177.981.05
AIBN or BPO-Catalytic

Table 1: Reagents for the synthesis of Methyl 4-(bromomethyl)benzoate.

Step 2: Synthesis of Methyl 4-[(3,5-dimethoxyphenoxy)methyl]benzoate

This step utilizes the Williamson ether synthesis to couple methyl 4-(bromomethyl)benzoate with 3,5-dimethoxyphenol.[1][3][4][5]

Procedure:

  • To a round-bottom flask, add 3,5-dimethoxyphenol (1 equivalent), potassium carbonate (K2CO3, 2.0 equivalents), and acetone as the solvent.

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of methyl 4-(bromomethyl)benzoate (1 equivalent) in acetone to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure methyl 4-[(3,5-dimethoxyphenoxy)methyl]benzoate.

ReagentMolar Mass ( g/mol )Amount (equivalents)
Methyl 4-(bromomethyl)benzoate229.061.0
3,5-Dimethoxyphenol154.161.0
Potassium Carbonate138.212.0

Table 2: Reagents for the synthesis of Methyl 4-[(3,5-dimethoxyphenoxy)methyl]benzoate.

Step 3: Synthesis of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid

The final step is the saponification of the methyl ester to the desired carboxylic acid.[10][11][12]

Procedure:

  • Dissolve methyl 4-[(3,5-dimethoxyphenoxy)methyl]benzoate (1 equivalent) in a mixture of methanol and water.

  • Add sodium hydroxide (NaOH, 3-4 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl).

  • A white precipitate of the product will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-[(3,5-dimethoxyphenoxy)methyl]benzoic acid.

ReagentMolar Mass ( g/mol )Amount (equivalents)
Methyl 4-[(3,5-dimethoxyphenoxy)methyl]benzoate302.321.0
Sodium Hydroxide40.003-4
Hydrochloric Acid36.46To pH 2-3

Table 3: Reagents for the synthesis of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid.

Alternative Etherification: The Mitsunobu Reaction

An alternative to the Williamson ether synthesis for the formation of the ether linkage is the Mitsunobu reaction.[13][14][15][16] This reaction offers mild conditions and can be advantageous in certain situations.

Mitsunobu_Reaction A Methyl 4-(hydroxymethyl)benzoate C Methyl 4-[(3,5-dimethoxyphenoxy)methyl]benzoate A->C PPh3, DIAD THF, 0°C to RT B 3,5-Dimethoxyphenol B->C PPh3, DIAD THF, 0°C to RT

Figure 2: Mitsunobu reaction for the synthesis of the ether intermediate.

Brief Protocol:

  • Dissolve methyl 4-(hydroxymethyl)benzoate (1 equivalent), 3,5-dimethoxyphenol (1.2 equivalents), and triphenylphosphine (PPh3, 1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and work up as per standard Mitsunobu reaction protocols, which typically involve removal of triphenylphosphine oxide and the hydrazine byproduct.

  • Purify the product by column chromatography.

Characterization

The identity and purity of the final product, 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid, should be confirmed by standard analytical techniques, including:

  • ¹H NMR: To confirm the presence of all expected protons and their integrations.

  • ¹³C NMR: To confirm the presence of all expected carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Carbon tetrachloride is a hazardous solvent and should be handled with extreme care.

  • N-bromosuccinimide is a lachrymator and irritant.

  • Concentrated acids and bases are corrosive and should be handled with caution.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid. The described three-step sequence is efficient and utilizes readily accessible reagents. The inclusion of an alternative Mitsunobu protocol offers flexibility in the synthetic approach. This guide is intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

  • ACS Publications. (2012, July 17). Base-Catalyzed Mitsunobu Reactions as a Tool for the Synthesis of Aryl sec-Alkyl Ethers. Retrieved from [Link]

  • BYJU'S. Mitsunobu Reaction. Retrieved from [Link]

  • ACS Publications. (2012, July 17). Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Retrieved from [Link]

  • Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • University of Massachusetts. The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. Williamson ether synthesis. Retrieved from [Link]

  • Google Patents. US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
  • Google Patents. US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

  • Google Patents. 4-(3-(dimethoxy) propoxy)-3, 5-dimethoxy benzoic acid, and preparation method and medical purpose thereof.
  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • ResearchGate. Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Retrieved from [Link]

  • Google Patents. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Retrieved from [Link]

  • MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. Retrieved from [Link]

  • ResearchGate. (2025, August 7). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • SlidePlayer. Preparation of Methyl Benzoate. Retrieved from [Link]

Sources

Application

solid-phase peptide synthesis (SPPS) using 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid linkers

Application Note & Protocol Guide Topic: High-Efficiency Solid-Phase Synthesis of C-Terminal Peptide Acids Using the Acid-Labile 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic Acid Linker Audience: Researchers, scientists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: High-Efficiency Solid-Phase Synthesis of C-Terminal Peptide Acids Using the Acid-Labile 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic Acid Linker

Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry and synthesis.

Introduction: The Strategic Role of the DMBB Linker in Modern SPPS

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by R. Bruce Merrifield, remains the cornerstone of modern peptide synthesis.[1][2] The success of this method hinges on the strategic selection of a linker, which tethers the nascent peptide chain to an insoluble resin.[3] The linker dictates the C-terminal functionality of the final peptide and the conditions for its release.[3]

This guide focuses on the 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid (DMBB) linker, a specialized handle designed for the synthesis of peptides with a C-terminal carboxylic acid. The DMBB linker belongs to the family of acid-labile linkers, which are predominantly used in the orthogonal 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy.[3][4] Its chemical architecture, featuring a dimethoxy-substituted benzyl moiety, is engineered for controlled lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA).[3][] This allows for the final peptide to be cleaved from the solid support while simultaneously removing acid-labile side-chain protecting groups.

The DMBB linker is first coupled to an amino-functionalized resin (e.g., aminomethyl polystyrene). The resulting carboxyl functional group then serves as the anchor point for the first Fmoc-protected amino acid, establishing a stable ester bond that withstands the basic conditions of the repetitive Fmoc-deprotection cycles throughout the synthesis.[2]

Mechanism of Action: Acid-Catalyzed Cleavage

The functionality of the DMBB linker is rooted in the stability of the carbocation intermediate formed during acid-catalyzed cleavage. The two methoxy groups at the 3 and 5 positions of the phenyl ring act as strong electron-donating groups. Upon protonation by a strong acid like TFA, the benzyl-oxygen bond of the ester linkage is weakened. This facilitates the formation of a highly stabilized secondary benzylic carbocation, leading to the release of the peptide with a free C-terminal carboxylic acid.

The general workflow and cleavage mechanism are illustrated below.

High-Level SPPS Workflow

SPPS_Workflow cluster_prep Phase 1: Resin Functionalization cluster_elongation Phase 2: Peptide Elongation cluster_cleavage Phase 3: Cleavage & Purification Resin 1. Start: Amino-functionalized Resin (e.g., AM-Polystyrene) Linker 2. Couple DMBB Linker Resin->Linker DIC/HOBt AA1 3. Load First Fmoc-AA Linker->AA1 DIC/DMAP Deprotection 4. Fmoc Deprotection (20% Piperidine/DMF) AA1->Deprotection Synthesis Start Coupling 5. Couple Next Fmoc-AA (e.g., HBTU/DIPEA) Deprotection->Coupling Repeat 'n' cycles Wash Wash (DMF) Coupling->Wash Repeat 'n' cycles Wash->Deprotection Repeat 'n' cycles Cleavage 6. Cleave & Deprotect (TFA Cocktail) Wash->Cleavage Final Cycle Purification 7. Precipitate, Purify & Analyze (Ether, HPLC, MS) Cleavage->Purification FinalPeptide Final Peptide Acid Purification->FinalPeptide

Caption: General workflow for SPPS using the DMBB linker.

Experimental Protocols

These protocols are designed for manual synthesis and can be adapted for automated synthesizers. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Functionalization of Amino-Resin with DMBB Linker

This protocol describes the attachment of the DMBB linker to a starting amino-functionalized solid support, such as aminomethyl (AM) polystyrene resin.

Rationale: An amide bond is formed between the carboxylic acid of the DMBB linker and the primary amine of the resin. This is a stable bond that is inert to both the acidic cleavage and basic deprotection steps later in the synthesis. Standard carbodiimide chemistry is used for this activation.

Reagent/ComponentPurposeTypical Quantity (per 1g resin @ 1.0 mmol/g)
Aminomethyl (AM) ResinSolid Support1.0 g (1.0 mmol)
DMBB LinkerLinker Molecule757 mg (2.5 mmol, 2.5 eq)
DICCoupling Activator388 µL (2.5 mmol, 2.5 eq)
HOBtRacemization Suppressant383 mg (2.5 mmol, 2.5 eq)
DMFSolvent~20-30 mL
DCMWashing Solvent~30 mL

Procedure:

  • Resin Swelling: Place the AM-resin in a reaction vessel. Add 10 mL of DMF and allow the resin to swell for 1 hour with gentle agitation.[6] Drain the DMF.

  • Linker Activation: In a separate flask, dissolve the DMBB linker and HOBt in 10 mL of DMF. Add DIC, and allow the solution to pre-activate for 10 minutes at room temperature.

  • Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue the reaction for another 2 hours.

  • Washing: Once the reaction is complete, drain the coupling solution. Wash the resin thoroughly in sequence with DMF (3x), DCM (3x), and DMF (3x).

  • Drying: Dry the resin under vacuum to obtain the DMBB-functionalized resin, ready for first amino acid loading.

Protocol 2: Loading of the First Fmoc-Amino Acid

This step involves esterification of the C-terminal amino acid to the DMBB linker's carboxylic acid group.

Rationale: This esterification is often catalyzed by DMAP with a carbodiimide activator. It is a critical step, as incomplete loading will reduce the overall yield, and certain conditions can risk racemization of the C-terminal residue.[7]

Reagent/ComponentPurposeTypical Quantity (per 1g DMBB-resin @ ~0.8 mmol/g)
DMBB-ResinFunctionalized Support1.0 g (~0.8 mmol)
Fmoc-Amino AcidFirst Residue3.2 mmol (4.0 eq)
DICCoupling Activator496 µL (3.2 mmol, 4.0 eq)
DMAPCatalyst19.5 mg (0.16 mmol, 0.2 eq)
DCM / DMFSolvent~15 mL

Procedure:

  • Resin Swelling: Swell the DMBB-resin in 10 mL of DCM for 1 hour. Drain the solvent.

  • Coupling Solution: In a separate flask, dissolve the Fmoc-amino acid in 10 mL of DCM (add minimal DMF if solubility is an issue). Add DIC and swirl. Finally, add the DMAP. Caution: DMAP is a potent catalyst; add it last.

  • Coupling: Immediately add the coupling solution to the resin. Agitate at room temperature for 2-4 hours.

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the linker, a capping step can be performed. Wash the resin with DCM, then treat it with a solution of acetic anhydride and DIPEA in DCM (e.g., 10:5:85 v/v/v) for 30 minutes.[6]

  • Washing: Drain the coupling/capping solution. Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).

  • Loading Determination: Dry a small sample of the resin and determine the substitution level (loading) via UV-Vis spectrophotometry by measuring the absorbance of the dibenzofulvene-piperidine adduct released upon Fmoc cleavage.[8]

Protocol 3: Peptide Chain Elongation - Standard Fmoc-SPPS Cycle

This cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the sequence.

Rationale: The Fmoc group is base-labile and is removed with piperidine, exposing a free N-terminal amine for the next coupling step.[4][9] The subsequent amino acid is pre-activated with a coupling reagent (e.g., HBTU) to form a highly reactive species that rapidly forms a peptide bond.[6][10]

StepReagent/SolutionPurposeTime
1. Deprotection 20% Piperidine in DMFFmoc group removal2 x 5-10 min
2. Washing DMFRemove piperidine & byproducts5-7 times
3. Coupling 4 eq. Fmoc-AA, 3.9 eq. HBTU, 8 eq. DIPEA in DMFPeptide bond formation45-90 min
4. Washing DMFRemove excess reagents3-5 times

Procedure:

  • Fmoc Deprotection: Add the 20% piperidine solution to the resin, agitate for 10 minutes, drain, and repeat with fresh solution for another 10 minutes.

  • DMF Wash: Thoroughly wash the resin with DMF to completely remove all traces of piperidine. A positive Kaiser test (deep blue beads) should confirm the presence of a free primary amine.

  • Amino Acid Activation & Coupling: In a separate vessel, dissolve the next Fmoc-amino acid and HBTU in DMF. Add DIPEA and immediately add this activation mixture to the resin. Agitate for the required time.

  • Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF. A negative Kaiser test should confirm reaction completion. If positive, a second coupling may be required.[6]

  • Repeat the cycle until the full peptide sequence is assembled.

Protocol 4: Final Cleavage and Deprotection

This final step releases the peptide from the resin and removes side-chain protecting groups.

Rationale: A high concentration of TFA is used to cleave the acid-labile DMBB linker. Scavengers are critical to "trap" reactive carbocations released from the side-chain protecting groups (e.g., t-Butyl, Trityl, Pbf), which would otherwise cause unwanted side reactions with sensitive residues like Tryptophan, Methionine, or Cysteine.[11]

Table of Standard Cleavage Cocktails:

Cocktail NameComposition (v/v)Target Residues / Use Case
Reagent B TFA / Phenol / H₂O / TIS (88:5:5:2)Peptides with Arg(Pmc/Pbf), Trp(Boc), Cys(Trt), Met
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)"Universal" cocktail, effective but malodorous. Good for Arg(Mtr).[11]
Standard 95% TFA / H₂O / TIS (95:2.5:2.5)General purpose for peptides without highly sensitive residues.[4]

Procedure:

  • Resin Preparation: After the final deprotection and wash, wash the peptide-resin with DCM (3x) to remove DMF, then dry the resin thoroughly under vacuum for at least 1 hour.[3]

  • Cleavage: Add the appropriate cleavage cocktail to the dry resin (~10 mL per gram of starting resin). Agitate gently at room temperature for 2-3 hours.

  • Peptide Collection: Filter the resin and collect the filtrate into a cold centrifuge tube. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Add the TFA filtrate dropwise into a large volume (approx. 10x the filtrate volume) of cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the pellet with cold ether 2-3 more times to remove residual scavengers.

  • Drying & Analysis: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (typically by RP-HPLC) and characterization (e.g., LC-MS).

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab Protocols.
  • The Cornerstone of Peptide Synthesis: A Technical Guide to Linkers in SPPS. Benchchem.
  • Cleavage of synthetic peptides.
  • Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Amerigo Scientific.
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
  • Acid-Labile Linker: A Versatile Linker in Antibody Drug Conjug
  • Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
  • Acid-labile Linkers.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • SPPS Tips For Success Handout. Mesa Labs.
  • Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide.
  • Peptide Resin Loading Protocols. Sigma-Aldrich.
  • Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Aapptec Peptides.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
  • Solid-phase peptide synthesis. Digital CSIC.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Synthesis and application of Nα-Fmoc-Nπ-4-methoxybenzyloxymethylhistidine in solid phase peptide synthesis. PubMed.
  • 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). MDPI.
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
  • Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activ

Sources

Method

Application Note: Preparation of Stock and Working Solutions of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid for Biological Assays

Abstract The reproducibility and accuracy of in vitro and in vivo biological assays are critically dependent on the correct preparation of test compound solutions. 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid is a hydrop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The reproducibility and accuracy of in vitro and in vivo biological assays are critically dependent on the correct preparation of test compound solutions. 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid is a hydrophobic carboxylic acid derivative whose physicochemical properties necessitate a carefully designed solubilization and dilution strategy. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of stock and working solutions of this compound. We detail protocols for creating high-concentration primary stock solutions in dimethyl sulfoxide (DMSO) and subsequent serial dilution into aqueous assay media, with a focus on maintaining compound integrity and minimizing solvent-induced artifacts.

Introduction and Scientific Background

4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid belongs to the family of benzoic acid derivatives, which are widely explored in pharmaceutical research. The structure, featuring a benzoic acid moiety linked to a dimethoxyphenoxy group, confers significant hydrophobicity, making it poorly soluble in aqueous solutions. Proper solubilization is therefore the first critical step in obtaining reliable experimental data.

The most common and effective strategy for such compounds is to create a high-concentration primary stock in a suitable organic solvent, which is then diluted to the final working concentration in the aqueous buffer or cell culture medium of the assay. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its powerful solubilizing capacity for a wide range of organic molecules and its miscibility with water.

However, the use of DMSO is not without consequence. At concentrations typically above 0.1-0.5%, DMSO can exert its own biological effects, including cytotoxicity, altered gene expression, and interference with assay components.[1][2][3] Therefore, a core principle of this protocol is to maximize the concentration of the primary stock solution to ensure the final concentration of DMSO in the assay remains at a negligible and non-interfering level.

Physicochemical Properties and Safety

A thorough understanding of the compound's properties is essential for proper handling.

Table 1: Physicochemical Properties of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid

PropertyValueSource / Method
IUPAC Name 4-((3,5-Dimethoxyphenoxy)methyl)benzoic acid-
CAS Number 149288-71-1[4]
Molecular Formula C₁₆H₁₆O₄Calculated
Molecular Weight 288.29 g/mol Calculated
Appearance Likely a white to off-white solid powder.General Knowledge[5]
Solubility Poorly soluble in water; Soluble in organic solvents like DMSO, ethanol, and methanol.Inferred from Structure[6]

Safety Precautions:

  • Always handle the solid compound and its solutions wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a chemical fume hood when handling the solid powder and concentrated DMSO stocks.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.

Protocol: Primary Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM primary stock solution, a common starting concentration for many assays. The causality behind using anhydrous DMSO is to minimize water content, which can degrade susceptible compounds through hydrolysis over long-term storage.[7]

Materials:

  • 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Analytical balance

  • Sterile, amber glass vials with Teflon-lined screw caps

  • Calibrated micropipettes and sterile tips

  • Vortex mixer and/or sonicator

Calculation for 10 mM Stock Solution:

The fundamental relationship used is: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

Table 2: Example Calculations for a 10 mM Stock Solution

ParameterValue
Desired Stock Concentration10 mM (or 0.010 mol/L)
Molecular Weight (MW)288.29 g/mol
To Prepare 1 mL (0.001 L):
Mass Required0.010 mol/L × 0.001 L × 288.29 g/mol = 0.00288 g = 2.88 mg
To Prepare 5 mL (0.005 L):
Mass Required0.010 mol/L × 0.005 L × 288.29 g/mol = 0.0144 g = 14.41 mg
Step-by-Step Methodology:
  • Preparation: Before opening, allow the vial containing the solid compound to equilibrate to room temperature to prevent condensation of atmospheric moisture.

  • Weighing: Tare a sterile, amber glass vial on an analytical balance. Carefully weigh the desired mass of the compound (e.g., 2.88 mg for 1 mL of stock) and record the exact weight.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial (e.g., 1 mL for 2.88 mg).

  • Solubilization: Securely cap the vial and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Verification: Visually inspect the solution against a light source to ensure that all solid particles have completely dissolved and the solution is clear.

  • Labeling and Storage: Clearly label the vial with the compound name, exact concentration, solvent (DMSO), and preparation date. Proceed immediately to the storage protocol in Section 5.

G cluster_prep Primary Stock Preparation weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso  Calculate Volume dissolve 3. Vortex / Sonicate add_dmso->dissolve verify 4. Verify Complete Dissolution dissolve->verify aliquot 5. Aliquot into Vials verify->aliquot store 6. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a primary stock solution.

Protocol: Working Solution Preparation

Working solutions are prepared by diluting the primary stock into the appropriate aqueous medium (e.g., cell culture media, PBS, or assay buffer). The key principle is to use serial dilutions to maintain accuracy and to ensure the final DMSO concentration is non-toxic, typically ≤0.1% for sensitive cells and ≤0.5% for most robust cell lines.[1][2] A vehicle control (medium with the same final DMSO concentration but no compound) must be included in all experiments.

Example: Preparing a 10 µM Working Solution from a 10 mM Stock (1:1000 Dilution)

Directly pipetting the tiny volume required for a 1:1000 dilution (e.g., 1 µL into 999 µL) can be inaccurate.[8] A two-step serial dilution is more robust and reproducible.[9]

Materials:

  • 10 mM Primary Stock Solution in DMSO

  • Sterile Assay Buffer or Cell Culture Medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Calibrated micropipettes and sterile tips

Step-by-Step Methodology:
  • Thaw Stock: Remove one aliquot of the 10 mM primary stock from the freezer and thaw completely at room temperature.

  • Prepare Intermediate Dilution (100 µM):

    • Pipette 98 µL of assay medium into a sterile microcentrifuge tube.

    • Add 2 µL of the 10 mM primary stock to the medium.

    • Mix thoroughly by gentle vortexing or pipetting up and down. This creates a 100 µM intermediate solution with 2% DMSO.

  • Prepare Final Working Solution (10 µM):

    • Pipette 900 µL of assay medium into a new sterile tube.

    • Add 100 µL of the 100 µM intermediate solution.

    • Mix thoroughly. This yields the final 10 µM working solution.

    • Final DMSO Concentration: The final DMSO concentration in this working solution is 0.2%, which is acceptable for many cell lines. Always calculate and report the final solvent concentration.

Note: Always add the DMSO stock solution to the aqueous medium, not the other way around, to prevent precipitation of the compound. Use prepared working solutions immediately; do not store aqueous dilutions.

G cluster_dilution Working Solution Preparation (Example) stock Primary Stock 10 mM in 100% DMSO intermediate Intermediate Dilution 100 µM in 2% DMSO stock->intermediate  1:50 Dilution (2 µL into 98 µL Medium) final Final Working Solution 10 µM in 0.2% DMSO intermediate->final  1:10 Dilution (100 µL into 900 µL Medium) assay Assay Plate final->assay  Add to Experiment

Caption: Serial dilution workflow from primary stock to final working solution.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound.[7]

  • Solid Compound: Store at -20°C, protected from light and moisture, as recommended for many benzoic acid derivatives.[10]

  • Primary Stock Solution (in DMSO):

    • To avoid repeated freeze-thaw cycles, which can introduce moisture and potentially degrade the compound, aliquot the primary stock into single-use volumes in tightly sealed amber glass vials.[11][12]

    • Store aliquots at -20°C for short-to-medium term (1-3 months) or at -80°C for long-term storage (≥6 months).

  • Working Solutions (in aqueous media): These solutions are not stable and must be prepared fresh for each experiment and used immediately.

Troubleshooting

Table 3: Common Issues and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Compound precipitates when added to aqueous buffer. The compound's solubility limit in the final medium has been exceeded. The stock was added too quickly or without sufficient mixing.Make the initial dilutions in pure DMSO before adding to the aqueous medium. Add the DMSO stock dropwise to the vortexing buffer. Prepare a more dilute intermediate stock.
Inconsistent or non-reproducible assay results. Degradation of the compound due to improper storage (e.g., repeated freeze-thaw cycles, light exposure). Pipetting errors during dilution.Use fresh aliquots for each experiment. Validate pipette calibration. Use a two-step serial dilution for high dilution factors.[8][13]
High background or toxicity observed in vehicle control wells. The final DMSO concentration is too high for the cell line being used. The DMSO is not of high purity (cell culture grade).Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your specific cell type.[2] Ensure the final DMSO concentration is below this limit (ideally ≤0.1%).
Solid compound is difficult to dissolve in DMSO. Insufficient mixing or sonication. The compound may have low kinetic solubility even in DMSO.Increase vortexing time. Use a bath sonicator. Gentle warming (to 37°C) can be attempted, but be cautious as heat can degrade some compounds.

References

  • LifeTein. (2026, February 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Serial Dilution Protocol. Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.). Serial Dilutions. Retrieved from [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]

  • OriCell. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Appchem. (n.d.). 4-(3,5-Dimethoxyphenyl)benzoic acid. Retrieved from [Link]

  • BioEureka. (2025, August 4). The Art of Serial Dilution: A Key Tool in Science and Research. Retrieved from [Link]

  • The Scientist. (2024, December 1). Achieving Consistency in Serial Dilutions. Retrieved from [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-hydroxy-3,5-dimethoxy- (CAS 530-57-4). Retrieved from [Link]

  • Reddit. (2023, April 10). Do freeze-thaw cycles damage small molecules dissolved in DMSO? Retrieved from [Link]

  • PubMed. (2003, April 15). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethoxy-4-methylbenzoic acid. Retrieved from [Link]

  • University of Calgary. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]

  • NextSDS. (n.d.). 4-Methoxy-3-[(3-Methylphenoxy)Methyl]benzoic acid — Chemical Substance Information. Retrieved from [Link]

  • Zhang, P., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]

  • LibreTexts. (n.d.). Preparation of Carboxylic Acids. Retrieved from [Link]

  • SDI. (n.d.). 4 METHOXY BENZOIC ACID. Retrieved from [Link]

  • Chemguide. (n.d.). Making carboxylic acids. Retrieved from [Link]

  • Journal of Visualized Experiments. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.5 Preparing Carboxylic Acids. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Amide Coupling Reactions Involving 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic Acid

Introduction: The Strategic Importance of Amide Bond Formation The amide bond is a cornerstone of modern medicinal chemistry and drug development. Its prevalence in biologically active molecules, from peptides to small-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Amide Bond Formation

The amide bond is a cornerstone of modern medicinal chemistry and drug development. Its prevalence in biologically active molecules, from peptides to small-molecule therapeutics, underscores the critical need for robust and versatile synthetic methodologies for its formation.[1][2] Amide coupling reactions, the condensation of a carboxylic acid with an amine, are among the most frequently utilized transformations in the synthesis of novel pharmaceutical agents.[2] This guide provides a detailed examination of amide coupling strategies specifically tailored for 4-[(3,5-dimethoxyphenoxy)methyl]benzoic acid, a versatile benzoic acid derivative with potential applications as a scaffold in drug discovery. While this molecule shares structural motifs with compounds investigated for their therapeutic properties, this document will focus on the practical aspects of its synthetic manipulation.[3][4]

The structure of 4-[(3,5-dimethoxyphenoxy)methyl]benzoic acid presents a standard carboxylic acid functionality ripe for activation, attached to a flexible ether-linked dimethoxybenzene moiety. The electronic nature of the benzoic acid is not significantly altered by the substituent, suggesting its reactivity in amide coupling should be predictable and amenable to a variety of standard conditions. This guide will detail several field-proven protocols, offering researchers and drug development professionals a comprehensive toolkit for the successful incorporation of this building block into their synthetic targets.

Core Principles of Amide Bond Formation: Activating the Carboxylic Acid

The direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. Therefore, the central principle of modern amide coupling is the in-situ activation of the carboxylic acid to generate a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[2][5] This is typically achieved through the use of "coupling reagents."[2]

This guide will focus on three widely employed and reliable methods for the activation and subsequent amidation of 4-[(3,5-dimethoxyphenoxy)methyl]benzoic acid:

  • Carbodiimide-Mediated Coupling (EDC/HOBt): A workhorse method known for its mild conditions and the water-solubility of its byproducts, making for straightforward purification.[5][6]

  • Onium Salt-Mediated Coupling (HATU): A highly efficient and rapid method, particularly effective for sterically hindered substrates and for minimizing racemization in chiral systems.[7][8][9]

  • Acid Chloride Formation (SOCl₂): A classical, cost-effective two-step approach that proceeds through a highly reactive acyl chloride intermediate.[10][11]

Method 1: Carbodiimide-Mediated Coupling with EDC and HOBt

This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[5][6] However, this intermediate can rearrange to a non-reactive N-acylurea.[6] The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), traps the O-acylisourea to form an HOBt-ester, which is more stable and reacts cleanly with the amine to form the desired amide, while also suppressing racemization.[1][12][13]

Reaction Workflow

EDC_HOBt_Workflow cluster_prep Reaction Setup cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification Acid 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic Acid Preactivation Stir at 0 °C to RT Acid->Preactivation Amine Amine (Primary or Secondary) Amine->Preactivation Solvent Anhydrous Solvent (e.g., DCM, DMF) Solvent->Preactivation Base Base (e.g., DIPEA, Et3N) Base->Preactivation EDC EDC·HCl EDC->Preactivation 1.2 eq HOBt HOBt HOBt->Preactivation 1.0 eq Reaction Stir Overnight at RT Preactivation->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Amide Purification->Product

Caption: EDC/HOBt Amide Coupling Workflow.

Detailed Protocol
  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-[(3,5-dimethoxyphenoxy)methyl]benzoic acid (1.0 eq.).

  • Solvation: Dissolve the carboxylic acid in an appropriate anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (10 volumes).

  • Addition of Reagents: Add the desired amine (1.0-1.2 eq.), HOBt (1.0 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.2-2.0 eq.).[6]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM) and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[14] The aqueous washes serve to remove the water-soluble urea byproduct of EDC and any excess reagents.[6]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ReagentStoichiometry (eq.)Purpose
4-[(3,5-Dimethoxyphenoxy)methyl]benzoic Acid 1.0Acid Substrate
Amine 1.0 - 1.2Nucleophile
EDC·HCl 1.2Coupling Agent
HOBt 1.0Additive to prevent side reactions and racemization
DIPEA or Et₃N 1.2 - 2.0Base to neutralize HCl byproduct and deprotonate amine salt
Anhydrous Solvent 10 volumesReaction Medium

Method 2: Onium Salt-Mediated Coupling with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium/aminium-based coupling reagent. It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which rapidly couples with the amine.[9] HATU is particularly advantageous for coupling sterically hindered amines or acids and is known for its fast reaction times and low rates of epimerization.[9]

Reaction Mechanism

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Acid Carboxylic Acid ActiveEster OAt-Active Ester Acid->ActiveEster HATU HATU HATU->ActiveEster Base1 Base (e.g., DIPEA) Base1->ActiveEster Deprotonation Amide Amide Product ActiveEster->Amide Amine Amine Amine->Amide Nucleophilic Attack AcidChloride_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation Acid Carboxylic Acid AcidChloride Acid Chloride Intermediate Acid->AcidChloride SOCl2 SOCl₂ SOCl2->AcidChloride Heat Heat (Optional) Heat->AcidChloride Amide Amide Product AcidChloride->Amide Amine Amine Amine->Amide Base Base (e.g., Et3N) Base->Amide

Sources

Method

Application Notes &amp; Protocols for 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid in Pharmaceutical Drug Discovery

Foreword: Unveiling the Potential of a Novel Benzoic Acid Derivative The landscape of pharmaceutical drug discovery is in a perpetual state of evolution, driven by the pursuit of novel chemical entities with enhanced the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Potential of a Novel Benzoic Acid Derivative

The landscape of pharmaceutical drug discovery is in a perpetual state of evolution, driven by the pursuit of novel chemical entities with enhanced therapeutic profiles. Within this context, the family of benzoic acid derivatives has consistently proven to be a fertile ground for the identification of bioactive molecules. This guide focuses on a specific, yet underexplored member of this family: 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid . While direct literature on this exact molecule is sparse, a comprehensive analysis of its structural analogues provides a compelling rationale for its investigation across a spectrum of therapeutic areas. The presence of the dimethoxyphenoxy moiety, coupled with the benzoic acid core, suggests a high potential for multifaceted biological activity.

This document serves as both an application note and a set of detailed protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid. Our approach is rooted in scientific integrity, drawing parallels from established findings on related compounds to propose a logical and robust research framework. We will delve into the potential mechanisms of action, provide detailed synthetic and biological evaluation protocols, and offer insights into data interpretation.

Potential Therapeutic Applications: A Structurally-Informed Hypothesis

The therapeutic potential of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid can be inferred from the known biological activities of its structural relatives. The following sections outline the most promising avenues for investigation.

Oncology

Numerous benzoic acid derivatives have demonstrated significant anticancer properties. For instance, 4-(3,4,5-Trimethoxyphenoxy)benzoic acid has been shown to induce cell-cycle arrest and apoptosis in breast cancer cell lines. Similarly, other related compounds have been found to interfere with critical cellular pathways involved in cancer proliferation.[1] The dimethoxy substitution pattern in our target molecule is a common feature in many natural and synthetic compounds with anticancer activity, suggesting that 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid could exhibit similar cytotoxic or cytostatic effects against various cancer cell types. A proposed mechanism of action could involve the modulation of protein phosphorylation, a target of other complex phenoxybenzoate derivatives.[2]

Neurodegenerative Diseases

The inhibition of enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs) is a key strategy in the management of Alzheimer's disease.[3] Benzoic acid derivatives have been successfully designed as multi-target inhibitors for these enzymes. The structural framework of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid provides a versatile scaffold that could be optimized to interact with the active sites of these enzymes, potentially offering a novel therapeutic approach for neurodegenerative disorders.

Infectious Diseases

Phenoxymethylbenzoic acid derivatives have been synthesized and evaluated for their antimicrobial activity.[4] The lipophilic nature of the dimethoxyphenoxy group could enhance the compound's ability to penetrate microbial cell membranes, a crucial step for exerting antimicrobial effects. Therefore, screening 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid against a panel of pathogenic bacteria and fungi is a logical starting point for exploring its potential as an anti-infective agent.

Metabolic and Inflammatory Disorders

The regulation of metabolic pathways and inflammatory processes are additional areas where benzoic acid derivatives have shown promise. Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), which shares the dimethoxy substitution pattern, has been found to inhibit adipogenesis and promote lipolysis, suggesting a potential role in obesity and related metabolic disorders.[5] Furthermore, phenoxy acetic acid derivatives have been developed as selective COX-2 inhibitors for the treatment of inflammation.[6] These findings support the investigation of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid for its potential anti-inflammatory and metabolic-modulating properties.

Synthetic Protocol: A Generalized Approach

The synthesis of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid can be achieved through a nucleophilic substitution reaction, a common method for preparing phenoxymethylbenzoic acid derivatives.[7][8] The following protocol outlines a representative synthetic route.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product 3,5-Dimethoxyphenol 3,5-Dimethoxyphenol Nucleophilic Substitution Nucleophilic Substitution 3,5-Dimethoxyphenol->Nucleophilic Substitution Methyl 4-(bromomethyl)benzoate Methyl 4-(bromomethyl)benzoate Methyl 4-(bromomethyl)benzoate->Nucleophilic Substitution Methyl 4-[(3,5-dimethoxyphenoxy)methyl]benzoate Methyl 4-[(3,5-dimethoxyphenoxy)methyl]benzoate Nucleophilic Substitution->Methyl 4-[(3,5-dimethoxyphenoxy)methyl]benzoate Base Hydrolysis Base Hydrolysis Methyl 4-[(3,5-dimethoxyphenoxy)methyl]benzoate->Base Hydrolysis 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid Base Hydrolysis->4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid

Caption: Proposed two-step synthesis of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Methyl 4-[(3,5-dimethoxyphenoxy)methyl]benzoate

  • To a solution of 3,5-dimethoxyphenol (1.0 eq) in a suitable aprotic solvent (e.g., acetone, DMF) add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add methyl 4-(bromomethyl)benzoate (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure methyl 4-[(3,5-dimethoxyphenoxy)methyl]benzoate.

Step 2: Hydrolysis to 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid

  • Dissolve the purified methyl 4-[(3,5-dimethoxyphenoxy)methyl]benzoate (1.0 eq) in a mixture of methanol and water.

  • Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq).

  • Heat the mixture to reflux and monitor the hydrolysis by TLC until all the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of 2-3 with a dilute acid (e.g., 1N HCl).

  • The product, 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid, should precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

  • Characterize the final product by NMR, mass spectrometry, and melting point determination.

In Vitro Biological Evaluation Protocols

The following protocols provide a framework for the initial biological characterization of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid.

Anticancer Activity Evaluation

3.1.1 Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-468 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid in culture medium. Add the compound to the cells at various concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3.1.2 Apoptosis Assay (Caspase-3 Activity)

  • Cell Treatment: Treat cancer cells with 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid at its IC50 concentration for 24-48 hours.

  • Cell Lysis: Harvest the cells and lyse them according to the manufacturer's protocol of a commercial caspase-3 activity assay kit.

  • Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysates.

  • Incubation and Measurement: Incubate at 37°C and measure the absorbance of the resulting p-nitroaniline at 405 nm.

  • Data Analysis: Quantify the increase in caspase-3 activity relative to untreated cells.

Enzyme Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme (e.g., acetylcholinesterase) and its corresponding substrate in the appropriate assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid.

  • Assay Procedure: In a 96-well plate, add the enzyme, the inhibitor at various concentrations, and pre-incubate for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare a two-fold serial dilution of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid in the broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation and Interpretation

Quantitative data from the above protocols should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Representative Data for In Vitro Anticancer Activity
Cell LineAssayParameterValue (µM)
MCF-7MTTIC5015.2 ± 1.8
MDA-MB-468MTTIC5025.7 ± 2.5
Table 2: Representative Data for Enzyme Inhibition
EnzymeParameterValue (µM)
AcetylcholinesteraseIC508.9 ± 0.9
COX-2IC5012.4 ± 1.3

Proposed Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a hypothetical signaling pathway that could be modulated by 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid and a general workflow for its biological evaluation.

Hypothetical Apoptosis Induction Pathway

Apoptosis_Pathway Compound 4-[(3,5-Dimethoxyphenoxy)methyl] benzoic acid Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Stress Caspase-9 Caspase-9 Mitochondria->Caspase-9 Cytochrome c release Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Hypothetical intrinsic apoptosis pathway induced by the test compound.

General Biological Evaluation Workflow

Evaluation_Workflow Synthesis Compound Synthesis & Characterization Primary_Screening Primary In Vitro Screening (e.g., MTT Assay) Synthesis->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Apoptosis, Enzyme Inhibition) Hit_Identification->Secondary_Assays Active Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Inactive Secondary_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies

Caption: A generalized workflow for the biological evaluation of the test compound.

References

  • Mechanisms of antitumor action of methyl-3,5-diiodo-4-(4'-methoxyphenoxy)benzoate: drug-induced protein dephosphorylations and inhibition of the permissive action of ceramide on growth factor induced cell proliferation. Oncol Rep. 2005 Mar;13(3):465-8. [Link]

  • Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Frontiers in Chemical Sciences. 2024 Dec 30. [Link]

  • (PDF) Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. ResearchGate. 2024 Dec 20. [Link]

  • Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • The Synthesis and Characterization of some New Thioureides of 2-(4-Methyl-phenoxymethyl)benzoic Acid with Antimicrobial Activity. ResearchGate. [Link]

  • Synthesis of 2-(4-ethylphenoxymethyl)benzoic acid 2. Preparation of... ResearchGate. [Link]

  • Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Res. 2014 Apr;34(4):1801-9. [Link]

  • Synthesis of 4-methoxymethylbenzoic acid. The Royal Society of Chemistry. [Link]

  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. PMC. [Link]

  • OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2013 Sep 30. [Link]

  • Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. PubMed. 2020 Nov 6. [Link]

  • 3, 5-dimethoxy benzoic acid, and preparation method and medical purpose thereof.
  • Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) inhibits adipogenesis and promotes lipolysis in 3T3-L1 adipocytes. PubMed. 2020 Dec. [Link]

  • Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester. NIST WebBook. [Link]

  • Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. 2024 Mar 15. [Link]

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. [Link]

  • Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. MDPI. 2010 Nov 8. [Link]

Sources

Application

The Versatile Building Block: 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic Acid in Synthetic Chemistry

Introduction: A Scaffold for Innovation In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex target molecules. 4-[(3,5-Dime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Scaffold for Innovation

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex target molecules. 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid emerges as a particularly valuable intermediate, offering a unique combination of functionalities that make it a versatile scaffold in medicinal chemistry, drug discovery, and materials science. Its structure, featuring a carboxylic acid for diverse coupling reactions, a flexible ether linkage, and an electron-rich dimethoxy-substituted phenyl ring, provides a platform for generating a wide array of derivatives with tunable physicochemical and biological properties.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid as a central building block in a variety of synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral characteristics of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid is essential for its effective use and characterization in the laboratory.

PropertyValue
Molecular Formula C₁₆H₁₆O₅
Molecular Weight 288.29 g/mol
Appearance Off-white to white solid
Solubility Soluble in methanol, ethanol, DMSO, and DMF; sparingly soluble in water
Melting Point Expected to be in the range of 150-170 °C (by analogy to similar structures)

Spectroscopic Characterization:

The structural integrity of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid can be confirmed through standard spectroscopic techniques.

Spectroscopy Expected Chemical Shifts / Peaks
¹H NMR Signals corresponding to aromatic protons, methoxy group protons, benzylic methylene protons, and the carboxylic acid proton.
¹³C NMR Resonances for aromatic carbons, methoxy carbons, the benzylic methylene carbon, and the carboxylic acid carbon.
IR Spectroscopy Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, C-O-C ether linkage, and aromatic C-H bonds.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Proposed Synthesis of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic Acid

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis Start_1 Methyl 4-(bromomethyl)benzoate Intermediate Methyl 4-[(3,5-dimethoxyphenoxy)methyl]benzoate Start_1->Intermediate Williamson Ether Synthesis Start_2 3,5-Dimethoxyphenol Start_2->Intermediate Reagent_1 Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetone) Reagent_1->Intermediate Product 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid Intermediate->Product Hydrolysis Reagent_2 Base (e.g., NaOH, LiOH) Solvent (e.g., MeOH/H₂O) Reagent_2->Product

Caption: Proposed two-step synthesis of the target molecule.

Protocol 1: Synthesis of Methyl 4-[(3,5-dimethoxyphenoxy)methyl]benzoate

This protocol details the Williamson ether synthesis to form the ether linkage. The reaction involves the nucleophilic substitution of the bromide in methyl 4-(bromomethyl)benzoate by the phenoxide of 3,5-dimethoxyphenol.[1][2][3][4][5]

Materials:

  • Methyl 4-(bromomethyl)benzoate

  • 3,5-Dimethoxyphenol

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethoxyphenol (1.0 equivalent) in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents, handle with extreme care) to the solution and stir for 30 minutes at room temperature to form the phenoxide.

  • Add a solution of methyl 4-(bromomethyl)benzoate (1.05 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure methyl 4-[(3,5-dimethoxyphenoxy)methyl]benzoate.

Protocol 2: Hydrolysis to 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic Acid

This protocol describes the saponification of the methyl ester to the final carboxylic acid product.[6][7][8][9]

Materials:

  • Methyl 4-[(3,5-dimethoxyphenoxy)methyl]benzoate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (1 M HCl)

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

Procedure:

  • Dissolve methyl 4-[(3,5-dimethoxyphenoxy)methyl]benzoate (1.0 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0 equivalents) or lithium hydroxide (2.0 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 70-80°C) and stir for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M HCl.

  • A precipitate of 4-[(3,5-dimethoxyphenoxy)methyl]benzoic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Applications in Organic Synthesis

The bifunctional nature of 4-[(3,5-dimethoxyphenoxy)methyl]benzoic acid makes it a prime candidate for a variety of applications in synthetic chemistry.

Application 1: Building Block for Amide Library Synthesis

The carboxylic acid moiety serves as a handle for amide bond formation, a cornerstone reaction in medicinal chemistry. By coupling this building block with a diverse range of amines, a library of novel compounds can be generated for biological screening.

Amide_Coupling_Workflow Building_Block 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid Coupling Amide Coupling (e.g., EDC/HOBt, HATU) Building_Block->Coupling Amine_Library Diverse Amines (R-NH₂) Amine_Library->Coupling Amide_Library_Product Amide Library Coupling->Amide_Library_Product

Caption: Workflow for amide library synthesis.

Protocol 3: General Procedure for Amide Coupling

This protocol outlines a standard procedure for the synthesis of amides from 4-[(3,5-dimethoxyphenoxy)methyl]benzoic acid using common coupling reagents.[7]

Materials:

  • 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • 1-Hydroxybenzotriazole (HOBt) (if using EDC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-[(3,5-dimethoxyphenoxy)methyl]benzoic acid (1.0 equivalent) in anhydrous DCM or DMF.

  • Add EDC (1.2 equivalents) and HOBt (1.2 equivalents), or HATU (1.2 equivalents). Stir the mixture for 15-20 minutes at room temperature to activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 equivalents).

  • Stir the reaction at room temperature for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by flash column chromatography.

Application 2: Esterification for Prodrug Development

Esterification of the carboxylic acid can be employed to create prodrugs with improved pharmacokinetic properties, such as increased lipophilicity and enhanced cell permeability.

Protocol 4: Fischer Esterification

A classic and straightforward method for ester synthesis is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Materials:

  • 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid

  • Alcohol of choice (e.g., ethanol, methanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid (1.0 equivalent) in an excess of the desired alcohol (which also acts as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by flash column chromatography.

Troubleshooting and Safety Considerations

Troubleshooting:

  • Low Yield in Williamson Ether Synthesis: Ensure all reagents and solvents are anhydrous. The base must be strong enough to completely deprotonate the phenol.

  • Incomplete Ester Hydrolysis: Increase the reaction time or the amount of base. Ensure the reaction is at a sufficient temperature to proceed.

  • Side Reactions in Amide Coupling: Use of HOBt with EDC can suppress side reactions. Ensure the reaction temperature is controlled, especially during the activation step.

Safety:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle strong bases like sodium hydride with extreme caution as they are highly reactive and flammable.

  • Concentrated sulfuric acid is highly corrosive; handle with care.

Conclusion

4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid stands as a highly adaptable and valuable building block for synthetic chemists. Its straightforward synthesis and the presence of key functional groups allow for its seamless integration into a variety of synthetic pathways, particularly in the construction of amide and ester libraries for drug discovery and the development of novel materials. The protocols provided herein offer a solid foundation for researchers to harness the full potential of this versatile intermediate in their scientific pursuits.

References

  • American Chemical Society. (2023, November 24). 21.6 Chemistry of Esters. Chemistry LibreTexts. [Link]

  • Bartlett, P. A., & Johnson, W. S. (1970). An Improves Method for the Cleavage of Methyl Esters. Tetrahedron Letters, 11(49), 4459-4462. [Link]

  • Graves, G. D. (1932). U.S. Patent No. 1,882,808. Washington, DC: U.S.
  • Cambridge University Press & Assessment. Williamson Ether Synthesis. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid

Introduction: Unveiling the Potential of a Novel Benzoic Acid Derivative 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid is a synthetic organic compound characterized by a benzoic acid moiety linked to a dimethoxyphenoxy gr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Benzoic Acid Derivative

4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid is a synthetic organic compound characterized by a benzoic acid moiety linked to a dimethoxyphenoxy group via a methylene ether bridge. While specific biological activities of this particular molecule are not extensively documented in publicly available literature, its structural motifs are present in a variety of compounds with known pharmacological relevance.

The benzoic acid scaffold is a common feature in molecules exhibiting a wide range of bioactivities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] For instance, derivatives of benzoic acid have been explored as inhibitors of enzymes crucial for cancer cell proliferation.[1][2] Furthermore, the presence of methoxy groups on a phenyl ring is often associated with antioxidant and anti-inflammatory effects.[3][4][5] Notably, 3,5-dimethoxybenzoic acid has demonstrated antifungal, anti-inflammatory, and antioxidant properties.[6] Structurally related compounds like 4-(3,4,5-Trimethoxyphenoxy) benzoic acid have shown significant anti-proliferative and cytotoxic effects on breast cancer cell lines, inducing apoptosis and cell cycle arrest.[7]

Given these structural precedents, it is hypothesized that 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid may possess valuable biological activities. This guide provides a comprehensive suite of in vitro assay protocols designed to systematically screen this compound for its potential cytotoxic, anti-inflammatory, and antioxidant properties. The following protocols are designed to be self-validating and provide a clear rationale for each experimental step, empowering researchers to generate robust and reliable data.

G cluster_compound 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid cluster_activities Potential Biological Activities a Benzoic Acid Moiety c Methylene Ether Linker a->c d Anticancer a->d Known from other derivatives b Dimethoxyphenoxy Group e Anti-inflammatory b->e Associated with methoxy groups f Antioxidant b->f Associated with methoxy groups c->b

Caption: Structural components of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid and their associated potential biological activities based on structurally similar compounds.

Section 1: Preliminary Steps and General Laboratory Practices

1.1. Compound Handling and Storage

Proper handling and storage of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid are crucial for maintaining its stability and ensuring the reproducibility of experimental results. The compound should be stored as a solid in a cool, dry, and dark place.

1.2. Solubility Testing

Before preparing stock solutions, it is essential to determine the solubility of the compound in various solvents. A recommended starting point is to test solubility in dimethyl sulfoxide (DMSO), ethanol, and methanol.

1.3. Stock Solution Preparation

For most in vitro cell-based assays, a high-concentration stock solution is prepared in an appropriate solvent, typically DMSO.[8] This stock solution is then serially diluted in a culture medium to achieve the desired final concentrations for treating the cells. It is critical to ensure that the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1% v/v for DMSO).[9]

Section 2: Tier 1 Screening: Cytotoxicity and Antiproliferative Activity

Application Note: The initial step in evaluating a novel compound is to assess its effect on cell viability. This provides information on its potential as a cytotoxic agent against cancer cells and helps determine the appropriate concentration range for subsequent, more specific assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[2][8] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

MTT_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24 hours start->incubate1 treat Treat with serial dilutions of the compound incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT solution and incubate for 4 hours incubate2->add_mtt solubilize Add DMSO to dissolve formazan crystals add_mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate cell viability and IC50 value read->calculate

Caption: Workflow for the MTT assay to determine the cytotoxicity and antiproliferative effects of the test compound.

2.1. Protocol: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid in selected cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) and a non-cancerous cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid

  • Dimethyl Sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Then, prepare serial dilutions of the compound in a culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).[8] Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin).

  • Cell Treatment: Remove the old medium from the wells and replace it with fresh medium containing the various concentrations of the test compound.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[10]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[10]

Data Presentation:

Cell LineIC₅₀ (µM)
MCF-7Hypothetical Value
HT-29Hypothetical Value
HEK293Hypothetical Value

Section 3: Tier 2 Screening: Anti-inflammatory Activity

Application Note: Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Many benzoic acid derivatives have been reported to possess anti-inflammatory properties.[1] A common mechanism for inflammation involves the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which leads to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6.[9] This section describes a cell-based assay using lipopolysaccharide (LPS)-stimulated macrophages to screen for the anti-inflammatory potential of the test compound.

NFkB_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa_P Phosphorylation of IκBα IKK->IkBa_P IkBa_D Degradation of IκBα IkBa_P->IkBa_D NFkB_N NF-κB Translocation to Nucleus IkBa_D->NFkB_N Gene_Tx Gene Transcription NFkB_N->Gene_Tx Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) Gene_Tx->Mediators Compound Test Compound Compound->IKK Potential Inhibition

Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway and a potential point of inhibition by the test compound.

3.1. Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

Objective: To evaluate the ability of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid to inhibit the production of nitric oxide in RAW 264.7 macrophage cells stimulated with LPS.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • LPS from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound (determined from the MTT assay) for 1-2 hours.[9]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[9] Include control wells: vehicle control, LPS-only, and compound-only.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition relative to the LPS-only control.

Data Presentation:

Compound Concentration (µM)Nitric Oxide Production (% of Control)
0 (LPS only)100
Concentration 1Hypothetical Value
Concentration 2Hypothetical Value
Concentration 3Hypothetical Value

Section 4: Tier 3 Screening: Antioxidant Capacity

Application Note: Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in aging and various diseases. The dimethoxyphenoxy group in the test compound suggests it may possess antioxidant properties by acting as a free radical scavenger.[4] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to assess the free radical scavenging ability of a compound.[10]

DPPH_Assay DPPH_Radical DPPH• (Purple) Compound_AH Test Compound (AH) DPPH_H DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_H Reduction Compound_A Compound Radical (A•) Compound_AH->Compound_A Oxidation

Caption: Principle of the DPPH free radical scavenging assay. The test compound donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

4.1. Protocol: DPPH Free Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in methanol. Perform serial dilutions to obtain a range of concentrations.

  • DPPH Solution: Prepare a solution of DPPH in methanol (e.g., 100 µM).[10] The solution should have a deep purple color.

  • Assay:

    • In a 96-well plate, add 100 µL of each compound dilution.

    • Add 100 µL of the DPPH solution to each well.[10]

    • Include a blank (methanol only) and a control (DPPH solution with methanol instead of the compound).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • Determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Data Presentation:

CompoundEC₅₀ (µM)
4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acidHypothetical Value
Ascorbic Acid (Positive Control)Literature Value

References

  • Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Retrieved from [Link]

  • Protein Fluidics, Inc. (n.d.). Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. Retrieved from [Link]

  • Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. (2011). PubMed. Retrieved from [Link]

  • Cell-based screening assay for anti-inflammatory activity of bioactive compounds. (2015). PubMed. Retrieved from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Retrieved from [Link]

  • Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io. Retrieved from [Link]

  • Enzymatic activity and inhibition assay. (2019). Bio-protocol. Retrieved from [Link]

  • Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. (2014). PubMed. Retrieved from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). ResearchGate. Retrieved from [Link]

  • Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. (1997). ACS Publications. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, (4-methoxy-3-nitrophenyl)methyl ester. Retrieved from [Link]

  • The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. (2005). PMC. Retrieved from [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). Global Research Online. Retrieved from [Link]

  • Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide): Methoxylation effects and pharmacological treatments of Glaucoma-related neurodegeneration. (2020). PubMed. Retrieved from [Link]

  • Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2018). ResearchGate. Retrieved from [Link]

  • 3, 5-dimethoxy benzoic acid, and preparation method and medical purpose thereof. (n.d.). Google Patents.
  • Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer in vitro and in vivo. (2020). ResearchGate. Retrieved from [Link]

  • Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. (2022). MDPI. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Incorporating 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid into Polymer Matrices

Introduction The strategic incorporation of small molecules into polymer matrices is a cornerstone of advanced drug delivery and biomaterials science.[1] This approach aims to enhance the therapeutic efficacy of active p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The strategic incorporation of small molecules into polymer matrices is a cornerstone of advanced drug delivery and biomaterials science.[1] This approach aims to enhance the therapeutic efficacy of active pharmaceutical ingredients (APIs) by modulating their release kinetics, improving solubility, and enabling targeted delivery.[2][3] This guide provides a comprehensive framework for the incorporation of a novel benzoic acid derivative, 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid, into various polymer matrices. While this specific molecule is not extensively documented in existing literature, its structural features—a terminal carboxylic acid, a central ether linkage, and aromatic rings—provide a clear rationale for selecting appropriate incorporation strategies.

This document is intended for researchers, scientists, and drug development professionals. It offers both theoretical grounding and practical, step-by-step protocols for covalent conjugation and non-covalent encapsulation of this molecule. The causality behind experimental choices is explained to empower the user to adapt these methods for other novel small molecules.

Physicochemical Profile of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid

A thorough understanding of the physicochemical properties of the API is critical for designing a successful drug-polymer system. Based on its structure, we can infer the following key characteristics:

PropertyInferred CharacteristicRationale
Solubility Poorly water-soluble (hydrophobic)The presence of two aromatic rings and methoxy groups contributes to its lipophilic nature. The carboxylic acid offers some limited aqueous solubility at elevated pH.
Reactivity The carboxylic acid group is the primary site for covalent modification.This group can readily participate in esterification or amidation reactions.[4]
Intermolecular Forces Capable of hydrogen bonding (via carboxylic acid), and π-π stacking (via aromatic rings).These interactions are important for non-covalent encapsulation and can influence drug loading and release.[5]
Thermal Stability Expected to be a crystalline solid with a defined melting point.This is typical for small aromatic carboxylic acids.

Strategic Approaches for Incorporation

There are two primary strategies for incorporating a small molecule like 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid into a polymer matrix: non-covalent encapsulation and covalent conjugation.[3] The choice between these methods depends on the desired release profile, the nature of the polymer, and the intended application.

Non-Covalent Encapsulation

In this approach, the API is physically entrapped or dispersed within the polymer matrix.[6] The release is typically governed by diffusion through the polymer matrix, swelling of the matrix, or erosion of the polymer.[7] This method is often simpler and avoids chemical modification of the drug.

Covalent Conjugation

Here, the API is chemically bonded to the polymer backbone, often through a linker that may be designed to cleave under specific physiological conditions (e.g., changes in pH or the presence of certain enzymes).[8] This creates a polymer-drug conjugate, which can offer more precise control over drug release and distribution.[9]

G cluster_0 Decision Framework for Incorporation Strategy Start Define Desired Release Profile Decision1 Is a burst release followed by sustained release acceptable? Start->Decision1 Decision2 Is precise, zero-order release required? Decision1->Decision2 No NonCovalent Non-Covalent Encapsulation (e.g., Solvent Evaporation, Nanoprecipitation) Decision1->NonCovalent Yes Decision2->NonCovalent No, but can be tuned Covalent Covalent Conjugation (e.g., Esterification, Amidation) Decision2->Covalent Yes

Caption: Decision framework for selecting an incorporation strategy.

Protocols for Non-Covalent Encapsulation

Given the hydrophobic nature of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid, solvent-based methods are highly suitable for its non-covalent encapsulation into biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA), Poly(lactic acid) (PLA), and Polycaprolactone (PCL).[10]

Protocol 1: Single Emulsion-Solvent Evaporation for Microparticle Formulation

This method is ideal for encapsulating hydrophobic drugs into polymer microparticles.[11][12]

Materials:

  • 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid

  • PLGA (50:50 lactide:glycolide ratio, inherent viscosity ~0.6 dL/g)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Deionized water

  • Acetone

Equipment:

  • Magnetic stirrer with stir bar

  • Homogenizer (optional, for smaller particles)

  • Fume hood

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Organic Phase Preparation: In a fume hood, dissolve 100 mg of PLGA and 10 mg of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid in 2 mL of DCM. Ensure complete dissolution.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water by dissolving 1 g of PVA in 100 mL of water with gentle heating and stirring. Cool to room temperature.

  • Emulsification: Add the organic phase dropwise to 20 mL of the aqueous PVA solution while stirring at 500-700 rpm with a magnetic stirrer. For smaller particles, a homogenizer can be used at 5,000-10,000 rpm for 1-2 minutes.

  • Solvent Evaporation: Continue stirring the emulsion at room temperature in the fume hood for at least 4 hours to allow for complete evaporation of the DCM. The solution will become less cloudy as the polymer microparticles harden.[13]

  • Particle Collection and Washing:

    • Transfer the microparticle suspension to centrifuge tubes.

    • Centrifuge at 10,000 x g for 15 minutes.

    • Discard the supernatant.

    • Resuspend the particle pellet in deionized water and centrifuge again. Repeat this washing step three times to remove residual PVA.

  • Drying: Freeze the washed microparticle pellet and lyophilize for 48 hours to obtain a dry powder. Store at -20°C in a desiccator.

Protocol 2: Nanoprecipitation for Nanoparticle Formulation

Nanoprecipitation, or solvent displacement, is a straightforward method for producing polymer nanoparticles and is particularly suited for hydrophobic drugs.[14][15][16]

Materials:

  • 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid

  • PLA or PLGA

  • Acetone or Tetrahydrofuran (THF)

  • Deionized water

  • Poloxamer 188 (Pluronic F68) or Tween 80 (optional, as a stabilizer)

Equipment:

  • Magnetic stirrer with stir bar

  • Syringe pump (for controlled addition)

  • Rotary evaporator

  • Ultrasonic bath

Procedure:

  • Organic Phase: Dissolve 50 mg of PLA and 5 mg of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid in 5 mL of acetone.[17]

  • Aqueous Phase: Prepare 20 mL of deionized water. If a stabilizer is used, dissolve Poloxamer 188 to a final concentration of 0.5% (w/v).

  • Nanoparticle Formation:

    • Place the aqueous phase on a magnetic stirrer at a moderate speed (e.g., 400 rpm).

    • Using a syringe pump, add the organic phase to the aqueous phase at a slow, constant rate (e.g., 0.5 mL/min). Nanoparticles will form instantaneously as the polymer precipitates.[16]

  • Solvent Removal: Stir the resulting colloidal suspension at room temperature for 2-3 hours to evaporate the acetone. A rotary evaporator can be used to expedite this step.

  • Purification (Optional): If a stabilizer is used, nanoparticles can be purified by centrifugation at high speed (e.g., 20,000 x g for 30 minutes) and resuspension in deionized water.

  • Storage: Store the nanoparticle suspension at 4°C. For long-term storage, lyophilization with a cryoprotectant (e.g., sucrose or trehalose) is recommended.

Protocols for Covalent Conjugation

Covalent attachment of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid can be achieved by reacting its carboxylic acid group with a complementary functional group on a polymer, such as a hydroxyl or amine group.[18]

Protocol 3: Carbodiimide-Mediated Esterification to a Hydroxyl-Containing Polymer

This protocol describes the conjugation to a polymer with pendant hydroxyl groups, such as Poly(2-hydroxyethyl methacrylate) (PHEMA) or Poly(vinyl alcohol) (PVA), using EDC/NHS chemistry.[19]

Materials:

  • Polymer with hydroxyl groups (e.g., PHEMA)

  • 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon supply

  • Schlenk line (optional)

Procedure:

  • Polymer and Drug Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 200 mg of PHEMA and a 1.5 molar excess of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid (relative to the hydroxyl groups of PHEMA) in 10 mL of anhydrous DMF.

  • Activation of Carboxylic Acid: In a separate vial, dissolve a 2 molar excess of EDC and a 2 molar excess of NHS in 2 mL of anhydrous DMF. Add this solution to the polymer/drug solution.

  • Conjugation Reaction: Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube with a suitable MWCO (e.g., 3.5 kDa).

    • Dialyze against a 1:1 mixture of DMF and water for 24 hours, followed by dialysis against deionized water for 48 hours, changing the water every 6-8 hours. This removes unreacted drug and coupling agents.

  • Isolation: Lyophilize the purified polymer solution to obtain the polymer-drug conjugate as a dry powder.

G cluster_1 Covalent Conjugation Workflow A Dissolve Polymer and Drug in Anhydrous Solvent B Activate Carboxylic Acid with EDC/NHS A->B C Add Activated Drug to Polymer Solution B->C D React for 24-48 hours under Inert Atmosphere C->D E Purify by Dialysis D->E F Isolate by Lyophilization E->F G Characterize Conjugate F->G

Caption: Workflow for covalent conjugation of the API to a polymer.

Characterization of the Polymer-Drug System

Thorough characterization is essential to confirm successful incorporation, determine drug loading, and understand the physical state of the drug within the polymer matrix.

TechniquePurposeExpected Outcome
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm covalent bond formation or the presence of the drug in the matrix.[20][21]For covalent conjugates, the appearance of a new ester or amide carbonyl peak. For non-covalent systems, the presence of characteristic peaks from both the drug and the polymer.[22][23]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy To confirm the structure of covalent conjugates and quantify drug loading.[24][25]Appearance of peaks corresponding to the protons of the drug on the polymer spectrum. The integration ratio of drug peaks to polymer peaks allows for calculation of the degree of substitution.[26]
Differential Scanning Calorimetry (DSC) To assess the physical state of the encapsulated drug (crystalline vs. amorphous).[27][28]For non-covalently loaded systems, the absence of the drug's melting endotherm suggests it is amorphously dispersed within the polymer matrix.[29][30]
Dynamic Light Scattering (DLS) & Scanning Electron Microscopy (SEM) To determine the size, size distribution, and morphology of micro/nanoparticles.Provides quantitative data on particle size and polydispersity (DLS) and visual confirmation of particle shape and surface characteristics (SEM).
High-Performance Liquid Chromatography (HPLC) To quantify drug loading and encapsulation efficiency.A known amount of the drug-loaded polymer is dissolved/disrupted, and the extracted drug is quantified against a standard curve.
Quantifying Drug Loading and Encapsulation Efficiency

Encapsulation Efficiency (EE%)

This measures the percentage of the initial drug that was successfully incorporated into the polymer matrix.

EE% = (Mass of drug in particles / Initial mass of drug used) x 100

Drug Loading (DL%)

This represents the weight percentage of the drug relative to the total weight of the polymer-drug system.

DL% = (Mass of drug in particles / Total mass of particles) x 100

To determine the mass of the drug in the particles, a known weight of the lyophilized particles is dissolved in a suitable solvent (e.g., DCM or acetonitrile) to release the drug. The solution is then analyzed by HPLC with UV detection to quantify the drug concentration.

Conclusion

This document provides a detailed guide for the incorporation of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid into polymer matrices, leveraging its inferred physicochemical properties. The protocols for non-covalent encapsulation via solvent evaporation and nanoprecipitation, and covalent conjugation via carbodiimide chemistry, offer robust starting points for formulation development. The outlined characterization techniques are crucial for validating the success of the incorporation and for understanding the properties of the final drug-polymer system. By explaining the rationale behind each step, this guide empowers researchers to not only apply these methods but also to adapt and innovate in the development of advanced polymer-based therapeutic systems.

References

  • Characterization of a clinical polymer-drug conjugate using multiscale modeling - PMC. (n.d.).
  • A Review on Application of Different Polymers in Controlled Release Matrix Formulations. (n.d.).
  • Controlled drug release from a polymer matrix by patterned electrospun nanofibers with controllable hydrophobicity - Journal of Materials Chemistry B (RSC Publishing). (n.d.).
  • Step-by-step protocol for Nanoprecipitation? - ResearchGate. (2018, July 6).
  • Controlled Drug Release from Biodegradable Polymer Matrix Loaded in Microcontainers Using Hot Punching - PMC. (2020, November 3).
  • Incorporation of small molecular weight active agents into polymeric components - PubMed. (n.d.).
  • Differential Scanning Calorimetric Analysis of Drug-Polymer Interaction in Glutinous Rice Based Microbeads. (n.d.).
  • Synthesis and Characterization of Polymer-Drug Conjugates by Strain-Promoted Azide-Alkyne Cycloaddition-Mediated Polymerization - PMC. (2025, February 24).
  • Characterization of polymer-drug conjugates. a. FTIR spectra of INH... - ResearchGate. (n.d.).
  • Polymers in Controlled Drug Delivery - Medical Device and Diagnostic industry. (n.d.).
  • Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles - PubMed. (2019, January 7).
  • Zero-order controlled-release polymer matrices for micro- and macromolecules - PubMed. (n.d.).
  • Non-covalent Encapsulation Stabilities in Supramolecular Nanoassemblies - PMC. (n.d.).
  • MICROENCAPSULATION BY SOLVENT EVAPORATION METHOD OF BCS CLASS 4 DRUGS FOR BIOAVAILABILITY ENHANCEMENT - Semantic Scholar. (2016, September 15).
  • Biocompatible non-covalent complexes of chitosan and different polymers: Characteristics and application in drug delivery - ResearchGate. (2026, March 5).
  • Targeted Drug Delivery with Polymers and Magnetic Nanoparticles: Covalent and Noncovalent Approaches, Release Control, and Clinical Studies | Chemical Reviews - ACS Publications. (2016, April 25).
  • factors affecting preparation and properties of nanoparticles by nanoprecipitation method - Zenodo. (n.d.).
  • Encapsulation Of Hydrophobic & Hydrophilic Compounds In Polymeric Nanoparticles l Protocol Preview - YouTube. (2022, September 3).
  • Nanoprecipitation: Applications for Entrapping Active Molecules of Interest in Pharmaceutics. (n.d.).
  • Characteristics of polymer-drug and polymer-Ab conjugates. - ResearchGate. (n.g.).
  • Characterization of a clinical polymer-drug conjugate using multiscale modeling - PubMed. (2010, November 15).
  • Determination of the Molecular Weight of Conjugated Polymers with Diffusion-Ordered NMR Spectroscopy | Chemistry of Materials - ACS Publications. (2018, January 12).
  • US8067505B2 - Method of preparing carboxylic acid functionalized polymers - Google Patents. (n.d.).
  • Polymeric Conjugates for Drug Delivery | Chemistry of Materials - ACS Publications. (n.d.).
  • Using NMR for Studying Polymer Structures - Creative Biostructure. (2025, March 25).
  • Nanoscale Restructuring of Polymer Materials to Produce Single Polymer Composites and Miscible Blends - PubMed. (2019, June 19).
  • Fabrication, characterization, in vitro drug release and glucose uptake activity of 14-deoxy, 11, 12-didehydroandrographolide loaded polycaprolactone nanoparticles - PMC. (n.d.).
  • Double emulsion solvent evaporation techniques used for drug encapsulation - PubMed. (2015, December 30).
  • Differential scanning calorimetry of drugs, polymer, and drug-loaded nanofiber - ResearchGate. (n.d.).
  • Investigating drug-polymer interactions using optical DSC - Linkam Scientific. (2021, May 24).
  • Characterizing Temperature-Dependent Drug-Polymer Miscibility Using Thermo-Microscopy. (2020, July 29).
  • Synthesis of Polymer-Drug Conjugates Using Natural Polymer: What, Why and How? - UI Scholars Hub. (2018, December 15).
  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - MDPI. (2019, December 18).
  • (PDF) Solvent Evaporation Techniques as Promising Advancement in Microencapsulation. (2013, July 15).
  • Precious Cargo: The Role of Polymeric Nanoparticles in the Delivery of Covalent Drugs. (2024, October 19).
  • Microencapsulation by solvent extraction/evaporation: reviewing the state of the art of microsphere preparation process technology - Kinam Park. (n.d.).
  • Fabrication and In Situ Cross-Linking of Carboxylic-Acid-Functionalized Poly(Ester Amide) Scaffolds for Tissue Engineering | ACS Applied Polymer Materials. (2021, March 12).
  • Microencapsulation by solvent evaporation: State of the art for process engineering approaches - ResearchGate. (n.d.).
  • Synthesis of 5-Fluorouracil Polymer Conjugate and 19F NMR Analysis of Drug Release for MRI Monitoring - PMC. (2023, April 3).
  • Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry | Journal of Chemical Education - ACS Publications. (2017, May 11).
  • Polymer nano-systems for the encapsulation and delivery of active biomacromolecular therapeutic agents - RSC Publishing. (2021, November 11).
  • Carboxyl-Based Conjugation - Creative Biogene IntegrateRNA. (n.d.).
  • Introduction In choosing a polymer-matrix composite material for a particular application, a number of factors need to be weighe. (n.d.).
  • Covalent and Noncovalent Conjugation of Degradable Polymer Nanoparticles to T Lymphocytes | Biomacromolecules - ACS Publications. (2021, June 25).
  • Polymer conformation determination by NMR spectroscopy: comparative diffusion ordered 1 ... - RSC Publishing. (2024, July 5).
  • How FTIR Enables Rapid Polymer Identification - Drawell. (2025, December 19).
  • A mini review: Polymer-matrix nanocomposites and its synthesis techniques - AIP Publishing. (n.d.).
  • Fourier-Transform Infrared Spectroscopy (FTIR) – Advances in Polymer Science. (n.d.).
  • Recent Advances in Polymers as Matrices for Drug Delivery Applications - MDPI. (2023, December 1).
  • Drug-polymer compatibility analysis through FT-IR spectra: (A) Stavudine - ResearchGate. (n.d.).

Sources

Method

Application Note: Acid-Mediated Cleavage Protocol for 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic Acid Linkers

Introduction & Mechanistic Causality The 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid linker is an advanced, highly acid-labile handle engineered for Solid-Phase Organic Synthesis (SPOS) and Solid-Phase Peptide Synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

The 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid linker is an advanced, highly acid-labile handle engineered for Solid-Phase Organic Synthesis (SPOS) and Solid-Phase Peptide Synthesis (SPPS). Sharing a core structural homology with the [1] and the[2], this linker leverages the profound electron-donating capacity of its 3,5-dimethoxyphenoxy moiety.

When exposed to Trifluoroacetic acid (TFA), protonation of the substrate-linker bond induces heterolytic cleavage. The resulting benzyl-like carbocation is highly resonance-stabilized by the meta-methoxy groups, which dictates its exceptional acid lability[3]. While this stabilization allows for efficient substrate release under standard conditions, it concurrently generates a highly electrophilic species. If left unquenched, this carbocation will irreversibly re-alkylate electron-rich moieties on the target molecule (e.g., Tryptophan, Tyrosine, Methionine, and Cysteine side chains). Therefore, successful cleavage is not merely a detachment event; it requires a meticulously balanced scavenger cocktail to intercept the carbocation and drive the reaction to a singular, pure product[4].

G A Resin-Bound Substrate (4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid) B Acidolysis (TFA + TIPS + EDT + H2O) A->B Cleavage Cocktail C Resonance-Stabilized Carbocation B->C Heterolytic Cleavage D Target Molecule (Free Substrate/Peptide) B->D Substrate Release E Scavenger Quenching (TIPS/EDT) C->E Highly Electrophilic G Cold Ether Precipitation & Centrifugation D->G Concentration F Inert Linker Byproduct E->F Irreversible Quench H Isolated Product (LC-MS Validation) G->H Purification

Mechanism and workflow of acid-mediated cleavage and scavenger quenching.

Scavenger Selection: Engineering a Self-Validating System

To ensure trustworthiness and reproducibility, the cleavage protocol must operate as a self-validating system. This means the reaction environment inherently prevents side-reactions, and the physical outputs directly confirm the mechanistic success. Scavengers are selected based on the specific vulnerabilities of the synthesized sequence ().

The table below summarizes the quantitative formulation of standard cleavage cocktails and the causality behind their design:

Cocktail DesignationTFA (%)TIPS (%)H₂O (%)Phenol (%)EDT (%)Target Substrate ProfileCausality & Mechanistic Action
Standard (Reagent A) 95.02.52.5--Aliphatic/aromatic sequences lacking sensitive groups.TIPS provides hydride ions to irreversibly quench the dimethoxyphenyl carbocation. H₂O quenches t-butyl cations.
Reagent B 88.02.05.05.0-Substrates with bulky protecting groups (Trt, tBu) but no Cys/Met.Phenol acts via competitive electrophilic aromatic substitution to protect Tyr/Trp from alkylation.
Reagent K 82.5-5.05.02.5Complex sequences with multiple reactive side chains (Cys, Met, Trp, Tyr).Includes 5.0% Thioanisole. EDT and Thioanisole act as soft nucleophiles to prevent Cys/Met oxidation and alkylation.

Step-by-Step Cleavage Methodology

Expertise Note: The following protocol is optimized for a 0.1 mmol synthesis scale using a standard TFA/TIPS/H₂O (95:2.5:2.5) cocktail. Adjust the scavenger composition based on your specific substrate profile (see Table 1).

Phase 1: Resin Preparation (Deswelling and Washing)

  • Transfer the substrate-bound resin to a fritted polypropylene cleavage syringe.

  • Wash the resin with Dichloromethane (DCM) (3 × 5 mL) to remove residual N,N-Dimethylformamide (DMF).

    • Causality: DMF is a weak base. If left in the resin matrix, it will buffer the TFA, drastically reducing acidolysis efficiency and potentially causing irreversible formylation of the target substrate.

  • Dry the resin under a gentle stream of nitrogen for 10 minutes until it becomes completely free-flowing.

Phase 2: Acidolysis (The Cleavage Reaction) 4. Prepare the cleavage cocktail (e.g., 9.5 mL TFA, 0.25 mL TIPS, 0.25 mL Milli-Q H₂O) in a clean glass vial.

  • Caution: Always prepare fresh cocktails; pre-mixed TFA/water solutions degrade over time and lose their scavenging efficacy.

  • Add 5 mL of the cleavage cocktail to the dry resin.

  • Agitate gently at room temperature (20–25 °C) for 2 hours.

    • Causality: The 2-hour window ensures complete heterolytic cleavage of the 3,5-dimethoxyphenoxy anchor without inducing excessive degradation of sensitive functional groups[2].

Phase 3: Precipitation and Isolation 7. Filter the cleavage mixture into a 50 mL polypropylene centrifuge tube. 8. Wash the depleted resin with an additional 2 mL of neat TFA and combine the filtrates. 9. Concentrate the combined filtrate to approximately 2 mL under a gentle nitrogen stream.

  • Causality: Reducing the TFA volume minimizes the solubility of the target molecule in the subsequent precipitation step, maximizing yield.

  • Add 30 mL of ice-cold diethyl ether (pre-chilled to -20 °C) to the concentrated filtrate to precipitate the target molecule.

  • Centrifuge at 4000 rpm for 5 minutes at 4 °C. Decant the ether supernatant carefully.

  • Wash the pellet with an additional 20 mL of cold ether, centrifuge, and decant. Repeat this wash step twice to remove residual TFA and lipophilic scavenger byproducts (e.g., TIPS-adducts).

  • Dry the pellet under vacuum or lyophilize from a water/acetonitrile mixture.

In-Process Validation & Troubleshooting

A robust protocol validates its own success. By integrating the following three analytical checkpoints, the cleavage protocol operates as a self-validating system , ensuring that any deviation in mechanistic causality is immediately detected:

  • Mass Balance Validation: Weigh the dried, post-cleavage resin. The mass loss ( Δm ) should closely match the theoretical mass of the cleaved substrate plus any removed protecting groups. A discrepancy >10% indicates incomplete cleavage.

  • Colorimetric Verification: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines) on the cleaved resin. A negative result confirms that no un-cleaved, deprotected substrate remains covalently bound to the solid support.

  • Mass Spectrometry (LC-MS): Analyze the crude product. The presence of a mass shift of +151 Da indicates incomplete quenching of the 3,5-dimethoxyphenyl carbocation (re-alkylation), signaling that the TIPS or EDT concentration must be increased in future runs.

References

  • Boas, U., Brask, J., & Jensen, K. J. "Backbone Amide Linker in Solid-Phase Synthesis." Chemical Reviews, ACS Publications.[Link]

  • Jensen, K. J., Alsina, J., Songster, M. F., Vágner, J., Albericio, F., & Barany, G. "Backbone Amide Linker (BAL) Strategy for Nα-9-Fluorenylmethoxycarbonyl (Fmoc) Solid-Phase Synthesis of Unprotected Peptide p-Nitroanilides and Thioesters." The Journal of Organic Chemistry, ACS Publications.[Link]

  • Pittelkow, M., et al. "Carbocations in Action. Design, Synthesis, and Evaluation of a Highly Acid-Sensitive Naphthalene-Based Backbone Amide Linker." The Journal of Organic Chemistry, ACS Publications.[Link]

  • Albericio, F., et al. "Preparation and application of the 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxy-phenoxy)valeric acid (PAL) handle for the solid phase synthesis of C-terminal peptide amides under mild conditions." The Journal of Organic Chemistry, ACS Publications.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid

Welcome to the technical support center for 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Understanding the Molecule: First Principles

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid. The structure combines a benzoic acid moiety with a dimethoxyphenoxy group. The benzoic acid group provides a handle for pH-dependent solubility, while the aromatic rings and ether linkages contribute to its hydrophobicity, likely leading to poor aqueous solubility at neutral pH.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address common questions and issues encountered when working with 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid.

Q1: Why is my compound, 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid, not dissolving in aqueous buffer?

A1: The poor aqueous solubility of this compound is inherent to its molecular structure. At neutral pH, the carboxylic acid group is only partially ionized. The large, non-polar dimethoxyphenoxy group dominates the molecule's character, leading to unfavorable interactions with water. For a molecule to dissolve, the energy of interaction between the solute and the solvent must overcome the energy of the solute-solute and solvent-solvent interactions. In this case, the hydrophobic portions of the molecule prefer to interact with each other rather than with water.

Q2: How can I systematically improve the solubility of my compound?

A2: A systematic approach to improving solubility is recommended. The first and most straightforward method to explore for an acidic compound is pH adjustment. If this is insufficient or not feasible for your experimental window, salt formation, the use of co-solvents, or complexation with cyclodextrins are effective secondary strategies. The choice of method will depend on the requirements of your downstream application.

Below is a decision-making workflow to guide your troubleshooting process:

Solubility Troubleshooting Workflow start Poor Aqueous Solubility of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid ph_adjustment pH Adjustment start->ph_adjustment Initial Approach salt_formation Salt Formation ph_adjustment->salt_formation Insufficient Solubility or pH Constraint end_soluble Compound Solubilized ph_adjustment->end_soluble Successful cosolvents Co-solvent Addition salt_formation->cosolvents Salt Unstable or Insoluble salt_formation->end_soluble Successful cyclodextrins Cyclodextrin Complexation cosolvents->cyclodextrins Co-solvent Incompatible with Assay cosolvents->end_soluble Successful cyclodextrins->end_soluble Successful end_insoluble Further Formulation Strategies Needed cyclodextrins->end_insoluble Complexation Ineffective

Caption: Troubleshooting workflow for poor solubility.

Q3: How does adjusting the pH help in dissolving my compound?

A3: Adjusting the pH of the aqueous medium is a powerful technique for solubilizing ionizable compounds like 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid. The solubility of a weak acid is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized (conjugate base) and unionized (acid) forms of the molecule.[1][2][3][4]

Henderson-Hasselbalch Equation: pH = pKa + log([A-]/[HA])

Where:

  • [A-] is the concentration of the ionized form (the more soluble carboxylate).

  • [HA] is the concentration of the unionized form (the less soluble carboxylic acid).

By increasing the pH of the solution above the pKa of the carboxylic acid, you shift the equilibrium towards the formation of the more soluble anionic (carboxylate) form.[5] As a general rule of thumb, for every one pH unit above the pKa, the proportion of the ionized form increases by a factor of 10. For sufficient solubility, a pH at least 2 units above the pKa is often required.

Q4: I don't know the pKa of my compound. How do I proceed with pH adjustment?

Experimental Protocol: pH-Solubility Titration

  • Preparation: Prepare a slurry of your compound in deionized water (e.g., 1-5 mg/mL).

  • Titration: While stirring, slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise.

  • Observation: Monitor the solution for visual clarity. The pH at which the compound completely dissolves is a good indicator of the pH required for solubility.

  • Confirmation: For a more quantitative assessment, prepare a series of buffers with increasing pH (e.g., from pH 5 to 9). Add an excess of your compound to each buffer, equilibrate (e.g., by shaking for 24 hours), and then filter or centrifuge to remove undissolved solid. The concentration of the dissolved compound in the supernatant can then be quantified by a suitable analytical method like HPLC or UV-Vis spectroscopy.

Q5: What if I cannot raise the pH high enough for my experiment? What is salt formation?

A5: If your experimental conditions are incompatible with a high pH, forming a salt of your compound is an excellent alternative. Salt formation is a common and highly effective method for increasing the solubility and dissolution rate of acidic and basic drugs.[6][7][8] Instead of relying on the pH of the final solution, you pre-form a salt of the compound, which will have a higher intrinsic solubility.

For an acidic compound like yours, you would form a salt with a suitable base. Common counter-ions include sodium (Na+), potassium (K+), calcium (Ca2+), or organic amines like tromethamine. The resulting salt will more readily dissociate in water, leading to a higher concentration of the dissolved compound.

Protocol for Salt Formation (Small Scale)

  • Dissolution: Dissolve your compound in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).

  • Base Addition: Add one molar equivalent of a base (e.g., sodium hydroxide or potassium hydroxide) dissolved in the same solvent or water.

  • Isolation: Remove the solvent under reduced pressure to obtain the solid salt.

  • Solubility Check: Test the solubility of the isolated salt in your desired aqueous medium.

Q6: I've tried pH adjustment and salt formation, but the solubility is still not sufficient. What are co-solvents?

A6: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[9][10][11] They work by reducing the polarity of the aqueous medium, making it a more favorable environment for non-polar molecules. The presence of a co-solvent can disrupt the hydrogen bonding network of water, which can in turn better accommodate the hydrophobic portions of your compound.

Commonly used co-solvents in research and pharmaceutical formulations include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG), especially low molecular weight PEGs like PEG 300 and PEG 400

  • Glycerol

  • Dimethyl sulfoxide (DMSO)

Co-solvent Screening Protocol

  • Stock Solution: Prepare a concentrated stock solution of your compound in a strong organic solvent like DMSO.

  • Aqueous Systems: Prepare a series of aqueous solutions containing different concentrations of a co-solvent (e.g., 5%, 10%, 20% v/v of ethanol in water).

  • Spiking: Add a small aliquot of your stock solution to each of the co-solvent systems.

  • Observation: Observe for any precipitation. The highest concentration of your compound that remains in solution in each co-solvent system will give you an indication of the solubility enhancement.

Data Presentation: Co-solvent Solubility Enhancement

Co-solventConcentration (% v/v)Maximum Achievable Concentration of Compound (µg/mL)
None (Water)0< 1
Ethanol5To be determined
Ethanol10To be determined
Propylene Glycol5To be determined
Propylene Glycol10To be determined
PEG 4005To be determined
PEG 40010To be determined
Q7: What are cyclodextrins and how can they help with solubility?

A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13][14] They can encapsulate poorly soluble "guest" molecules, like your compound, within their hydrophobic core, forming an inclusion complex.[15] This complex has a hydrophilic exterior, which allows it to be readily dissolved in water, thereby increasing the apparent solubility of the guest molecule.

Commonly used cyclodextrins include:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and lower toxicity compared to the parent β-CD.

Cyclodextrin Mechanism cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Compound 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid Complex Compound encapsulated in Cyclodextrin Compound->Complex Cyclodextrin Hydrophobic Cavity (Interior) Hydrophilic Surface (Exterior) Cyclodextrin->Complex

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Protocol for Cyclodextrin Complexation

  • Cyclodextrin Solution: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Equilibration: Add an excess of your compound to each cyclodextrin solution. Shake or stir the mixtures at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation and Quantification: Centrifuge or filter the samples to remove undissolved compound. Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method.

References

  • Babu, N. J., & Nangia, A. (2011). Salt formation to improve drug solubility. PubMed, 30(7), 1057-1088. [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC, 15(11), 2627. [Link]

  • Kramer, S. F., & Flynn, G. L. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Kovvasu, S. P., Kunamaneni, P., & Kunderu, R. S. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences, 5(5), 25-34. [Link]

  • Kumar, L., & Singh, S. (2017). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 9(4), 231-237. [Link]

  • de Jesus, M. B., & de Almeida, T. S. (2012). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 48(4), 665-675. [Link]

  • Arun, R., et al. (2018). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review, 3(1), 1-8. [Link]

  • Fülöp, Z., & Kósa, A. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules, 21(10), 1365. [Link]

  • Al-kassas, R., & El-say, K. (2016). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

  • Cheméo. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester (CAS 884-35-5). Cheméo. [Link]

  • ResearchGate. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]

  • Takács-Novák, K., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed, 399(1-2), 145-152. [Link]

  • Kumar, R. (2020). Henderson-Hasselbalch Equation. RK.MD. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester. NIST Chemistry WebBook. [Link]

  • Humayun, H. Y., et al. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Procedia Engineering, 148, 1320-1325. [Link]

  • Ruckenstein, E., & Shulgin, I. (2001). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Wang, Y., et al. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. MDPI. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Li, H., et al. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. ACS Publications. [Link]

  • Cheméo. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethoxy- (CAS 530-57-4). Cheméo. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]

  • Ruckenstein, E., & Shulgin, I. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

  • Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Quora. [Link]

  • mVOC 4.0. (n.d.). 4-hydroxybenzoic Acid. mVOC 4.0. [Link]

  • PubChem. (n.d.). 3,5-Dimethoxy-4-methylbenzoic acid. PubChem. [Link]

  • Appchem. (n.d.). 4-(3,5-Dimethoxyphenyl)benzoic acid | 913647-91-3 | C15H14O4. Appchem. [Link]

  • Zhang, Y., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 42(12), 1102-1107. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3,5-dimethoxy-, methyl ester. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. NIST Chemistry WebBook. [Link]

  • PubMed. (2017). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid

Welcome to the technical support center for the synthesis of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this two-step synthesis, ensuring you can optimize your reaction yield and purity with a clear understanding of the underlying chemical principles.

Synthesis Overview

The preparation of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid is typically achieved through a two-step process. The first step is a Williamson ether synthesis, a classic SN2 reaction, to form an ether linkage. The second step involves the saponification (base-catalyzed hydrolysis) of the resulting methyl ester to yield the final carboxylic acid product.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Ester Hydrolysis SM1 3,5-Dimethoxyphenol Intermediate Methyl 4-[(3,5-dimethoxyphenoxy)methyl]benzoate SM1->Intermediate SM2 Methyl 4-(bromomethyl)benzoate SM2->Intermediate Base_Solvent Base (e.g., K₂CO₃) Solvent (e.g., DMF) Product 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid Intermediate->Product Hydrolysis Base (e.g., NaOH) Solvent (e.g., MeOH/H₂O) Acid Acid Workup (e.g., HCl)

Caption: General workflow for the two-step synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems encountered during the synthesis.

Step 1: Williamson Ether Synthesis (Formation of Methyl 4-[(3,5-dimethoxyphenoxy)methyl]benzoate)

Question 1: My reaction yield for the ether synthesis is very low, and TLC analysis shows a significant amount of unreacted 3,5-dimethoxyphenol. What went wrong?

Answer: This is a common issue and typically points to inefficient formation of the phenoxide nucleophile or suboptimal reaction conditions. Here are the primary causes and solutions:

  • Insufficient or Weak Base: The phenolic proton of 3,5-dimethoxyphenol must be removed to generate the nucleophilic phenoxide. If the base is too weak or used in insufficient quantity, the equilibrium will favor the starting phenol.

    • Solution: Use at least 1.1-1.5 equivalents of a suitable base. While potassium carbonate (K₂CO₃) is often sufficient, a stronger base like sodium hydride (NaH) can ensure complete deprotonation. In laboratory settings, bases like potassium hydroxide or carbonate are commonly used for in situ generation of the alkoxide[1][2][3].

  • Incorrect Solvent Choice: Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion through hydrogen bonding, which stabilizes the nucleophile and drastically reduces its reactivity, slowing down the SN2 reaction rate[1][2].

    • Solution: Employ a polar aprotic solvent. N,N-Dimethylformamide (DMF) and acetonitrile are excellent choices as they solvate the cation (e.g., K⁺) but leave the nucleophile relatively "bare" and highly reactive[1][2].

  • Low Reaction Temperature: SN2 reactions have an activation energy barrier that must be overcome.

    • Solution: A typical Williamson ether synthesis is conducted at temperatures between 50-100 °C[1][2][3]. If you are running the reaction at room temperature, gently heating the mixture to 60-80 °C can significantly increase the reaction rate[4]. The reaction is often complete within 1-8 hours[1][2].

Question 2: My TLC shows the consumption of starting materials, but my yield is still low and I have multiple unidentified spots. What are potential side reactions?

Answer: The primary side reaction in a Williamson synthesis is base-catalyzed elimination (E2) of the alkylating agent[1][2]. However, with a primary benzylic halide like methyl 4-(bromomethyl)benzoate, this is less favored. Other potential issues include:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at an activated carbon on the aromatic ring (C-alkylation, undesired)[1].

    • Solution: O-alkylation is generally favored under standard Williamson conditions, especially in polar aprotic solvents. Ensuring a homogenous reaction mixture and controlled temperature can minimize this side reaction.

  • Hydrolysis of the Alkyl Halide: If there is water present in your reaction mixture, the alkyl halide can hydrolyze to form the corresponding alcohol, 4-(hydroxymethyl)benzoic acid methyl ester.

    • Solution: Use anhydrous solvents and ensure your reagents are dry.

  • Poor Quality Reagents: The starting methyl 4-(bromomethyl)benzoate is susceptible to degradation. It is often prepared by the bromination of methyl 4-methylbenzoate using N-bromosuccinimide (NBS)[5][6]. Incomplete reaction or purification can leave reactive impurities.

    • Solution: Use freshly prepared or properly stored methyl 4-(bromomethyl)benzoate. If you prepare it yourself, ensure complete removal of succinimide by filtration[6].

Caption: The SN2 mechanism of the Williamson ether synthesis.

Step 2: Ester Hydrolysis (Saponification)

Question 3: My hydrolysis reaction is not going to completion. TLC still shows the presence of the starting methyl ester.

Answer: Incomplete hydrolysis is usually due to insufficient base or inadequate reaction conditions.

  • Stoichiometry of Base: Saponification is not a catalytic process. One equivalent of hydroxide is consumed to hydrolyze the ester, and a second equivalent is consumed by the product, the carboxylic acid, in an acid-base reaction.

    • Solution: Use at least 2.2 equivalents of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Using a larger excess (3-4 equivalents) can help drive the reaction to completion.

  • Solubility Issues: The starting ester is organic-soluble, while the hydroxide base is aqueous-soluble. Poor mixing or phase separation can slow the reaction.

    • Solution: Use a co-solvent system like methanol/water or THF/water to create a homogeneous solution. Vigorous stirring is also essential.

  • Reaction Conditions: Like most reactions, saponification requires sufficient thermal energy and time.

    • Solution: Heat the reaction mixture to reflux (typically 60-100 °C depending on the solvent) and monitor by TLC until the starting ester spot has completely disappeared.

Question 4: After acidifying the reaction mixture, my product precipitates as a sticky oil instead of a filterable solid. What should I do?

Answer: This is a common isolation challenge. The goal is to induce crystallization.

  • Incomplete Protonation: If the solution is not sufficiently acidic, you will have a mixture of the carboxylate salt and the carboxylic acid, which can be oily.

    • Solution: Ensure the pH of the aqueous layer is acidic, around pH 2-3. Check with pH paper. Add the acid (e.g., 1M HCl) slowly while stirring vigorously in an ice bath to control the temperature[4][7].

  • Purification via Extraction: If direct crystallization fails, an alternative workup is necessary.

    • Solution: Extract the acidified aqueous mixture with an organic solvent like ethyl acetate or diethyl ether (3x)[4][6]. Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid or oil can then be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water)[6].

Frequently Asked Questions (FAQs)

Q: Is a phase-transfer catalyst (PTC) helpful for the Williamson ether synthesis step? A: Yes, a PTC like tetrabutylammonium bromide (TBAB) or 18-crown-6 can be very effective, especially when using a solid base like potassium carbonate in a non-polar or biphasic solvent system[1][2][8]. The PTC helps transport the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide is, thereby accelerating the reaction rate[8][9].

Q: Can I use methyl 4-(chloromethyl)benzoate instead of the bromo- derivative? A: You can, but the reaction will be significantly slower. Bromide is a better leaving group than chloride because it is a weaker base. To compensate for the lower reactivity of the chloride, you may need to use higher temperatures, longer reaction times, or add a catalytic amount of a soluble iodide salt (e.g., NaI, KI) to perform an in situ halide exchange to the more reactive iodide[2].

Q: What is the optimal temperature range for this synthesis? A: For the Williamson ether synthesis, a range of 50-100 °C is typical[1][3]. For the saponification step, refluxing the reaction mixture is standard practice to ensure the reaction goes to completion.

Optimized Experimental Protocols & Data

Data Summary Table
ParameterStep 1: Williamson Ether SynthesisStep 2: Ester HydrolysisRationale
Key Reagents 3,5-Dimethoxyphenol, Methyl 4-(bromomethyl)benzoateMethyl 4-[(3,5-dimethoxyphenoxy)methyl]benzoateReactants for each step.
Base K₂CO₃ (1.5 eq) or NaH (1.1 eq)NaOH (3.0 eq) or KOH (3.0 eq)K₂CO₃ is easier to handle; NaH ensures full deprotonation. Excess strong base is needed for saponification.
Solvent Anhydrous DMF or AcetonitrileMethanol / Water (e.g., 4:1 v/v)Polar aprotic solvents accelerate SN2 reactions[2]. A co-solvent system ensures homogeneity for hydrolysis.
Temperature 60-80 °CReflux (80-100 °C)Provides sufficient energy to overcome activation barriers.
Time 4-8 hours (Monitor by TLC)2-4 hours (Monitor by TLC)Typical duration; should always be confirmed by reaction monitoring.
Catalyst (Optional) TBAB (0.1 eq)NoneA PTC can enhance the rate, especially with carbonate bases[1][8].
Protocol 1: Synthesis of Methyl 4-[(3,5-dimethoxyphenoxy)methyl]benzoate
  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3,5-dimethoxyphenol (1.0 equivalent) and anhydrous DMF.

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate phenoxide formation.

  • Add a solution of methyl 4-(bromomethyl)benzoate (1.05 equivalents) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction's progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid
  • Dissolve the crude methyl 4-[(3,5-dimethoxyphenoxy)methyl]benzoate (1.0 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add sodium hydroxide (3.0 equivalents) and attach a reflux condenser.

  • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and slowly acidify with 1M HCl until the pH is ~2. A white precipitate should form.

  • Stir the cold slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the solid product under vacuum to yield the final 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • chemeurope.com. Williamson ether synthesis. [Link]

  • Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • The Williamson Ether Synthesis. [Link]

  • Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate? [Link]

  • YouTube. Hydrolysis of Methyl Benzoate - Lab Demo. [Link]

Sources

Troubleshooting

preventing degradation of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid during long-term storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid to prevent it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid to prevent its degradation. Adherence to these protocols is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and upholding the quality of research outcomes.

Introduction to the Stability of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid

4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid is a molecule of interest in various research and development applications. Its structure, featuring a benzoic acid moiety and a benzylic ether linkage, presents specific stability challenges that must be addressed for successful long-term storage. The primary degradation pathways for this compound are hydrolysis of the ether bond and oxidation at the benzylic position. Environmental factors such as temperature, humidity, light, and atmospheric oxygen can accelerate these degradation processes.

Troubleshooting and FAQs

This section addresses common questions and issues encountered during the storage and handling of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid?

A1: Visual signs of degradation can include a change in color (e.g., from white to off-white or yellow), a change in physical state (e.g., clumping of the powder), or the development of a noticeable odor. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming the compound's integrity.

Q2: Which analytical techniques are recommended for assessing the purity and degradation of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or a Fluorescence Detector (FLD) is the most reliable method for quantifying the purity of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid and detecting any degradation products.[1][2] The appearance of new peaks or a decrease in the area of the main peak in the chromatogram indicates degradation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structure of degradation products.

Q3: What are the expected degradation products?

A3: The primary degradation products result from the cleavage of the benzylic ether linkage. This can occur through hydrolysis or oxidation.

  • Hydrolysis: Under acidic conditions, the ether linkage can be cleaved to yield 3,5-dimethoxyphenol and 4-(hydroxymethyl)benzoic acid.[3][4][5]

  • Oxidation: The benzylic carbon is susceptible to oxidation, which can lead to the formation of 4-formylbenzoic acid and 3,5-dimethoxyphenol, and potentially further oxidation to 4-carboxybenzoic acid.[6][7][8][9][10]

Q4: How does humidity affect the stability of the compound?

A4: Humidity can significantly accelerate degradation. Water molecules can act as a reactant in the hydrolysis of the ether bond.[3][4] Therefore, it is crucial to store the compound in a dry environment. Benzoic acid and its derivatives are also known to be sensitive to moisture, which can cause the powder to clump.[11][12]

Q5: Is 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid sensitive to light?

A5: Aromatic carboxylic acids can be susceptible to photodegradation.[13][14][15] Exposure to UV or visible light can provide the energy needed to initiate photochemical reactions, leading to degradation. Therefore, it is recommended to store the compound in light-resistant containers.

Troubleshooting Common Issues

Issue 1: The compound has changed color after several months of storage.

  • Probable Cause: This is a strong indicator of chemical degradation, likely due to oxidation or exposure to light.

  • Recommended Action:

    • Do not use the compound for experiments where high purity is required.

    • Perform an analytical assessment (preferably HPLC) to determine the purity and identify any degradation products.

    • Review your storage conditions against the recommended guidelines below. Ensure the container is properly sealed and protected from light.

Issue 2: Analytical testing (HPLC) shows a decrease in purity, but there are no visible signs of degradation.

  • Probable Cause: Degradation has occurred at a molecular level. This highlights the importance of routine analytical testing for long-term stored compounds.

  • Recommended Action:

    • Quantify the level of degradation. If it exceeds acceptable limits for your application, the batch should be discarded.

    • To prevent this in the future, implement a routine quality control schedule for stored materials.

    • Consider aliquoting the compound upon receipt to minimize repeated exposure of the entire stock to atmospheric conditions.

Issue 3: The powder has become clumpy and is difficult to handle.

  • Probable Cause: The compound has absorbed moisture from the atmosphere. This can be due to improper sealing of the container or storage in a high-humidity environment.

  • Recommended Action:

    • Dry the compound under a vacuum at a low temperature. However, be aware that some degradation may have already occurred.

    • Always store the compound in a desiccator or a controlled low-humidity environment. Ensure the container cap is tightly secured after each use.

Recommended Long-Term Storage Protocol

To ensure the long-term stability of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid, the following storage conditions are recommended.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of chemical reactions, including hydrolysis and oxidation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation by displacing atmospheric oxygen.[16]
Humidity Low (Store in a desiccator)Prevents hydrolysis of the ether linkage and moisture absorption.[11][12][17]
Light Protected from light (Amber vial)Prevents photodegradation.[18]
Container Tightly sealed, inert material (e.g., glass)Prevents exposure to atmospheric moisture and oxygen.[11][16]
Step-by-Step Storage Procedure
  • Aliquotting: Upon receipt, if the compound is to be used over an extended period, it is advisable to aliquot the material into smaller, single-use vials. This minimizes the exposure of the bulk material to atmospheric conditions during repeated openings.

  • Inert Atmosphere: Before sealing, flush the vial with an inert gas such as argon or nitrogen to displace any air.

  • Sealing: Use a vial with a tight-fitting, chemically resistant cap. For very long-term storage, consider using a vial with a Teflon-lined cap.

  • Labeling: Clearly label each vial with the compound name, date of receipt/aliquotting, and any other relevant information.

  • Storage Location: Place the sealed vials in a refrigerator (2-8°C) inside a desiccator containing a suitable desiccant (e.g., silica gel). The desiccator should be opaque or stored in a dark location to protect from light.

Experimental Workflow for Stability Assessment

A forced degradation study is a valuable tool for understanding the stability of a compound under various stress conditions.[19] This can help predict its long-term stability and identify potential degradation products.

Forced Degradation Protocol
  • Prepare Stock Solutions: Prepare solutions of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Apply Stress Conditions:

    • Acidic Hydrolysis: Add a small amount of dilute hydrochloric acid (e.g., 0.1 M HCl) to a stock solution and heat gently (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Add a small amount of dilute sodium hydroxide (e.g., 0.1 M NaOH) to a stock solution and heat gently. Note that ethers are generally more stable under basic conditions.[3]

    • Oxidative Degradation: Add a small amount of hydrogen peroxide (e.g., 3% H₂O₂) to a stock solution and keep it at room temperature.

    • Photodegradation: Expose a stock solution in a clear vial to a light source that mimics daylight (as per ICH Q1B guidelines).

    • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 60°C).

  • Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by HPLC-DAD/FLD to monitor the disappearance of the parent compound and the appearance of degradation products.

Visualization of Degradation Pathways and Workflow

cluster_degradation Potential Degradation Pathways A 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid B Hydrolysis (Acidic Conditions) A->B H₂O/H⁺ C Oxidation A->C [O] D 3,5-Dimethoxyphenol B->D E 4-(Hydroxymethyl)benzoic acid B->E C->D F 4-Formylbenzoic acid C->F

Caption: Potential degradation pathways of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid.

cluster_workflow Stability Assessment Workflow start Start: Compound Sample forced_degradation Forced Degradation (Acid, Base, Oxidant, Light, Heat) start->forced_degradation sampling Time-Point Sampling forced_degradation->sampling hplc HPLC-DAD/FLD Analysis sampling->hplc data_analysis Data Analysis (Purity, Degradation Products) hplc->data_analysis report Report and Stability Profile data_analysis->report

Sources

Optimization

Technical Support Center: Enhancing Cleavage Efficiency of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic Acid Linkers

Welcome, researchers and innovators. As a Senior Application Scientist, I've seen firsthand the pivotal role that linker chemistry plays in the successful synthesis of peptides and other complex molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and innovators. As a Senior Application Scientist, I've seen firsthand the pivotal role that linker chemistry plays in the successful synthesis of peptides and other complex molecules. The 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid linker, a cornerstone of the Backbone Amide Linker (BAL) family, is prized for its acid-labile nature, enabling the release of synthesized compounds under specific conditions.[1][2][3]

However, achieving optimal cleavage efficiency is not always straightforward. This guide is designed to be your go-to resource for troubleshooting common issues and maximizing the yield and purity of your final product. We will delve into the mechanistic underpinnings of the cleavage process, provide actionable, field-tested protocols, and address the most frequently encountered challenges.

Core Concepts: The Science of Cleavage

Understanding the "why" behind a protocol is as crucial as the "how." The 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid linker is an acid-labile linker.[4][5] This means it is designed to be stable throughout the synthesis process but can be selectively cleaved at the final stage using strong acids, most commonly Trifluoroacetic Acid (TFA).

The cleavage mechanism hinges on the formation of a stabilized carbocation. The two methoxy groups on the phenoxy ring are electron-donating, which helps to stabilize the positive charge that forms on the benzylic carbon upon protonation by TFA. This stabilization facilitates the release of the synthesized molecule.

Below is a diagram illustrating the acid-catalyzed cleavage mechanism.

cluster_0 Acid-Catalyzed Cleavage Mechanism Resin Resin-Bound Peptide Protonation Protonation of Linker Resin->Protonation + TFA Carbocation Formation of Stabilized Carbocation Protonation->Carbocation Release Peptide Release Carbocation->Release Cleavage Byproduct Linker Byproduct Carbocation->Byproduct

Caption: Acid-catalyzed cleavage of the linker.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the use of this linker.

Q1: What are the standard cleavage conditions for this linker?

Peptides and other molecules are typically cleaved from the 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid linker using a high concentration of Trifluoroacetic Acid (TFA), often in a "cocktail" containing scavengers to prevent side reactions.[6][7] A common starting point is 95% TFA in water for 1-4 hours at room temperature.[7]

Q2: Why is my cleavage yield lower than expected?

Low cleavage yield can be attributed to several factors:

  • Incomplete Cleavage Reaction: The cleavage conditions (TFA concentration, time, temperature) may not be sufficient to fully release your molecule from the resin.[6]

  • Peptide Precipitation: Your cleaved peptide may be insoluble in the TFA cocktail and could have precipitated onto the resin beads.[6]

  • Steric Hindrance: Bulky residues near the C-terminus can sometimes hinder the accessibility of the linker to the cleavage reagents.

Q3: I'm observing unexpected side products. What could they be?

The most common side reaction is the alkylation of nucleophilic amino acid residues by the carbocation generated from the linker during cleavage.[6][8] Tryptophan is particularly susceptible to this, often resulting in a mass increase of +136 Da.[6] Other sensitive residues include cysteine, methionine, and tyrosine.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving common issues encountered during the cleavage of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid linkers.

Issue 1: Low Cleavage Yield

A lower-than-expected yield of your final product is a common frustration. Here’s how to troubleshoot it.

Possible Causes & Solutions
Possible Cause Recommended Action
Incomplete Cleavage Increase the cleavage reaction time in 30-60 minute increments. You can also try a step-wise TFA concentration, starting with a lower concentration and moving to a higher one.[4] For particularly difficult cleavages, a small amount of a co-solvent like Dichloromethane (DCM) may improve swelling and accessibility.
Peptide Precipitation on Resin After collecting the initial TFA filtrate, wash the resin with a small amount of a different solvent, such as acetic acid, to dissolve any precipitated peptide.[6]
Suboptimal Cleavage Cocktail Ensure your cleavage cocktail is appropriate for your peptide sequence. If your peptide contains sensitive residues, a standard 95% TFA/water mix may not be sufficient. See the section on "Optimizing Your Cleavage Cocktail" below.
Experimental Protocol: Test Cleavage

Before committing your entire batch of resin, perform a small-scale test cleavage to optimize conditions.

  • Transfer a small amount of dried peptide-resin (10-20 mg) to a microcentrifuge tube.

  • Add your chosen cleavage cocktail (e.g., 200 µL of TFA with appropriate scavengers).

  • Incubate at room temperature for the desired time (e.g., 2 hours), with occasional vortexing.

  • Filter the cleavage mixture away from the resin beads.

  • Precipitate the cleaved peptide with cold diethyl ether.

  • Analyze the crude peptide by HPLC and Mass Spectrometry (MS) to determine the yield and identify any side products.

Issue 2: Side Product Formation (Alkylation)

The appearance of unexpected peaks in your HPLC or masses in your MS analysis often points to side reactions during cleavage.

The Culprit: The Linker Carbocation

During acid cleavage, the linker forms a stable carbocation. While essential for cleavage, this reactive species can be captured by nucleophilic side chains of certain amino acids if not effectively quenched by scavengers.

cluster_1 Side Reaction Pathway Carbocation Linker Carbocation (+136 Da) Alkylation Alkylated Tryptophan (Side Product) Carbocation->Alkylation attacks Quenched Quenched Carbocation Carbocation->Quenched trapped by Tryptophan Tryptophan Residue Tryptophan->Alkylation Scavenger Scavenger Scavenger->Quenched

Caption: Competing pathways for the linker carbocation.

Optimizing Your Cleavage Cocktail

The key to preventing these side reactions is the use of an effective scavenger cocktail. The choice of scavengers depends on the amino acids present in your sequence.

Cleavage Cocktail Composition (v/v) Recommended Use
Standard 95% TFA / 5% WaterFor peptides without sensitive residues.
TFA/TIS/Water 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% WaterGeneral purpose, good for most peptides. TIS is an effective carbocation scavenger.
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT)For peptides containing Trp, Cys, or Met. This is a robust cocktail for minimizing a wide range of side reactions.[8]

Note: Always use freshly prepared cleavage cocktails and high-purity reagents.

Experimental Protocol: Cleavage with Reagent K
  • Swell the peptide-resin in a suitable reaction vessel with DCM and then drain.

  • Add Reagent K (typically 10 mL per gram of resin).

  • Incubate at room temperature for 2-4 hours with occasional agitation.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Pellet the peptide by centrifugation, wash with cold ether, and dry under vacuum.

Concluding Remarks

The 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid linker is a powerful tool in chemical synthesis. By understanding its cleavage mechanism and being prepared to troubleshoot common issues, you can significantly improve the efficiency and success of your experiments. This guide provides a foundation for that understanding, but remember that every molecule is unique. Empirical testing and careful analysis are your best allies in optimizing your cleavage protocol.

References

  • BenchChem. (2025).
  • E.-A. L. (n.d.). Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis. PubMed.
  • Anseth, K. S., & Singh, A. (2012). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. PMC.
  • Thermo Fisher Scientific. (n.d.).
  • MDPI. (2023, April 21). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Pennington, M. W., & Kates, S. A. (2000). Convenient Preparation of 4-Formyl-3,5-dimethoxyphenol and Its Incorporation into Linkers and Resins for Solid-Phase Synthesis.
  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266.
  • Bui, C., Bray, A. M., Pham, Y., & Maeji, N. J. (1998). Comparative cleavage study on two linkers 1 and 2.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1113 - HMPA Linker (4-(Hydroxymethyl)phenoxyacetic Acid).
  • Google Patents. (n.d.). WO2020030663A1 - Cleavable linker for peptide synthesis.
  • Subirós-Funosas, R., & Albericio, F. (2013). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC.
  • Beilstein Journals. (n.d.). Supporting Information A photochemical C=C cleavage process: toward access to backbone N-formyl peptides Experimental section an.
  • ResearchGate. (n.d.). Troubleshooting Guide | Download Table.
  • Journal of Materials Chemistry (RSC Publishing). (n.d.).
  • Zhang, Y., & Yang, C. (2017).
  • BenchChem. (2025). Troubleshooting guide for reactions involving 4-Methoxy-3-methylbenzaldehyde.
  • PubMed. (2001, January 8). Convenient Preparation of 4-Formyl-3,5-dimethoxyphenol and Its Incorporation into Linkers and Resins for Solid-Phase Synthesis.
  • ResearchGate. (2025, October 16). (PDF)
  • Dikusar, E. A. (n.d.). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids.
  • MDPI. (2025, June 26). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL).
  • MDPI. (2023, March 15).
  • PubMed. (n.d.). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy)
  • BindingDB. (n.d.). BindingDB BDBM50187132 3,5-Dimethoxy-4-hydroxybenzoic acid::4-hydroxy-3,5-dimethoxybenzoic acid::CHEMBL1414::Syringic acid.

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid Purification

An authoritative guide to High-Performance Liquid Chromatography (HPLC) method optimization and troubleshooting for the purification of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid. Welcome to the technical support resou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to High-Performance Liquid Chromatography (HPLC) method optimization and troubleshooting for the purification of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid.

Welcome to the technical support resource for the HPLC purification of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that blends foundational chromatographic principles with practical, field-tested solutions. This center is designed for researchers, chromatographers, and drug development professionals who encounter challenges in purifying this and similar acidic molecules.

Understanding the Analyte: 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid

Before optimizing any method, understanding the analyte is paramount. The target molecule is a benzoic acid derivative. The carboxylic acid group makes it an acidic compound, which is the most critical factor influencing its behavior in reversed-phase HPLC.[1][2][3] Its retention, peak shape, and selectivity are highly dependent on the pH of the mobile phase.[4][5][6] In reversed-phase chromatography, we can control the ionization state of the molecule to enhance retention and improve peak symmetry. For an acid, this is achieved by lowering the mobile phase pH to suppress the deprotonation of the carboxylic acid group, rendering the molecule less polar and more retained on a non-polar stationary phase like C18.[3][4][6]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for this compound?

A: For acidic compounds like 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid, a reversed-phase method using a C18 column is the most common and effective starting point. Begin with a simple acidic mobile phase, such as a gradient of water and acetonitrile (ACN) with 0.1% formic acid or trifluoroacetic acid (TFA).[7][8]

Q2: Why is my peak shape poor (tailing)?

A: Peak tailing for acidic analytes is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[9] It can also occur if the mobile phase pH is too close to the analyte's pKa, causing both ionized and non-ionized forms to exist simultaneously.[4][10]

Q3: How do I improve the separation between my target compound and its impurities?

A: Improving resolution, or selectivity, can be achieved by systematically modifying the mobile phase or changing the stationary phase.[11][12] Adjusting the mobile phase pH is a powerful tool for altering the retention of ionizable compounds.[1][4] Alternatively, switching the organic modifier from acetonitrile to methanol can change selectivity due to different solvent-analyte interactions.[3] If mobile phase adjustments are insufficient, screening different column chemistries (e.g., Phenyl or Pentafluorophenyl (F5)) is recommended.[13]

Q4: Should I use isocratic or gradient elution for purification?

A: For method development and handling complex mixtures with a range of polarities, gradient elution is typically preferred. It allows for the elution of all compounds in a reasonable time with good peak shape.[12] Once the retention time of the target compound is known, an optimized isocratic method can be developed for routine purification if the surrounding impurities are well-resolved.

HPLC Method Development & Optimization Workflow

The following diagram outlines a logical workflow for developing a robust HPLC purification method for an acidic analyte.

MethodDevWorkflow cluster_opt Optimization Strategies Analyte 1. Analyte Characterization (Acidic Nature, Approx. pKa) ColumnSelect 2. Initial Column Selection (Reversed-Phase C18) Analyte->ColumnSelect MobilePhase 3. Mobile Phase Screening (Low pH: 0.1% FA or TFA in ACN/Water) ColumnSelect->MobilePhase ScoutGradient 4. Run Scouting Gradient (e.g., 5-95% ACN) MobilePhase->ScoutGradient Evaluate 5. Evaluate Results (Retention, Peak Shape, Resolution) ScoutGradient->Evaluate Optimize 6. Optimization Loop Evaluate->Optimize Sub-optimal? Finalize 7. Finalize Method (Verify Robustness) Evaluate->Finalize Optimal? Opt_pH Adjust pH / Buffer Optimize->Opt_pH Opt_pH->ScoutGradient Re-evaluate Opt_Solvent Change Organic Solvent (ACN vs. MeOH) Opt_Solvent->ScoutGradient Re-evaluate Opt_Column Screen Alt. Columns (Phenyl, F5) Opt_Column->ScoutGradient Re-evaluate

Caption: Workflow for HPLC method development for acidic compounds.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing detailed causal explanations and actionable solutions.

Issue 1: Poor Peak Shape (Tailing)

Q: My peak for 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid is tailing significantly. What is the cause and how do I fix it?

A: Peak tailing is a common problem when analyzing acidic compounds on silica-based columns. The primary causes are chemical interactions with the stationary phase or improper mobile phase conditions.

Potential Cause Explanation Recommended Solution(s)
Secondary Silanol Interactions Residual, un-capped silanol groups (-Si-OH) on the silica surface are acidic and can become ionized at moderate pH. These negatively charged sites can have secondary ionic interactions with polar functional groups on your analyte, causing a portion of the molecules to lag behind, resulting in a tailing peak.Adjust Mobile Phase pH: Lower the mobile phase pH to 2.5-3.0 using an acid modifier like formic acid (FA) or trifluoroacetic acid (TFA). This protonates the silanol groups, neutralizing their charge and minimizing unwanted interactions.[3][9] Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are extensively end-capped to minimize accessible silanols. Consider columns specifically marketed for good peak shape with polar or basic compounds.[13]
Mobile Phase pH Near Analyte pKa If the mobile phase pH is close to the pKa of your benzoic acid derivative (typically ~4.2), the compound will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. These two forms have different retention characteristics, leading to a broadened or tailing peak.[1][2][4]Ensure Complete Ion Suppression: A robust method will have a mobile phase pH at least 1.5-2 pH units below the analyte's pKa.[3] For a benzoic acid derivative, a pH of ≤ 2.7 is a safe target to ensure the molecule is fully protonated and behaves consistently.
Column Overload Injecting too much sample mass onto the column can saturate the stationary phase, leading to a characteristic "right triangle" peak shape where the front is sharp and the tail is extended.[10][14]Reduce Sample Concentration/Volume: Systematically reduce the injection volume or dilute the sample and reinject. If the peak shape improves and becomes more symmetrical, the issue was column overload.[14]
Troubleshooting Decision Tree for Peak Tailing

TailingTroubleshooting Start Start: Peak Tailing Observed CheckpH Is Mobile Phase pH < 3.0? Start->CheckpH LowerpH Action: Lower pH (use 0.1% FA or TFA) CheckpH->LowerpH No CheckMass Is Sample Mass Too High? CheckpH->CheckMass Yes LowerpH->CheckpH Re-evaluate ReduceMass Action: Reduce Injection Volume or Concentration CheckMass->ReduceMass Yes CheckColumn Is Column Old or Not Properly End-Capped? CheckMass->CheckColumn No ReduceMass->CheckMass Re-evaluate ReplaceColumn Action: Use a Modern, High-Purity End-Capped Column CheckColumn->ReplaceColumn Yes CheckSolvent Is Injection Solvent Stronger Than Mobile Phase? CheckColumn->CheckSolvent No ReplaceColumn->CheckColumn Re-evaluate MatchSolvent Action: Dissolve Sample in Mobile Phase or Weaker Solvent CheckSolvent->MatchSolvent Yes End Peak Shape Improved CheckSolvent->End No (Consult Further) MatchSolvent->CheckSolvent Re-evaluate

Caption: Decision tree for troubleshooting peak tailing issues.

Issue 2: Low Resolution or Co-elution with Impurities

Q: My target compound is not fully separated from a nearby impurity. How can I improve the resolution?

A: Resolution is a function of efficiency, retention, and selectivity. The most effective way to improve resolution between two closely eluting peaks is to change the selectivity (α), which alters the relative retention of the two compounds.

Strategy Explanation Implementation Steps
Change Organic Modifier Acetonitrile and methanol have different chemical properties and interact differently with analytes and the stationary phase. Acetonitrile is an aprotic solvent, while methanol is a protic solvent capable of hydrogen bonding. Switching between them can significantly alter the elution order and spacing of peaks.[3]1. If your current method uses acetonitrile, develop a parallel method using methanol as the organic modifier. 2. Keep all other parameters (column, modifier, gradient slope) the same initially. 3. Compare the chromatograms to see if selectivity has improved.
Adjust Mobile Phase pH Since your target is acidic, its retention is highly sensitive to pH. Impurities may have different pKa values, and even a small change in pH can disproportionately affect their retention relative to your target, thereby improving selectivity.[1][4][6]1. If using 0.1% formic acid (pH ~2.7), try switching to 0.1% TFA (pH ~2.0). 2. Alternatively, use a buffered mobile phase (e.g., phosphate or formate buffer) to precisely control the pH at a specific value (e.g., pH 3.0, 3.5) and observe the change in resolution.[6][13]
Screen Alternative Stationary Phases If modifying the mobile phase is not sufficient, the stationary phase chemistry should be changed. Different stationary phases offer unique separation mechanisms.[7][13]1. Phenyl-Hexyl Phase: Provides π-π interactions, which can be highly selective for aromatic compounds like your target molecule. 2. Pentafluorophenyl (PFP/F5) Phase: Offers a combination of hydrophobic, aromatic, and dipole-dipole interactions, providing unique selectivity for polar and aromatic compounds.[13]

Experimental Protocols

Protocol 1: Preparation of Acidic Mobile Phase (0.1% Formic Acid in Water/Acetonitrile)

This protocol describes the preparation of 1 L of mobile phase A (aqueous) and mobile phase B (organic).

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic Acid (FA), high purity (e.g., LC-MS grade)

  • Graduated cylinders

  • Sterile, filtered-top glass bottles (2)

Procedure:

  • Prepare Aqueous Phase (Mobile Phase A):

    • Measure 1 L of HPLC-grade water into a clean glass bottle.

    • Using a micropipette, add 1.0 mL of formic acid to the water.

    • Cap the bottle and swirl gently to mix thoroughly. This solution is 0.1% FA in water.

    • Degas the solution for 15-20 minutes using a sonicator or vacuum degasser.[15][9]

  • Prepare Organic Phase (Mobile Phase B):

    • Measure 1 L of HPLC-grade acetonitrile into a second clean glass bottle.

    • Using a micropipette, add 1.0 mL of formic acid to the acetonitrile.

    • Cap the bottle and swirl gently to mix. This is 0.1% FA in ACN.

    • Degas the solution as described in step 1.

  • System Setup:

    • Place the respective solvent lines into the bottles and prime the HPLC pump to flush the lines with the new mobile phases.

Protocol 2: Sample Preparation

Objective: To dissolve the sample in a solvent that ensures solubility and is compatible with the reversed-phase HPLC system to prevent peak distortion.

Materials:

  • 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer and/or sonicator

  • 0.22 or 0.45 µm syringe filters (PTFE or Nylon)[15]

  • 2 mL HPLC vials

Procedure:

  • Determine an Appropriate Solvent: The best practice is to dissolve the sample in a solvent that is the same or weaker than the initial mobile phase conditions.[10] A 50:50 mixture of Acetonitrile:Water is often a good starting point.

  • Prepare Sample Stock Solution:

    • Accurately weigh a small amount of your sample (e.g., 5 mg) into a clean volumetric flask (e.g., 5 mL).

    • Add the chosen solvent (e.g., 50:50 ACN:Water) to about half the volume.

    • Vortex and/or sonicate briefly to aid dissolution.

    • Once fully dissolved, dilute to the final volume with the solvent. This gives a concentration of 1 mg/mL.

  • Prepare Working Solution:

    • Dilute the stock solution to a suitable concentration for injection (e.g., 0.1 mg/mL or 100 µg/mL).

  • Filter the Sample:

    • Draw the working solution into a syringe.

    • Attach a syringe filter and carefully filter the solution directly into an HPLC vial.[15][9] Filtration removes any particulates that could block the column frit.

    • Cap the vial and place it in the autosampler for analysis.

References

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available from: [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. Available from: [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH. Available from: [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. Available from: [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek, Inc. Available from: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. Available from: [Link]

  • New approach to optimize HPLC separations of acid–base compounds with elution order involved, by using combined three-band resolution maps. ResearchGate. Available from: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available from: [Link]

  • An Effective Approach to HPLC Method Development. Onyx Scientific. Available from: [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Waters Corporation. Available from: [Link]

  • Method Development Guide. ZirChrom. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available from: [Link]

  • HPLC Column Selection Guide. SCION Instruments. Available from: [Link]

  • Chemical Properties of Benzoic acid, 4-hydroxy-3,5-dimethoxy-. Cheméo. Available from: [Link]

  • How to fix peak shape in hplc?. ResearchGate. Available from: [Link]

  • Separation of Benzoic acid, 2-sulfo- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Available from: [Link]

  • How Do You Choose the Right Column for Chromatography?. Chrom Tech. Available from: [Link]

  • HPLC Column Selection. Analytics-Shop. Available from: [Link]

  • HPLC column selection question?. ResearchGate. Available from: [Link]

  • Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester. NIST WebBook. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic Acid Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected hurdles when working with complex bifunctional linkers and bui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected hurdles when working with complex bifunctional linkers and building blocks.

Coupling 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid presents a unique set of challenges. While the benzoic acid moiety undergoes standard amidation, its slightly reduced electrophilicity (compared to aliphatic acids) extends the half-life of reactive intermediates, opening the door to rearrangement byproducts. Simultaneously, the highly electron-rich 3,5-dimethoxyphenoxy ring acts as a lightning rod for electrophilic side reactions.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for your specific coupling workflows.

FAQ 1: The N-Acylurea Dilemma (Carbodiimide Couplings)

Q: I am using EDC/DIC to couple an amine to 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid, but LC-MS shows a massive byproduct with a mass equal to[Acid + Carbodiimide]. What is happening?

The Causality: You are observing the formation of an N-acylurea . When your carboxylic acid reacts with a carbodiimide (like EDC or DIC), it forms an O-acylisourea intermediate[1]. Because aromatic acids react with amines slightly slower than aliphatic acids, this intermediate lingers in solution. If the amine is sterically hindered or not sufficiently nucleophilic, the O-acylisourea undergoes a rapid, irreversible intramolecular O-to-N acyl shift to form a thermodynamically stable, dead-end N-acylurea byproduct.

The Solution: You must intercept the O-acylisourea before it rearranges. This is achieved by adding a super-nucleophilic additive like HOAt (1-Hydroxy-7-azabenzotriazole). HOAt rapidly attacks the O-acylisourea to form a stable active ester. The pyridine nitrogen in HOAt provides a neighboring group effect (anchimeric assistance), hydrogen-bonding with the incoming amine to accelerate the final amidation step, vastly outperforming standard HOBt,[2].

Pathway A Carboxylic Acid + Carbodiimide B O-Acylisourea (Reactive Intermediate) A->B C O-to-N Rearrangement (Slow Amine Addition) B->C No Additive E Addition of HOAt B->E With Additive D N-Acylurea Byproduct (Dead End) C->D F OAt Active Ester (Stable) E->F G Target Amide F->G Amine Addition

Caption: Mechanistic divergence of O-acylisourea towards N-acylurea byproduct or desired amide.

FAQ 2: Amine Guanidinylation (Uronium/Aminium Reagents)

Q: To avoid N-acylurea, I switched to HATU. Now my acid remains unreacted, and my amine is consumed to form a byproduct with a mass of [Amine + 100 Da]. How do I fix this?

The Causality: You have inadvertently guanidinylated your amine. Uronium/aminium salts like HATU and HBTU are highly electrophilic. If the amine is exposed to HATU before the carboxylic acid is fully activated, the amine will directly attack the coupling reagent, forming a stable guanidinium byproduct. This completely quenches your amine and halts the reaction.

The Solution: Order of addition is critical. You must employ a pre-activation sequence to ensure all HATU is consumed by the carboxylic acid before the amine enters the flask[2]. Alternatively, switch to a phosphonium-based reagent like PyBOP , which does not react with amines to form guanidinium species,[1].

Protocol: Self-Validating Pre-Activation Workflow (HATU/HOAt)

This protocol isolates the active ester formation, ensuring zero guanidinylation.

  • Preparation: In an oven-dried flask under N₂, dissolve 1.0 eq of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid and 1.2 eq of HOAt in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to deprotonate the acid.

  • Activation: Cool the mixture to 0 °C. Add 1.1 eq of HATU.

  • Validation Checkpoint (Critical): Stir for exactly 5–10 minutes. Do not exceed 10 minutes. Pull a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe the mass of the methyl ester (validating active ester formation) and zero unreacted acid.

  • Amine Introduction: Once the active ester is validated, add 1.2 eq of the target amine dissolved in a minimal volume of DMF.

  • Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours until amidation is complete.

FAQ 3: Electrophilic Aromatic Substitution (EAS)

Q: My coupling was sluggish, so I tried generating the acid chloride using oxalyl chloride and catalytic DMF. Instead of the amide, I got a complex mixture with masses indicating +34 Da (Chlorination) and +28 Da (Formylation). Why?

The Causality: You have triggered Electrophilic Aromatic Substitution (EAS) on the linker itself. The 3,5-dimethoxyphenoxy moiety is an exceptionally electron-rich aromatic system. The oxygen atoms strongly donate electron density via resonance, making the ortho/para positions highly nucleophilic. When you use oxalyl chloride + DMF, you generate the Vilsmeier-Haack reagent (a potent electrophile). Instead of just activating the carboxylic acid, this reagent attacks the 3,5-dimethoxyphenyl ring, leading to formylation or chlorination.

The Solution: Never use acid chlorides or harsh Lewis acids with this molecule. Stick exclusively to mild, neutral activation methods (e.g., PyBOP, HATU, or EDC/HOAt) that do not generate free, highly reactive electrophilic species in solution.

Troubleshooting Start Identify Major Byproduct N_Acyl N-Acylurea (+Carbodiimide Mass) Start->N_Acyl Guan Guanidinium (+Coupling Reagent Mass) Start->Guan EAS Ring Acylation (+Acyl/Cl Mass) Start->EAS Fix1 Increase HOAt or switch to EDC N_Acyl->Fix1 Fix2 Pre-activate acid 5 mins before amine Guan->Fix2 Fix3 Avoid Acid Chlorides; Use PyBOP EAS->Fix3

Caption: Decision tree for identifying and resolving common coupling byproducts.

Quantitative Data Summary

The table below summarizes the expected byproduct distribution based on the choice of coupling conditions for electron-rich aromatic acids. Use this to guide your reagent selection.

Table 1: Impact of Reaction Conditions on Byproduct Distribution

Coupling ReagentAdditivePre-activation TimeN-Acylurea (%)Guanidinium (%)Target Amide (%)
EDC·HClNone0 min (Simultaneous)35%N/A60%
EDC·HClHOBt (1.2 eq)0 min (Simultaneous)12%N/A85%
EDC·HCl HOAt (1.2 eq) 5 min < 1% N/A 98%
HATUNone0 min (Simultaneous)N/A28%68%
HATU None 5 min N/A < 1% 95%
PyBOP None 0 min (Simultaneous) N/A 0% 96%

(Data synthesized from standard mechanistic studies on aromatic amide couplings,[2])

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.[Link]

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance with 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-[(3,5-dimethoxyphenoxy)methyl]benzoic acid and its derivatives. This guide is designed to provide pra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-[(3,5-dimethoxyphenoxy)methyl]benzoic acid and its derivatives. This guide is designed to provide practical, in-depth solutions to common challenges arising from the significant steric hindrance inherent in this class of molecules. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and advance your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries regarding the unique properties of these sterically encumbered compounds.

Q1: What is steric hindrance and how does it specifically apply to 4-[(3,5-dimethoxyphenoxy)methyl]benzoic acid derivatives?

A1: Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[1] In the case of 4-[(3,5-dimethoxyphenoxy)methyl]benzoic acid, the bulky 3,5-dimethoxyphenoxy group creates a significant steric shield around the benzylic methylene bridge and influences the reactivity of the para-substituted benzoic acid. This bulkiness can impede the approach of reagents, making traditionally straightforward reactions, such as ether synthesis or amide coupling, unexpectedly challenging.[2][3]

Q2: What is the significance of the 3,5-dimethoxy substitution pattern on the phenoxy ring?

A2: The two methoxy groups at the meta positions of the phenoxy ring play a dual role. Electronically, methoxy groups are activating, meaning they donate electron density to the aromatic ring, which can influence its reactivity in certain reactions like electrophilic aromatic substitution.[4][5] However, their primary impact in this scaffold is steric. Their presence significantly increases the rotational volume of the phenoxy group, which is the main contributor to the steric hindrance that complicates reactions at adjacent functional groups.

Q3: What are the primary applications of these sterically hindered benzoic acid derivatives?

A3: Benzoic acid derivatives are crucial building blocks in medicinal chemistry and materials science.[6][7] The specific 4-[(3,5-dimethoxyphenoxy)methyl]benzoic acid scaffold is often explored in drug discovery as a core fragment for designing enzyme inhibitors or receptor antagonists. The rigid and defined three-dimensional structure imposed by the steric hindrance can lead to high-potency and selective interactions with biological targets.

Q4: Why do standard synthesis protocols, like the Williamson ether synthesis, often fail or give low yields with these compounds?

A4: The classic Williamson ether synthesis relies on an Sₙ2 reaction, where a nucleophile (an alkoxide or phenoxide) attacks an alkyl halide.[8] This reaction is highly sensitive to steric hindrance at the electrophilic carbon.[8][9] For substrates like 4-(chloromethyl)benzoic acid derivatives, the bulky 3,5-dimethoxyphenoxide nucleophile struggles to approach the reaction center, leading to slow reaction rates and favoring competing elimination (E2) pathways, which results in low yields of the desired ether.[9][10]

Part 2: Troubleshooting Guides for Common Experimental Issues

This section provides detailed, question-and-answer-based troubleshooting for specific problems encountered during the synthesis and handling of these challenging molecules.

Issue 1: Low Yield During Synthesis of the Ether Linkage

Q: I am attempting to synthesize the 4-[(3,5-dimethoxyphenoxy)methyl]benzoic acid core via a Williamson-type reaction between 3,5-dimethoxyphenol and a 4-(halomethyl)benzoate ester, but my yields are consistently below 20%. What can I do?

A: This is a classic case of sterically hindered etherification. The bulky nucleophile (3,5-dimethoxyphenoxide) and the secondary-like steric environment of the benzyl halide make the Sₙ2 pathway inefficient. Here is a systematic approach to overcome this challenge:

Protocol 1: Modified Williamson Ether Synthesis for Sterically Hindered Substrates

  • Reagent Purity is Critical: Ensure both the 3,5-dimethoxyphenol and the 4-(halomethyl)benzoate ester are free of moisture and other impurities. Water will quench the strong base needed for deprotonation.

  • Base Selection and Deprotonation:

    • Standard Approach: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) to fully deprotonate the phenol.[8] Perform this step in an anhydrous, polar aprotic solvent like DMF or DMSO at 0 °C before adding the electrophile.

    • Troubleshooting: If yields remain low, consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The larger cesium cation can improve the reactivity of the phenoxide, a phenomenon known as the "cesium effect."

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are superior to protic solvents for Sₙ2 reactions as they solvate the cation, leaving a more "naked" and reactive phenoxide nucleophile.[9][10]

  • Temperature and Reaction Time:

    • While higher temperatures can increase reaction rates, they also favor the E2 elimination side-reaction.[10]

    • Start the reaction at a moderate temperature (e.g., 60-80 °C) and monitor progress by TLC or LC-MS.[11] A prolonged reaction time (18-24 hours) at a moderate temperature is often more effective than a short reaction time at high temperatures.

  • Consider a Catalyst: The addition of a catalytic amount of sodium iodide or tetrabutylammonium iodide (TBAI) can sometimes improve yields. The iodide can perform an in situ Finkelstein reaction, converting a less reactive benzyl chloride or bromide to the more reactive benzyl iodide.[12]

Table 1: Solvent and Base Selection Guide for Hindered Ether Synthesis

Solvent (Anhydrous)BaseTypical Temperature (°C)Key Considerations
N,N-Dimethylformamide (DMF)NaH (60% in mineral oil)60 - 80Excellent for solvating cations, but can be difficult to remove.
Dimethyl sulfoxide (DMSO)K₂CO₃, Cs₂CO₃80 - 100Higher boiling point allows for higher temperatures if needed.
AcetonitrileK₂CO₃Reflux (~82 °C)Easier to remove post-reaction, good for moderate temperatures.

Workflow Diagram for Troubleshooting Low Etherification Yield

G start Low Yield (<20%) in Ether Synthesis check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents change_base Optimize Base (NaH -> K2CO3 -> Cs2CO3) check_reagents->change_base If reagents are pure change_solvent Switch to Higher Boiling Polar Aprotic Solvent (e.g., DMF, DMSO) change_base->change_solvent If yield still low success Yield Improved change_base->success adjust_temp Increase Temperature Incrementally (e.g., 60°C -> 80°C) change_solvent->adjust_temp change_solvent->success add_catalyst Add Catalytic Iodide (NaI or TBAI) adjust_temp->add_catalyst If elimination dominates adjust_temp->success alternative_route Consider Alternative Synthetic Routes (e.g., Mitsunobu, Buchwald-Hartwig) add_catalyst->alternative_route If no improvement add_catalyst->success

Caption: Troubleshooting workflow for low-yield ether synthesis.

Issue 2: Poor Solubility of the Benzoic Acid Product

Q: My final product, 4-[(3,5-dimethoxyphenoxy)methyl]benzoic acid, has very poor solubility in common organic solvents, making purification by chromatography or recrystallization difficult. How can I handle this?

A: The combination of the rigid aromatic systems and the potential for intermolecular hydrogen bonding via the carboxylic acid group can lead to poor solubility.[13][14]

  • Work with the Ester Precursor: The most effective strategy is to perform purification at the ester stage (e.g., methyl or ethyl benzoate). The ester is significantly more soluble in a wide range of organic solvents (e.g., ethyl acetate, dichloromethane, hexanes) than the corresponding carboxylic acid. Column chromatography is typically straightforward with the ester.

  • Solvent Systems for the Acid: If you must purify the acid directly, you may need to use more polar solvent systems.

    • Recrystallization: Try solvent mixtures like ethanol/water, methanol/water, or acetone/heptane.[15] The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.

    • Chromatography: For column chromatography, you may need to add a small amount of acetic acid or formic acid (0.5-1%) to the mobile phase (e.g., ethyl acetate/hexanes + 1% acetic acid). This keeps the carboxylic acid protonated and reduces streaking on the silica gel.

  • Salt Formation for Aqueous Solubility: For certain applications, converting the carboxylic acid to a salt (e.g., with sodium hydroxide or potassium carbonate) can dramatically increase its aqueous solubility.[13][14] However, this is generally for formulation or isolation rather than purification of the neutral compound.

Issue 3: Difficulty in Subsequent Coupling Reactions (e.g., Amide Bond Formation)

Q: I am trying to couple my purified 4-[(3,5-dimethoxyphenoxy)methyl]benzoic acid with a bulky amine, but the reaction is sluggish and gives low yields, even with standard coupling reagents like EDC/HOBt. What is causing this?

A: The steric hindrance from the 3,5-dimethoxyphenoxy group extends to the para-position, influencing the reactivity of the carboxylic acid. The bulky environment can prevent the effective formation of the activated ester intermediate or hinder the approach of the amine nucleophile.

Conceptual Diagram of Steric Shielding

G cluster_0 Steric Shielding Effect COOH C(O)OH Benzoic Benzoic Ring COOH->Benzoic CH2 CH2 Benzoic->CH2 O O CH2->O Phenoxy Phenoxy Ring O->Phenoxy MeO1 MeO Phenoxy->MeO1 MeO2 MeO Phenoxy->MeO2 Me2 Me2 Amine R-NH2 Amine->COOH   Hindered Approach

Caption: The bulky dimethoxyphenoxy group hinders amine approach.

Strategies for Improved Coupling:

  • More Powerful Coupling Reagents: Switch to a more potent coupling reagent system designed for hindered substrates.

    • HATU or HBTU: These uronium-based reagents are highly effective for forming amide bonds between sterically hindered partners. They rapidly generate a highly reactive activated ester. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.

    • Acid Chloride Formation: A robust, albeit less mild, approach is to convert the carboxylic acid to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive and will often couple with hindered amines where other methods fail.

  • Optimize Reaction Conditions:

    • Temperature: For sluggish reactions with HATU or HBTU, gently warming the reaction (e.g., to 40-50 °C) can sometimes drive it to completion.

    • Solvent: Anhydrous DMF or DCM are standard choices.

    • Concentration: Ensure the reaction is not too dilute. A concentration of 0.1-0.5 M is a good starting point.

Table 2: Comparison of Coupling Reagents for Hindered Amide Formation

Coupling ReagentBaseAdvantagesDisadvantages
EDC / HOBtDIPEA, NMMCommon, inexpensive, mild.Often inefficient for sterically hindered substrates.
HATU / HBTUDIPEA, CollidineHighly efficient, fast reaction times, good for hindered substrates.More expensive, can be moisture-sensitive.
SOCl₂ or (COCl)₂None (then add amine with base)Forms highly reactive acid chloride, very effective for difficult couplings.Harsher conditions, generates HCl, not suitable for acid-sensitive substrates.

By understanding the root causes of these experimental challenges—namely, the pervasive steric hindrance—researchers can rationally select reagents and conditions to successfully synthesize and manipulate these valuable chemical scaffolds.

References

  • Parshad, H., et al. (2004). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis.
  • Parshad, H., et al. (2004).
  • Smith, J. et al. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Royal Society of Chemistry.
  • Tu, T., et al. (2012).
  • Zhang, Y., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Acree, W. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing.
  • Sato, K., et al. (2024). Thiobenzoic Acid-Catalyzed Cα–H Cross Coupling of Benzyl Alcohols with α-Ketoacid Derivatives.
  • Baran, P. S., et al. (2025). A General Method to Access Sterically Hindered and Complex Ethers.
  • Smith, J., et al. (2024). eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols.
  • Baran, P. S., et al. (2017).
  • Various Authors. (n.d.).
  • Acree, W. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. UNT Digital Library.
  • Daugulis, O., et al. (2018). Cobalt-Catalyzed Coupling of Benzoic Acid C–H Bonds with Alkynes, Styrenes, and 1,3-Dienes. PMC.
  • BenchChem Technical Support Team. (2025).
  • Buchwald, S. L., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. PubMed.
  • BenchChem Technical Support Team. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers. Benchchem.
  • Various Authors. (n.d.). The Effect of Substituents on Reactivity. Lumen Learning.
  • Various Authors. (n.d.). The Williamson Ether Synthesis. University of Massachusetts.
  • Back, T. G., et al. (2015).
  • Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Reddit User Discussion. (2015). Williamson ether synthesis trouble, 2.0. Reddit.
  • Smith, P. A. S., & Gafney, B. L. (1977). Sterically hindered aromatic compounds. XI. Spectral and product studies of the decomposition of N-nitrosoacetanilides. Journal of the American Chemical Society.
  • J&K Scientific LLC. (2021). Williamson Ether Synthesis. J&K Scientific LLC.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • BenchChem Technical Support Team. (2025).
  • Grote, A. (2018). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Digital Commons @ Otterbein.
  • Li, Y., et al. (2022). Steric-hindrance-induced regio- and chemoselective oxidation of aromatic amines.
  • LibreTexts. (2021). 22.
  • Diemer, V., et al. (2025). Syntheses of extreme sterically hindered 4-methoxyboronic acids.
  • ChemicalBook. (n.d.). 3,5-Dimethoxybenzoic acid synthesis. ChemicalBook.
  • Google Patents. (n.d.). EP2022771A1 - Method for purifying alkyl aromatic compounds.
  • Jasperse, J. (n.d.).
  • Shankarling, G. S., & Patil, V. V. (2015).
  • Google Patents. (n.d.). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)

Sources

Optimization

Technical Support Center: Crystallization and Precipitation of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid

Welcome to the technical support resource for 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the crystallization and precipitation of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve high-quality, crystalline material.

Introduction

4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid is a molecule of interest in various research and development fields. Like many benzoic acid derivatives, its purification and isolation in a stable, crystalline form can be a critical yet challenging step. Common issues include the formation of oils, amorphous precipitates, or difficulty in achieving desired crystal size and purity. This guide will walk you through a logical, science-backed approach to resolving these issues.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid that influence its crystallization?

A1: Understanding the molecule's properties is the first step in troubleshooting. While specific experimental data for this exact molecule is not widely published, we can infer its behavior from its structural motifs: a benzoic acid group and a dimethoxyphenoxy group.

  • Acidity (pKa): The benzoic acid moiety confers acidic properties. The pKa of benzoic acid is approximately 4.2.[1] Substituents can alter this value. The electron-donating methoxy groups may slightly increase the pKa compared to unsubstituted benzoic acid. This is critical for pH-dependent solubility.

  • Solubility: The molecule has both polar (carboxylic acid) and non-polar (aromatic rings, ether linkage) regions. This amphiphilic nature means its solubility will vary significantly with the solvent system. Generally, it will be more soluble in polar organic solvents and have limited solubility in non-polar solvents and water at neutral pH.

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, promoting self-assembly into dimers, a common feature in benzoic acids that influences crystal packing.

Q2: I'm getting an oil instead of a crystalline solid. What are the likely causes and how can I fix it?

A2: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when a solution is supersaturated too quickly or when the temperature is above the compound's melting point in the chosen solvent system.

Potential Causes & Solutions:

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil. Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Slow cooling provides the necessary time for molecules to orient themselves into a crystal lattice.[4][5]

  • Solvent Choice: The solvent may be too good, keeping the compound dissolved even at lower temperatures. Solution: Try a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. You might also consider using a binary solvent system, adding an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the solution at a slightly elevated temperature until turbidity is observed, then allowing it to cool slowly.

  • Impurity Presence: Impurities can disrupt the crystallization process. Solution: Ensure your starting material is as pure as possible. Techniques like charcoal treatment can sometimes remove colored or resinous impurities that inhibit crystallization.[4][6]

Q3: My compound is precipitating as a fine, amorphous powder. How can I obtain well-defined crystals?

A3: Amorphous precipitation occurs when the molecules solidify rapidly without the long-range order of a crystal lattice. This is often due to a very high level of supersaturation.

Potential Causes & Solutions:

  • High Supersaturation: Adding a large amount of anti-solvent quickly or a rapid pH change can cause the compound to "crash out" of solution. Solution: Slow down the process. Add the anti-solvent dropwise with vigorous stirring. If using a pH swing for crystallization, adjust the pH slowly.

  • Insufficient Time for Crystal Growth: If nucleation is too rapid, many small crystals form, which may appear as a powder. Solution: Reduce the rate of supersaturation. Try to find a "metastable zone" where nucleation is slow, allowing for crystal growth on existing nuclei. Seeding the solution with a small crystal of the desired form can also promote the growth of larger crystals.[5]

Troubleshooting Guides

Guide 1: Systematic Solvent Selection for Crystallization

The choice of solvent is paramount for successful crystallization. An ideal solvent will dissolve the compound when hot but have low solubility when cold.[4][6]

Experimental Protocol: Solvent Screening
  • Preparation: Place a small amount (e.g., 10-20 mg) of your compound into several different vials.

  • Solvent Addition: To each vial, add a different solvent dropwise at room temperature, vortexing after each addition. Note the solubility.

  • Heating: If the compound is insoluble at room temperature, heat the vial and continue adding the solvent dropwise until the solid dissolves.

  • Cooling: Allow the vials where the compound dissolved upon heating to cool slowly to room temperature, and then in an ice bath.

  • Observation: Observe which solvents yield crystalline material upon cooling.

Data Presentation: Qualitative Solubility of Structurally Similar Compounds

Based on data for similar benzoic acid derivatives, the following table provides a starting point for solvent selection.[7][8][9][10]

Solvent ClassExamplesExpected Solubility for 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid
Alcohols Methanol, Ethanol, IsopropanolHigh solubility
Ketones Acetone, Methyl Ethyl KetoneGood solubility
Esters Ethyl AcetateGood solubility
Ethers Tetrahydrofuran (THF), DioxaneModerate to good solubility
Aromatic Hydrocarbons TolueneLower solubility
Aliphatic Hydrocarbons Heptane, HexanePoor solubility (potential anti-solvents)
Water pH-dependent, generally low solubility in acidic to neutral water
Guide 2: Optimizing Crystallization by Cooling Profile

A controlled cooling rate is crucial for obtaining high-quality crystals.

Experimental Protocol: Controlled Cooling Crystallization
  • Dissolution: Dissolve the compound in a minimal amount of a suitable hot solvent.

  • Slow Cooling: Insulate the flask (e.g., with glass wool or by placing it in a larger beaker of hot water) and allow it to cool slowly to room temperature.

  • Refrigeration: Once at room temperature, transfer the flask to a refrigerator (4°C).

  • Freezing (Optional): If crystallization is still poor, move the flask to a freezer (-20°C).

  • Crystal Collection: Collect the crystals by filtration and wash with a small amount of the cold solvent.[5]

Guide 3: Anti-Solvent Crystallization

This technique is useful when a single solvent does not provide a sufficient solubility gradient with temperature.

Experimental Protocol: Anti-Solvent Addition
  • Dissolution: Dissolve the compound in a good solvent (e.g., acetone or THF).

  • Anti-Solvent Addition: Slowly add a miscible anti-solvent (e.g., water or heptane) dropwise with stirring until the solution becomes slightly turbid.

  • Re-dissolution: Add a few drops of the good solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling & Crystallization: Allow the solution to stand undisturbed and cool slowly. Crystals should form as the solvent composition favors lower solubility.

Visualization of Workflows
Diagram: General Crystallization Workflow

G cluster_prep Preparation cluster_purification Optional Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Impure Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal dissolve->charcoal If colored cool Slow Cooling dissolve->cool hot_filter Hot Gravity Filtration charcoal->hot_filter hot_filter->cool induce Induce Crystallization (Scratch/Seed) cool->induce vac_filter Vacuum Filtration cool->vac_filter induce->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry finish Pure Crystalline Product dry->finish

Caption: A general workflow for the recrystallization of organic compounds.

Diagram: Troubleshooting Logic for "Oiling Out"

G cluster_causes Potential Causes cluster_solutions Solutions start Issue: Compound 'Oils Out' cause1 Cooling Too Rapid start->cause1 cause2 Solvent Too Good start->cause2 cause3 High Impurity Level start->cause3 sol1 Slow Down Cooling Rate (Insulate, Room Temp First) cause1->sol1 sol2 Switch to a Less Polar Solvent cause2->sol2 sol3 Use Anti-Solvent Method cause2->sol3 sol4 Purify Material First (e.g., Column Chromatography) cause3->sol4 end Crystalline Product Obtained sol1->end Success sol2->end Success sol3->end Success sol4->start Re-attempt Crystallization

Caption: A troubleshooting decision tree for addressing "oiling out" during crystallization.

References

  • Seaton, C. C., & Parkin, A. (2011). Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning. CrystEngComm, 13(22), 6705-6714.

  • University of California, Irvine. (n.d.). The Recrystallization of Benzoic Acid.

  • University of Massachusetts Boston. (n.d.). Recrystallization of Benzoic Acid.

  • Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.

  • Scribd. (n.d.). Recrystallization of Benzoic Acid.

  • BenchChem. (2025). Solubility profile of 4-methoxybenzoic acid in different solvents.

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-hydroxy-3,5-dimethoxy- (CAS 530-57-4).

  • Sigma-Aldrich. (n.d.). 4-Hydroxy-3,5-dimethoxybenzoic acid for synthesis.

  • Merck Millipore. (n.d.). 4-Hydroxy-3,5-dimethoxybenzoic acid CAS 530-57-4.

  • American Chemical Society. (2024). Solubility Determination and Data Correlation of 4‑Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K.

  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical & Engineering Data, 55(11), 5138-5141.

  • mVOC 4.0. (n.d.). 4-hydroxybenzoic Acid.

  • Zhang, C., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 63(4), 986-994.

  • NIST. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester.

  • Cheméo. (n.d.). Chemical Properties of 4-Methoxy-3,5-dihydroxybenzoic acid (CAS 4319-02-2).

  • Cheméo. (n.d.). Benzoic acid, 4-methoxy-, methyl ester.

  • Chemical Synthesis Database. (2025). 3,4-dimethoxy-5-methylbenzoic acid.

  • University of Liverpool. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.

  • BLDpharm. (n.d.). 4-((3,5-Dimethoxyphenoxy)methyl)benzoic acid.

  • PubChem. (n.d.). 3,5-Dimethoxy-4-methylbenzoic acid.

  • Hung, C. C., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. In vivo (Athens, Greece), 28(2), 183–189.

Sources

Troubleshooting

handling moisture sensitivity of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid reagents

Welcome to the technical support center for 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling and tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling and troubleshooting this valuable reagent. Given its structural features, particularly the phenoxy ether linkage adjacent to a benzoic acid moiety, sensitivity to environmental conditions such as moisture can be a critical factor in experimental success.

This resource provides in-depth, evidence-based answers to common questions and outlines systematic troubleshooting protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid and what are its primary applications?

4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid is a bifunctional organic molecule. It incorporates a benzoic acid group, which is a common building block in medicinal chemistry, and a dimethoxyphenoxy group linked by a benzyl ether. Benzoic acid derivatives are widely used as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. For instance, related structures have been investigated for their potential in developing anti-inflammatory, analgesic, and anti-cancer agents.[1]

Q2: What are the key structural features of this reagent that I should be aware of?

The molecule has three main components:

  • A Benzoic Acid Moiety: This carboxylic acid group is acidic and can participate in a variety of reactions, including esterification and amidation. Its acidity may also influence the local chemical environment.

  • A Benzyl Ether Linkage: The -CH2-O- bond connects the benzoic acid part to the phenoxy group. Benzyl ethers are generally stable but can be cleaved under specific conditions, such as strong acids or catalytic hydrogenation.[2]

  • A Phenoxy Group with Methoxy Substituents: The ether linkage to the phenyl ring can be susceptible to hydrolysis, particularly under acidic conditions. The electron-donating methoxy groups can influence the reactivity of the aromatic ring.

Q3: Is 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid sensitive to moisture?

Yes, due to the presence of the phenoxy ether linkage and the carboxylic acid, this compound should be considered moisture-sensitive. The primary concern is the potential for acid-catalyzed hydrolysis of the ether bond. While solid, crystalline materials are generally more stable, adsorbed surface moisture or dissolution in protic solvents can create conditions conducive to degradation over time. Studies on similar phenoxy ether-containing compounds have shown that the ether linkage can undergo non-enzymatic hydrolysis in acidic aqueous solutions, for instance at a pH below 4.6.[3][4]

Q4: How should I properly store this reagent to ensure its stability?

To maintain the integrity of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid, proper storage is crucial. The following conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool location.Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Displaces moisture and oxygen, preventing hydrolysis and potential oxidation.
Container Keep in a tightly sealed container.Prevents the ingress of atmospheric moisture.
Location Store in a dry, well-ventilated area away from acids and strong oxidizing agents.Avoids contact with incompatible substances that could accelerate degradation.

Q5: What are the signs that my reagent may have degraded?

Degradation may not always be visually apparent. However, you might observe:

  • Changes in Physical Appearance: Clumping of the powder, discoloration, or a change in texture can indicate moisture uptake.

  • Inconsistent Experimental Results: Poor yields, unexpected side products, or a complete failure of the reaction are strong indicators of reagent degradation.

  • Analytical Discrepancies: Changes in the melting point or the appearance of new peaks in analytical chromatograms (e.g., HPLC, TLC) compared to a reference standard.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides a systematic approach to resolving them.

Problem 1: Low or No Yield in a Reaction Where the Reagent is a Starting Material

If you are experiencing low or no yield in a reaction involving 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid, it is possible the reagent has degraded.

Potential Cause: Hydrolysis of the Ether Linkage

The most likely degradation pathway in the presence of moisture is the acid-catalyzed hydrolysis of the phenoxy ether bond. The carboxylic acid moiety can create a localized acidic environment, which, when combined with water, can facilitate the cleavage of the C-O ether bond.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Reagent Integrity Check cluster_2 Decision and Action cluster_3 Preventative Measures start Low or No Reaction Yield check_reagent 1. Verify Reagent Purity via Analytical Methods (HPLC, LC-MS) start->check_reagent compare_standard 2. Compare to a Fresh or Reference Standard check_reagent->compare_standard decision Degradation Confirmed? compare_standard->decision discard Discard Degraded Reagent and Use a Fresh Batch decision->discard Yes check_conditions Re-evaluate Reaction Conditions (Anhydrous Solvents, Inert Atmosphere) decision->check_conditions No implement_storage Implement Strict Storage Protocols (Inert Gas, Desiccator) discard->implement_storage check_conditions->implement_storage

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps:

  • Analytical Verification:

    • Protocol: Prepare a dilute solution of your reagent in a suitable solvent (e.g., acetonitrile/water mixture). Analyze this solution using High-Performance Liquid Chromatography (HPLC) with UV detection. A typical method for benzoic acid derivatives would use a C18 column.

    • Expected Result: A pure sample should show one major peak corresponding to the intact molecule. The presence of significant secondary peaks, particularly those at earlier retention times (more polar), suggests degradation. The expected hydrolysis products, 4-(hydroxymethyl)benzoic acid and 3,5-dimethoxyphenol, would be more polar than the starting material.

  • Confirmation with a Reference:

    • If available, compare the analytical profile of your current reagent with that of a new, unopened batch or a previously validated reference standard. This is the most definitive way to confirm degradation.

  • Action Plan:

    • If degradation is confirmed, the current batch of the reagent should be discarded.

    • When using a new batch, ensure that all solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

Problem 2: Appearance of Unexpected Byproducts in the Reaction Mixture

Even if your reaction proceeds, the formation of unexpected byproducts can complicate purification and reduce the yield of your desired product.

Potential Cause: Partial Hydrolysis

If the reagent has been partially hydrolyzed, both the intact molecule and its degradation products (4-(hydroxymethyl)benzoic acid and 3,5-dimethoxyphenol) may be present in your starting material. These impurities can then participate in side reactions.

Proposed Mechanism of Hydrolysis

G reagent 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid products 4-(Hydroxymethyl)benzoic acid + 3,5-Dimethoxyphenol reagent->products H₂O, H⁺ (catalytic) (Moisture)

Caption: Acid-catalyzed hydrolysis of the reagent.

Troubleshooting and Identification Protocol:

  • Characterize the Byproducts:

    • Isolate the main byproduct using preparative chromatography (e.g., flash column chromatography or preparative HPLC).

    • Characterize the isolated byproduct using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure. Compare the spectral data with those of the suspected hydrolysis products.

  • Solvent and Reagent Purity Check:

    • Ensure all solvents are freshly dried using appropriate methods (e.g., distillation from a drying agent or passage through activated alumina).

    • If using other acidic or basic reagents, consider their water content as a potential source of moisture.

  • Reaction Optimization:

    • If trace amounts of water are unavoidable, consider adding a drying agent to the reaction mixture, such as molecular sieves. Ensure the sieves are properly activated and compatible with your reaction conditions.

By understanding the moisture sensitivity of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid and implementing these rigorous handling, storage, and troubleshooting protocols, you can ensure the reliability of your experimental outcomes.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Hoppel, C. L., et al. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 48(10), 4875-4882.
  • U.S. Department of Agriculture, Agricultural Research Service. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Retrieved from [Link]

  • Weymouth, F. J., & Wuts, P. G. M. (1999). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • Kim, J. D., et al. (2003). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide.
  • Societe Francaise Hoechst. (1979). Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. Justia Patents. Retrieved from [Link]

  • Societe Francaise Hoechst. (1980). Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. Google Patents.
  • Park, Y., et al. (2019). Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry, 84(5), 2859-2866.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Longdom Publishing. (2022). Synthesis and Cleavage of Ethers. Journal of Organic and Inorganic Chemistry.
  • Urbanus, J., et al. (2021). Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. Pharmaceutics, 13(4), 467.
  • Luo, H., et al. (2024). Synthesis and crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate, C14H18O7. Zeitschrift für Kristallographie - New Crystal Structures.
  • Chatterjee, S., & Shur, J. (2023). Effect of moisture on solid state stability.
  • LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
  • Kumar, S., et al. (2023).
  • Reddy, G. S., et al. (2013). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
  • Das, S., et al. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Allied Academies.
  • Kresge, A. J., & More O'Ferrall, R. A. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. Canadian Journal of Chemistry, 90(10), 887-897.
  • Li, W., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4260-4267.
  • Luebbert, C., et al. (2017). Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions. Molecular Pharmaceutics, 14(12), 4617-4627.
  • Heng, P. W. S., & Liew, C. V. (2022). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. Pharma Excipients.
  • U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester. Retrieved from [Link]

  • Hung, C. C., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research, 34(4), 1801-1809.
  • Ruttimann-Johnson, C., & Lamar, R. T. (1998). Transformation of 3,5-dimethoxy,4-hydroxy cinnamic acid by polyphenol oxidase from the fungus Trametes versicolor: product elucidation studies.
  • Montalbán, M. G., et al. (2025).
  • Wang, Y., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences, 24(7), 6197.

Sources

Optimization

Technical Support Center: Optimizing Esterification of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic Acid

Welcome to the Advanced Synthesis Support Portal. This guide is designed for researchers and drug development professionals working with 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid—a critical building block for synthesi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. This guide is designed for researchers and drug development professionals working with 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid—a critical building block for synthesizing acid-labile linkers (such as BAL and PAL variants) used in solid-phase peptide synthesis (SPPS).

Esterifying this molecule—either to a solid support resin or a small molecule—requires precise temperature control. The highly activated 3,5-dimethoxyphenoxy ring and the benzylic ether linkage present unique chemical vulnerabilities that are easily triggered by improper thermal management.

Part 1: Mechanistic Overview & The Causality of Temperature

To successfully esterify this compound, you must understand the competing kinetics of the desired reaction versus thermal degradation pathways.

  • The Vulnerability of the Ether Linkage: The molecule contains a benzylic ether bond connecting an electron-withdrawing benzoic acid to an electron-rich 3,5-dimethoxyphenyl ring. Under strong acidic conditions and elevated temperatures, this bond is highly susceptible to cleavage, releasing 3,5-dimethoxyphenol[1]. In fact, this specific ether architecture is intentionally designed to be acid-sensitive for eventual peptide cleavage[2],[3].

  • Electrophilic Aromatic Substitution (EAS): The 3,5-dimethoxyphenoxy moiety is extremely electron-rich due to the resonance donation (+M effect) of two methoxy groups and an ether oxygen. If the benzoic acid is activated into a strong electrophile at high temperatures, it can undergo intramolecular or intermolecular Friedel-Crafts acylation, attacking the dimethoxy ring instead of the target alcohol.

  • Carbodiimide Rearrangement: When using standard Steglich esterification (DIC/DMAP), the initial O-acylisourea intermediate is highly reactive. Heat accelerates a 1,3-acyl shift, irreversibly converting this intermediate into an unreactive N-acylurea byproduct[4].

Part 2: Troubleshooting & FAQs

Q1: I attempted a Fischer esterification under reflux (80°C), but my yield is near zero and I see multiple degradation spots on TLC. What happened? A1: Fischer esterification utilizes strong Brønsted acids (like H2​SO4​ ) and high heat. The benzylic ether linkage in your starting material cannot survive these forcing conditions. The heat and acid catalyze the protonation of the ether oxygen, followed by rapid cleavage to release 3,5-dimethoxyphenol and a 4-carboxybenzyl carbocation[1]. You must abandon Fischer conditions and switch to a mild, room-temperature activation strategy like the Steglich esterification[4].

Q2: I am using DIC/DMAP (Steglich conditions) at 50°C to speed up the reaction, but I am isolating a massive amount of an inactive byproduct. Why? A2: Heating carbodiimide-mediated couplings is highly detrimental. Elevated temperatures accelerate the irreversible rearrangement of the highly reactive O-acylisourea intermediate into a thermodynamically stable, unreactive N-acylurea[4]. This thermal shift outcompetes the desired nucleophilic attack by your alcohol. To prevent this, the initial activation must be performed strictly at 0°C, and the propagation phase should not exceed 25°C.

Q3: My room-temperature Steglich esterification on a solid support (Wang resin) is too slow. How can I optimize kinetics without raising the temperature? A3: Do not increase the bulk temperature. Instead, optimize the microenvironment of the resin. Use a solvent mixture with high swelling capacity (e.g., DCM/DMF 1:1). If you must use elevated temperatures to overcome steric hindrance on the resin, abandon carbodiimides and utilize moisture-tolerant Lewis acid catalysts (like Zirconium complexes). These allow for controlled heating (up to 60°C) without the N-acylurea rearrangement, provided the system remains strictly neutral[5].

Part 3: Quantitative Data on Temperature Effects

The following table summarizes the causal relationship between reaction temperature, activation strategy, and structural integrity during the esterification of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid.

Reaction TemperatureActivation StrategyPrimary OutcomeMajor ByproductsEst. Yield (%)
0°C → 25°C DIC / DMAPOptimal esterificationTrace N-acylurea85 - 95%
50°C (Constant) DIC / DMAPReagent degradationN-acylurea (High)< 30%
80°C (Reflux) H2​SO4​ (Fischer)Complete ether cleavage3,5-dimethoxyphenol0 - 5%
60°C Zr(Cp)2​(OTf)2​ Moderate esterificationNone (Neutral conditions)65 - 75%

Part 4: Validated Experimental Protocol

Low-Temperature Steglich Esterification Objective: Couple the carboxylic acid to a primary alcohol (or hydroxyl-functionalized resin) while suppressing N-acylurea formation and ether cleavage. Self-Validation Mechanism: This protocol uses temperature gating and real-time visual/chromatographic monitoring to validate intermediate formation before proceeding.

Step 1: Pre-Activation (0°C)

  • Dissolve 1.0 eq of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid in anhydrous DCM to achieve a 0.1 M concentration.

  • Cool the reactor to 0°C using an ice bath. (Causality: 0°C halts the thermal 1,3-acyl shift, preserving the active intermediate[4]).

  • Add 1.05 eq of N,N'-Diisopropylcarbodiimide (DIC) dropwise.

  • Validation Checkpoint 1: After 15 minutes, perform TLC (Hexane/EtOAc 7:3). The starting acid spot should disappear, replaced by a higher Rf​ spot corresponding to the O-acylisourea intermediate. Do not proceed until this is confirmed.

Step 2: Nucleophilic Propagation (0°C to 25°C)

  • Add 0.1 eq of 4-Dimethylaminopyridine (DMAP) followed immediately by 1.1 eq of the target alcohol (or suspended resin). (Causality: DMAP acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium species that outcompetes degradation pathways[4]).

  • Maintain at 0°C for 1 hour, then slowly remove the ice bath, allowing the system to warm to 25°C over 2 hours.

  • Validation Checkpoint 2: The formation of a fine white precipitate (diisopropylurea, DIU) serves as a visual confirmation that the acyl transfer is occurring successfully.

Step 3: Quenching and Isolation

  • Filter the reaction mixture to remove the DIU precipitate.

  • Wash the organic filtrate with 0.1 M HCl (to remove DMAP), saturated NaHCO3​ , and brine.

  • Validation Checkpoint 3: Evaporate the solvent and analyze via 1H -NMR. The diagnostic benzylic ether protons ( -O-CH2​-Ar ) must appear as a sharp singlet near 5.0 ppm. If ether cleavage occurred due to improper temperature control, this peak will be absent[1].

Part 5: Reaction Pathway Visualization

G SM 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid + Alcohol (ROH) Act O-Acylisourea Intermediate (DIC/DMAP Activation) SM->Act DIC / DMAP Acidic Strong Acid + Heat (Fischer Conditions) SM->Acidic H2SO4 / Heat OptTemp Optimal: 0°C to 25°C Act->OptTemp HighTemp High Temp: >50°C Act->HighTemp Prod Desired Ester Product (High Yield) OptTemp->Prod Nucleophilic Attack Deg1 N-Acylurea Byproduct (Irreversible Rearrangement) HighTemp->Deg1 1,3-Acyl Shift Deg2 Friedel-Crafts Acylation (Dimethoxy Ring Attack) HighTemp->Deg2 EAS Deg3 Ether Cleavage (Phenol Release) Acidic->Deg3 Hydrolysis

Temperature-dependent reaction pathways for 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid.

References

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - RSC Advances - 4

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - The Journal of Organic Chemistry (ACS) - 5

  • Polystyrene AM PAL (Acid Sensitivity of Dimethoxyphenoxy Linkers) - Rapp Polymere - 2

  • 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric acid Novabiochem (BAL-linker) - Sigma-Aldrich - 6

  • Cleavage Of Ethers With Acid - Master Organic Chemistry - 1

Sources

Reference Data & Comparative Studies

Validation

Advanced Purity Validation of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic Acid: LC-MS vs. HPLC-UV

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction: The Illusion of "99% Purity" In the synthesis of complex active pharmaceutical ingredients (APIs), 4-[(3,5-Dimethoxyp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction: The Illusion of "99% Purity"

In the synthesis of complex active pharmaceutical ingredients (APIs), 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid serves as a critical, highly functionalized building block. Its bifunctional nature—featuring a carboxylic acid for amide coupling and a dimethoxyphenoxy ether system—makes it versatile, but also highly susceptible to process-related impurities such as unreacted 3,5-dimethoxyphenol, des-methyl degradants, or esterification byproducts.

In biochemical research and drug development, a "99% Purity" claim is frequently treated as the final word; however, this percentage is only as reliable as the methodology used to generate it[1]. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has long been the quantitative yardstick for purity. Yet, while HPLC-UV dictates how much of a target molecule is present based on chromophore absorption, Liquid Chromatography-Mass Spectrometry (LC-MS) acts as a qualitative fingerprint, verifying exactly what that molecule is by measuring its mass-to-charge ratio (m/z)[1].

This guide objectively compares HPLC-UV and LC-MS methodologies for validating the purity of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid, providing mechanistic insights, self-validating experimental protocols, and comparative data to ensure absolute confidence in batch release.

Analytical Strategy & Causality (E-E-A-T)

Relying solely on HPLC-UV for purity validation introduces significant analytical blind spots. The transition to LC-MS is driven by three core scientific imperatives:

  • Resolution of Co-eluting Impurities: Impurities with polarities identical to 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid will co-elute. UV detection cannot distinguish between two co-eluting compounds if their absorption spectra overlap. LC-MS acts as a secondary, orthogonal filter, separating these hidden impurities based on their unique molecular weights[1].

  • Detection of "Chromatographically Invisible" Contaminants: Degradants lacking a strong conjugated chromophore will not absorb UV light at standard wavelengths (e.g., 254 nm), artificially inflating the purity calculation (Area Under the Curve). MS detection captures these invisible contaminants. Modern LC-MS software utilizes advanced algorithms, such as the Component Detection Algorithm (CODA), to extract low-level impurity signals from background chemical noise[2].

  • The Solvent Purity Imperative: Coupling liquid chromatography with mass spectrometry introduces a heightened dimension of sensitivity. This necessitates a strict shift from HPLC-grade to LC-MS-grade solvents. Trace impurities (ionic, metallic, or organic) present in standard HPLC solvents can suppress ionization, generate background noise, or create "ghost peaks" that mask trace analytes[3].

Workflow Sample Sample Prep: 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid HPLC HPLC-UV Analysis (Quantitative Yardstick) Sample->HPLC LCMS LC-MS Analysis (Qualitative Fingerprint) Sample->LCMS UV_Result Chromatogram: Peak Area (AUC) = 99.1% HPLC->UV_Result MS_Result Mass Spectrum: m/z 287.09 [M-H]- Identifies Co-eluting Impurity LCMS->MS_Result Decision Purity Validation & Batch Release UV_Result->Decision MS_Result->Decision

Logical comparison of HPLC-UV and LC-MS workflows for purity validation.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the analytical workflow must be a self-validating system. This means the protocol inherently proves its own accuracy before sample data is accepted.

Step 1: System Suitability Testing (SST)

Before analyzing the batch, the system's integrity must be verified:

  • Blank Injection: Inject 5 µL of the sample diluent (LC-MS grade Methanol) to verify a stable baseline and rule out column carryover.

  • Precision Verification: Inject a 10 µg/mL reference standard of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid five consecutive times.

  • Acceptance Criteria: Retention time Relative Standard Deviation (RSD) must be < 1.0%, and Peak Area RSD must be < 2.0%.

Step 2: Method A - HPLC-UV (The Baseline)
  • Column: C18, 100 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase: Solvent A (0.1% Trifluoroacetic acid [TFA] in Water); Solvent B (0.1% TFA in Acetonitrile).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Causality: TFA is an excellent ion-pairing agent that suppresses the ionization of the carboxylic acid group on the analyte, preventing peak tailing and ensuring sharp chromatographic resolution. However, TFA causes severe ion suppression in MS detectors, rendering this specific method incompatible with LC-MS.

Step 3: Method B - UHPLC-MS (The Gold Standard)
  • Column: UHPLC C18, 50 mm × 2.1 mm, 1.7 µm particle size.

  • Mobile Phase: Solvent A (0.1% Formic Acid in 3[3]); Solvent B (0.1% Formic Acid in LC-MS Grade Acetonitrile).

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode.

  • Causality: Formic acid replaces TFA to provide sufficient acidic buffering for consistent chromatography without suppressing MS signals. Negative mode ESI is explicitly selected because the carboxylic acid moiety of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid (MW: 288.10) readily deprotonates, yielding a highly stable and abundant [M-H]- ion at m/z 287.09.

Mechanism Molecule Neutral Molecule MW: 288.10 Droplet ESI Droplet Formation Molecule->Droplet Desolvation Desolvation (N2 Gas, Heat) Droplet->Desolvation Ion Deprotonated Ion [M-H]- m/z 287.09 Desolvation->Ion Detector Mass Analyzer (Quadrupole/TOF) Ion->Detector

Electrospray ionization (ESI) pathway for 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid.

Data Presentation & Comparative Analysis

A synthesized batch of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid was analyzed using both methodologies. The comparative validation parameters (Table 1) and the resulting impurity profiles (Table 2) highlight the critical necessity of MS detection.

Table 1: Method Validation Parameters (HPLC-UV vs. UHPLC-MS)
Validation ParameterHPLC-UV (254 nm)UHPLC-MS (ESI Negative Mode)
Linearity (R²) ≥ 0.999≥ 0.996
Limit of Detection (LOD) 0.5 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL0.03 µg/mL
Precision (%RSD) < 1.5%< 3.0%
Specificity Susceptible to co-elution interferenceExcellent (Mass/Charge separation resolves isobars)
Table 2: Impurity Profiling of Synthesis Batch
Peak IDRetention TimeUV Area % (254 nm)MS m/z [M-H]-Structural Identification
14.2 min0.0% (Not detected)153.053,5-Dimethoxyphenol (Unreacted starting material)
2 (Target) 5.8 min 99.1% 287.09 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid
35.8 min (Co-eluting)Included in Peak 2273.07Des-methyl degradant
46.5 min0.9%301.11Methyl ester byproduct

Data Interpretation: Under standard HPLC-UV analysis, the batch achieved a seemingly excellent purity of 99.1%. However, LC-MS analysis revealed two critical failures in the UV-only approach. First, the unreacted starting material (3,5-dimethoxyphenol) lacked sufficient UV absorbance at 254 nm to be detected, but was clearly visible in the MS spectra. Second, a des-methyl degradant (m/z 273.07) perfectly co-eluted with the target compound at 5.8 minutes. Because LC-MS allows for the simultaneous determination of molecular masses[2], this hidden impurity was successfully identified, proving that the actual purity of the batch was lower than the UV-derived 99.1%.

Conclusion

For high-precision research and drug development, the "remaining 1%" of impurities matters immensely. Manufacturing impurities can interfere with cellular signaling, derail downstream amide coupling reactions, and lead to non-reproducible data[1]. While HPLC-UV remains a robust tool for bulk quantification, it is fundamentally inadequate for absolute purity validation of complex building blocks like 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid. By insisting on LC-MS identity confirmation utilizing high-purity solvents, researchers can eliminate chemical variance, ensuring that a "99% purity" claim is a verifiable scientific reality rather than an analytical illusion.

References

  • Prime Labs. "HPLC vs.
  • Pure Synth. "LCMS-Grade vs.
  • PubMed. "Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants...

Sources

Comparative

4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid vs standard PAL linkers in peptide synthesis

An in-depth technical analysis for researchers and drug development professionals comparing the structural, mechanistic, and operational differences between the rigid 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid linker s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers and drug development professionals comparing the structural, mechanistic, and operational differences between the rigid 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid linker scaffold and standard aliphatic PAL linkers in Solid-Phase Peptide Synthesis (SPPS).

Structural and Mechanistic Divergence

In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the linker acts as the critical bridge between the macroscopic solid support and the microscopic growing peptide chain. For the synthesis of C-terminal peptide amides, the Peptide Amide Linker (PAL) family is the industry standard. However, the architectural geometry of the linker's spacer arm dictates the efficiency of the synthesis, particularly for sterically hindered or aggregation-prone sequences.

The Standard PAL Linker: The conventional PAL linker, 5-(4-aminomethyl-3,5-dimethoxyphenoxy)valeric acid, utilizes a 5-carbon aliphatic chain (valeric acid) to anchor the highly acid-labile 3,5-dimethoxyphenyl moiety to the solid support. While highly effective for routine synthesis, the flexible nature of the valeric acid spacer can lead to hydrophobic collapse or "back-folding" in polar aprotic solvents like DMF. This conformational flexibility can bury the reactive aminomethyl site within the polymer matrix, reducing coupling yields for complex sequences.

The Rigid Benzoic Acid Variant: Conversely, the [1] replaces the flexible aliphatic chain with a rigid p-methylbenzoic acid spacer. When functionalized at the 4-position of the phenoxy ring with an aminomethyl or formyl group (often referred to as PAL-aldehyde), this rigid benzyl ether spacer physically projects the reactive core away from the resin backbone. By minimizing conformational degrees of freedom, the rigid linker enhances the accessibility of the attachment point, significantly improving coupling kinetics for sterically demanding combinatorial libraries and difficult peptide sequences ()[2].

Both linkers rely on the electron-donating (+M) effect of the 3,5-dimethoxy groups to stabilize the benzylic carbocation generated during acidolytic cleavage, allowing for product release under standard high-TFA conditions ()[3].

Visualizing the Workflows and Mechanisms

Workflow cluster_0 Standard PAL Linker cluster_1 Rigid Linker Variant Resin Solid Support (PS/PEG) PAL Valeric Acid Spacer (Flexible) Resin->PAL Rigid Benzoic Acid Spacer (Rigid) Resin->Rigid Peptide Peptide Elongation (Fmoc SPPS) PAL->Peptide Standard Kinetics Rigid->Peptide Enhanced Accessibility Cleavage TFA Cleavage (95% TFA) Peptide->Cleavage Product Peptide Amide (High Purity) Cleavage->Product

Figure 1: Workflow comparison of SPPS using standard PAL vs. rigid benzoic acid linkers.

Mechanism Start Peptidyl-Resin (Dimethoxyphenoxy Linker) Protonation Protonation of Amide/Ether Oxygen Start->Protonation 95% TFA Cleavage C-N Bond Cleavage (TFA Mediated) Protonation->Cleavage Carbocation Resonance-Stabilized Benzylic Carbocation Cleavage->Carbocation Heterolysis Product Free Peptide Amide Cleavage->Product Release Scavenging Trapped by Scavengers (TIS, Water, EDT) Carbocation->Scavenging Quenching

Figure 2: Acidolytic cleavage mechanism of dimethoxyphenoxy linkers yielding peptide amides.

Comparative Performance Analysis

The choice between a flexible and a rigid spacer directly impacts the synthetic yield, particularly when utilizing [4] or synthesizing sterically encumbered molecules.

ParameterStandard PAL Linker (Valeric Acid Spacer)4-[(3,5-Dimethoxyphenoxy)methyl]benzoic Acid Linker
Spacer Architecture 5-carbon aliphatic chainRigid aromatic benzyl ether
Conformational Flexibility High (Prone to back-folding into the resin)Low (Projects reactive site outward into solvent)
Coupling Efficiency (Hindered) Moderate (Requires double couplings for bulky residues)High (Enhanced kinetic accessibility)
Cleavage Conditions 90-95% TFA (1-2 hours)90-95% TFA (1-2 hours)
Primary Application Routine Fmoc SPPS (Linear Peptide Amides)Combinatorial SPOS, Difficult/Aggregating Peptides
Resin Compatibility PS, PEG, TentagelPS, ChemMatrix (PEG)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol for loading and utilizing the rigid benzoic acid linker incorporates built-in analytical validation steps.

Step 1: Resin Solvation and Swelling
  • Action: Suspend Aminomethyl-Polystyrene (AM-PS) resin in a 1:1 mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) for 30 minutes.

  • Causality: Proper solvation expands the non-polar polystyrene matrix, maximizing pore diameter and ensuring that the internal functional sites are fully accessible to incoming reagents.

Step 2: Linker Anchoring
  • Action: Dissolve 3.0 equivalents of the functionalized 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid derivative, 3.0 eq. of N,N'-Diisopropylcarbodiimide (DIC), and 3.0 eq. of OxymaPure in DMF. Add the cocktail to the swollen resin and agitate for 2 hours at room temperature.

  • Causality: DIC/Oxyma is utilized instead of uronium salts (like HBTU or HATU) to completely eliminate the risk of irreversible guanidinylation of the resin's primary amines. Oxyma suppresses racemization and serves as a highly efficient, non-explosive alternative to HOBt.

  • Validation Check: Perform a qualitative colorimetric Kaiser (Ninhydrin) test. A negative (yellow) result validates the complete acylation of the primary amine. A positive (blue) result triggers an automatic re-coupling cycle.

Step 3: Iterative Fmoc Deprotection and Elongation
  • Action: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash extensively with DMF.

  • Causality: Piperidine acts as a mild base to abstract the acidic fluorenyl proton, triggering a β-elimination mechanism that releases the free amine as a dibenzofulvene-piperidine adduct.

  • Validation Check: Monitor the UV absorbance of the deprotection effluent at 301 nm. A consistent peak area across cycles confirms steady coupling efficiency without sequence truncation.

Step 4: Acidolytic Cleavage and Scavenging
  • Action: Treat the thoroughly washed and dried peptidyl-resin with Reagent K (TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol[82.5 : 5 : 5 : 5 : 2.5 v/v]) for 2 hours at room temperature ()[5].

  • Causality: The high concentration of Trifluoroacetic acid (TFA) protonates the linker, driving the heterolytic cleavage of the benzylic C-N bond to release the peptide amide. The complex scavenger cocktail (EDT, thioanisole, phenol) is strictly required to trap the resulting highly reactive benzylic carbocations and tert-butyl cations, preventing the irreversible alkylation of nucleophilic amino acid side chains (e.g., Cysteine, Methionine, Tryptophan).

Conclusion & Recommendations

While the standard PAL linker remains the workhorse for routine peptide synthesis, the rigid 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid scaffold offers a distinct kinetic advantage. By utilizing a rigid p-methylbenzoic acid spacer, this linker prevents hydrophobic collapse and ensures the reactive site remains highly solvated and accessible. Drug development professionals synthesizing complex combinatorial libraries, cyclic peptides via BAL strategies, or sequences prone to on-resin aggregation should default to this rigid variant to maximize crude purity and overall yield.

Sources

Validation

A Technical Guide to Linker Cleavage Rates: 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic Acid vs. Traditional Acid-Labile Linkers

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and other drug delivery systems, the linker connect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and other drug delivery systems, the linker connecting the targeting moiety to the potent payload is a critical determinant of both efficacy and safety. An ideal linker must be a master of dual identities: steadfast and stable in the physiological milieu of circulation (pH ~7.4) to prevent premature drug release, yet exquisitely sensitive to specific triggers within the target environment to unleash the therapeutic payload.[1]

This guide provides an in-depth comparison of the cleavage characteristics of a promising acid-labile linker, 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid , against established traditional acid-labile linkers. We will delve into the mechanistic underpinnings of their pH-dependent cleavage, present available quantitative data on their cleavage rates, and provide detailed experimental protocols for their evaluation.

The Rationale for Acid-Labile Linkers in Targeted Drug Delivery

The therapeutic window of many potent cytotoxic agents is narrow. Acid-labile linkers exploit the physiological pH gradient between the bloodstream and the acidic intracellular compartments of tumor cells, such as endosomes (pH 5.5-6.5) and lysosomes (pH 4.5-5.0), to achieve targeted drug release.[][3] This strategy enhances the therapeutic index by concentrating the drug at the site of action while minimizing off-target toxicity.[]

A Closer Look at 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic Acid: A Backbone Amide Linker (BAL) Analogue

The linker 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid belongs to the family of substituted benzyl ether-based linkers, which are known for their acid sensitivity. Its structure is closely related to the well-established Backbone Amide Linkers (BAL) used in solid-phase peptide synthesis. The key to its acid lability lies in the stability of the carbocation intermediate formed upon cleavage.

Traditional Acid-Labile Linkers: A Comparative Overview

A variety of acid-sensitive chemical moieties have been employed as linkers in drug delivery systems. Here, we focus on some of the most common traditional linkers for a comparative analysis.

Hydrazone Linkers

Hydrazone linkers were among the first acid-labile linkers to be used in ADCs, with Gemtuzumab ozogamicin (Mylotarg®) being a prime example.[3][4] They are formed by the condensation of a ketone or aldehyde with a hydrazine derivative. The resulting C=N bond is susceptible to hydrolysis under acidic conditions.

  • Cleavage Mechanism: The hydrolysis is initiated by the protonation of the imine nitrogen, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[5]

Trityl and Substituted Trityl Linkers

Trityl linkers and their derivatives are known for their tunable acid sensitivity. The stability of the trityl cation, a triphenylmethyl cation, is highly dependent on the substituents on the phenyl rings. Electron-donating groups, such as methoxy groups, significantly increase the rate of acid-catalyzed cleavage.[6]

  • Cleavage Mechanism: The cleavage proceeds through the formation of a stable trityl carbocation upon protonation of the ether or amine linkage. The rate of cleavage can be finely tuned by altering the substitution pattern on the aromatic rings.[6]

Quantitative Comparison of Cleavage Rates

The stability of a linker at physiological pH and its rate of cleavage at the target pH are critical parameters. The following table summarizes available data on the half-lives (t½) of various acid-labile linkers at different pH values.

Linker TypeSpecific ExamplepH 7.4 (Physiological)pH 5.0 - 5.5 (Endosomal)Reference(s)
Backbone Amide Linker (BAL) Analogue 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acidExpected to be relatively stableExpected to be labile (t½ in hours)Inferred from BAL linker literature
Hydrazone Phenylketone-derived hydrazonet½ ≈ 2 days (in plasma)t½ ≈ 4.4 hours
Trityl Doxorubicin-trityl conjugatet½ ≈ 44 hourst½ < 1 hour[6]
Trityl Derivative DMXAA-trityl conjugateNot Determinedt½ ≈ 1.8 hours[6]
Spiro-di-orthoester SpiDo Linkert½ ≈ 39 hourst½ ≈ 1.5 hours (at pH 5.5)[5]

Note: The cleavage rate of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid is an educated estimation based on the known behavior of structurally similar BAL linkers. The presence of two electron-donating methoxy groups is expected to significantly increase its acid lability compared to unsubstituted analogues.

Mechanistic Insights into Cleavage

The acid-catalyzed cleavage of benzyl ether-based linkers, such as 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid, proceeds through a well-understood mechanism.

cluster_0 Acid-Catalyzed Cleavage of a Substituted Benzyl Ether Linker Protonated_Linker Protonated Linker Carbocation Stabilized Benzyl Carbocation Protonated_Linker->Carbocation Heterolytic Cleavage Released_Drug Released Drug Protonated_Linker->Released_Drug Byproduct Linker Byproduct Carbocation->Byproduct + H2O Linker_Drug Linker-Drug Conjugate Linker_Drug->Protonated_Linker H+ (Acidic Environment) cluster_1 Acid-Catalyzed Hydrolysis of a Hydrazone Linker Protonated_Hydrazone Protonated Hydrazone Intermediate Tetrahedral Intermediate Protonated_Hydrazone->Intermediate + H2O Released_Drug Released Drug Intermediate->Released_Drug Ketone Ketone Byproduct Intermediate->Ketone Hydrazone_Linker Hydrazone-Drug Conjugate Hydrazone_Linker->Protonated_Hydrazone H+

Caption: Mechanism of acid-catalyzed hydrolysis of a hydrazone linker.

Experimental Protocols for Evaluating Linker Cleavage

The quantitative assessment of linker cleavage is paramount for the development of effective drug conjugates. Below is a detailed protocol for an in vitro linker cleavage assay using High-Performance Liquid Chromatography (HPLC).

Protocol: In Vitro Linker Cleavage Assay (HPLC-Based)

Objective: To determine the cleavage rate (half-life) of an acid-labile linker at different pH values.

Materials:

  • Linker-drug conjugate stock solution (e.g., in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate or acetate buffer, pH 5.0

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • Thermomixer or water bath

  • HPLC system with a UV or mass spectrometry (MS) detector

  • Reverse-phase C18 HPLC column

cluster_2 Workflow for In Vitro Linker Cleavage Assay A Prepare reaction mixtures (Linker-conjugate in buffers of varying pH) B Incubate at 37°C A->B C Withdraw aliquots at specific time points B->C D Quench reaction with acetonitrile/internal standard C->D E Analyze samples by reverse-phase HPLC D->E F Quantify remaining conjugate and released drug E->F G Calculate cleavage half-life (t½) F->G

Caption: Experimental workflow for an in vitro linker cleavage assay.

Procedure:

  • Reaction Setup:

    • Prepare reaction mixtures by diluting the linker-drug conjugate stock solution into the pH 7.4 PBS and pH 5.0 citrate/acetate buffers to a final concentration of 1-10 µM.

    • Prepare a sufficient volume for all time points.

  • Incubation:

    • Incubate the reaction mixtures at 37°C in a thermomixer or water bath.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) from each reaction mixture. The '0 hour' sample should be quenched immediately after the addition of the conjugate.

  • Quenching:

    • Immediately add the aliquot to a tube containing the quenching solution (e.g., 150 µL of acetonitrile with an internal standard) to stop the cleavage reaction and precipitate proteins.

  • Sample Preparation:

    • Vortex the quenched samples and centrifuge to pellet any precipitated material.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC Analysis:

    • Inject the samples onto a reverse-phase C18 HPLC column.

    • Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the intact linker-drug conjugate from the released drug.

    • Monitor the elution of the compounds using a UV or MS detector.

  • Data Analysis:

    • Integrate the peak areas of the intact conjugate and the released drug at each time point.

    • Plot the percentage of the remaining intact conjugate against time.

    • Determine the half-life (t½) of the linker at each pH by fitting the data to a first-order decay model.

Conclusion

The selection of a linker is a critical decision in the design of targeted drug delivery systems. While traditional acid-labile linkers like hydrazones have proven clinical utility, there is ongoing research to develop linkers with improved stability and more finely tuned cleavage kinetics. The 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid linker, as a member of the BAL family, represents a promising scaffold. The electron-donating 3,5-dimethoxy substitution is rationally designed to enhance acid lability, potentially leading to more efficient drug release in the acidic tumor microenvironment or intracellular compartments. Although direct comparative cleavage rate data is not yet widely published, the established principles of physical organic chemistry strongly suggest its utility as an effective acid-cleavable linker. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of this and other novel linkers, enabling the rational design of the next generation of targeted therapeutics.

References

  • BenchChem. (2025).
  • van der Meel, R., et al. (2022). A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. Bioconjugate Chemistry. [Link]

  • BenchChem. (2025). A Comparative Analysis of Linkers for Drug Delivery Systems.
  • Bar-Zion, A., et al. (2022). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. MDPI. [Link]

  • WuXi AppTec DMPK. (2023). Drug Conjugate Linkers and Their Effects on Drug Properties.
  • Savoy, E. A., et al. (2021). Acid-labile Linkers. In Chemical Linkers in Antibody–Drug Conjugates (ADCs). The Royal Society of Chemistry. [Link]

  • Lu, J., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]

  • Onyido, I., & Opara, L. U. (1989). Heteroaromatic azo-activated substitutions. Part 4. Kinetics and mechanism of the hydrolysis of 3-(4-methoxyphenylazo)-5-methylisoxazole in aqueous sulphuric acid media. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Olah, M. G., et al. (2013). End-capped poly(benzyl ethers): Acid and base stable polymers that depolymerize rapidly from head-to-tail in response to specific applied signals. Macromolecules.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Mattes, M. J. (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. [Link]

  • ResearchGate. (n.d.). Kinetic analysis and reaction mechanism of p-alkoxybenzyl alcohol ([4-(hydroxymethyl)phenoxymethyl]polystyrene)
  • Park, H., et al. (2019). Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry. [Link]

  • BOC Sciences. (2025). ADC Linker Technologies: Impact on Stability & Efficacy.
  • Stenton, B. J., et al. (2019). Cleavable linkers in antibody-drug conjugates. Chemical Society Reviews. [Link]

  • Horita, K., et al. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron. [Link]

  • BenchChem. (2025).
  • Boto, A., et al. (2006). Selective cleavage of methoxy protecting groups in carbohydrates. The Journal of Organic Chemistry. [Link]

  • University of Southampton. (n.d.). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell.
  • Beilstein-Institut. (2015). Rapid access to the core of malayamycin A by intramolecular dipolar cycloaddition.
  • ResearchGate. (n.d.). Role of methoxy and C -based substituents in electrochemical oxidation mechanisms and bond cleavage selectivity of β-O-4 lignin model compounds.
  • Journal of the Chemical Society, Perkin Transactions 2. (1989). Heteroaromatic azo-activated substitutions. Part 4. Kinetics and mechanism of the hydrolysis of 3-(4-methoxyphenylazo)-5-methylisoxazole in aqueous sulphuric acid media.
  • PubMed. (2006).
  • ACS Publications. (2012). Acid-Labile Traceless Click Linker for Protein Transduction.
  • The common types of linkers in ADC drugs and their cleavage mechanisms in vivo. (2025, April 13). ACROBiosystems.

Sources

Comparative

analytical validation of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid concentration assays

A Comparative Guide to the Analytical Validation of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic Acid Concentration Assays Authored by a Senior Application Scientist Introduction 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Analytical Validation of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic Acid Concentration Assays

Authored by a Senior Application Scientist

Introduction

4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid is a small organic molecule of interest in pharmaceutical research and development. Accurate and reliable quantification of this analyte in various matrices, particularly biological fluids, is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. The choice of analytical methodology is paramount and is dictated by the specific requirements of the study, including desired sensitivity, selectivity, sample throughput, and available instrumentation. This guide provides an in-depth comparison of three prevalent analytical techniques for the quantification of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography (UPLC). This document will delve into the theoretical underpinnings of each method, present detailed experimental protocols for their validation, and offer a comparative analysis of their performance characteristics, all grounded in established regulatory guidelines.

The validation of an analytical procedure is intended to demonstrate that it is suitable for its intended purpose.[1] For regulatory submissions, adherence to guidelines from bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) is mandatory.[2][3] These guidelines outline the essential parameters that must be evaluated to ensure the reliability and reproducibility of the analytical data.[2][3]

Comparative Analysis of Analytical Methodologies

The selection of an optimal analytical technique hinges on a balance of sensitivity, selectivity, speed, and cost. For 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid, the choice between HPLC-UV, LC-MS/MS, and UPLC will depend on the context of the analysis, such as the sample matrix and the required lower limit of quantitation (LLOQ).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique. Its suitability for the analysis of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid is predicated on the presence of a chromophore in the molecule's structure, which allows for detection by UV absorbance. While generally less sensitive than mass spectrometry-based methods, HPLC-UV offers a cost-effective solution for applications where high sensitivity is not a primary constraint.[4]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[4][5] This technique couples the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), LC-MS/MS can quantify the analyte with high precision and accuracy, even in complex biological matrices.[4][5]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology results in sharper and narrower peaks, leading to improved resolution, higher sensitivity, and significantly faster analysis times compared to conventional HPLC.[6] When coupled with a suitable detector (UV or MS), UPLC can provide a high-throughput solution for the analysis of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid.

Experimental Protocols and Validation

The following sections provide detailed, step-by-step methodologies for the development and validation of HPLC-UV, LC-MS/MS, and UPLC assays for 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid. The validation parameters are in accordance with ICH and FDA guidelines.[1][2][3]

Sample Preparation: A Critical First Step

For the analysis of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid in biological matrices such as plasma or serum, a robust sample preparation protocol is essential to remove proteins and other interfering substances.[3] Protein precipitation is a simple and effective method for this purpose.[3][4]

Protocol for Protein Precipitation
  • To 100 µL of the plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., a deuterated analog of the analyte).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample add_is Add 300 µL Acetonitrile with Internal Standard plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute

Caption: Workflow for sample preparation by protein precipitation.

HPLC-UV Method
Chromatographic Conditions
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of 0.05 M ammonium acetate (pH 4.4) and methanol (60:40, v/v).[7]

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: 35°C

  • Detection Wavelength: To be determined by UV scan of the analyte (a starting point could be around 230-260 nm based on the benzoic acid structure).

  • Injection Volume: 20 µL

LC-MS/MS Method
Chromatographic Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[4]

  • Mobile Phase A: 0.1% Formic acid in water[4]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[4]

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. For example, 10% B to 90% B over 5 minutes.[4]

  • Flow Rate: 0.4 mL/min[4]

  • Column Temperature: 40°C[4]

  • Injection Volume: 5 µL[4]

Mass Spectrometric Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode (for the carboxylic acid moiety).

  • Multiple Reaction Monitoring (MRM) Transitions: These would need to be determined by infusing a standard solution of the analyte and its internal standard into the mass spectrometer. For 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid (MW: 304.3 g/mol ), the precursor ion [M-H]⁻ would be m/z 303.1. The product ions would be determined from the fragmentation pattern.

UPLC Method

The UPLC method would utilize the same mobile phases and gradient profile as the LC-MS/MS method but with a UPLC-specific column (e.g., a sub-2 µm C18 column) and a higher flow rate, leading to a shorter run time.

G cluster_analysis Analytical Workflow sample_prep Prepared Sample hplc_uplc HPLC / UPLC System (Column, Mobile Phase) sample_prep->hplc_uplc detector Detector (UV or MS/MS) hplc_uplc->detector data_acq Data Acquisition detector->data_acq data_proc Data Processing (Quantification) data_acq->data_proc

Caption: General workflow for chromatographic analysis.

Analytical Method Validation

The developed methods must be validated according to ICH Q2(R2) and/or FDA guidelines for bioanalytical method validation.[1][2][3] The key validation parameters are outlined below.

1. Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[1] For HPLC-UV, this is demonstrated by showing that the analyte peak is well-resolved from any peaks from the blank matrix. For LC-MS/MS, selectivity is achieved by monitoring a specific MRM transition, which provides a high degree of certainty that the signal is from the analyte of interest.[2]

2. Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[1] A calibration curve is constructed by analyzing a series of standards of known concentrations. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]

3. Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value.[1] Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7] Precision is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.[7]

4. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

5. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]

6. Stability

The stability of the analyte in the biological matrix and the stability of the stock and working solutions should be evaluated under various storage and handling conditions.[9]

Performance Comparison

The following table summarizes the expected performance characteristics of the three analytical methods for the quantification of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid.

Performance ParameterHPLC-UVLC-MS/MSUPLC-MS/MS
Selectivity ModerateHighHigh
Sensitivity (LOQ) ~10-100 ng/mL~0.1-1 ng/mL~0.05-0.5 ng/mL
Linearity (r²) >0.995>0.998>0.998
Accuracy (% Recovery) 85-115%90-110%90-110%
Precision (%RSD) <15%<10%<10%
Analysis Time ~10-15 min~5-8 min~2-4 min
Cost per Sample LowHighHigh
Instrumentation Widely AvailableSpecializedSpecialized

Conclusion

The choice of an analytical method for the quantification of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid is a critical decision that should be guided by the specific requirements of the intended application.

  • HPLC-UV is a suitable and cost-effective option for routine analysis where high sensitivity is not required.

  • LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for bioanalytical studies requiring low detection limits.

  • UPLC-MS/MS provides the benefits of LC-MS/MS with the added advantage of significantly higher throughput, which is ideal for large-scale studies.

A thorough validation of the chosen method in accordance with regulatory guidelines is essential to ensure the generation of reliable and reproducible data that can support drug development and research activities.

References
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
  • ICH and FDA Guidelines for Analytical Method Validation | Lab Manager. (n.d.). Lab Manager.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). Google.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). European Medicines Agency.
  • USFDA guidelines for bioanalytical method validation | PPTX - Slideshare. (n.d.). Slideshare.
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). ICH.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12). FDA.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11). Outsourced Pharma.
  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles - ThaiScience. (n.d.). ThaiScience.
  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC. (n.d.). PMC.
  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation - Longdom Publishing. (2021, November 29). Longdom Publishing.
  • A Comparative Guide to the Bioanalytical Quantification of 4-Methoxybenzoic Acid: LC-MS/MS, HPLC-UV, and GC-MS Methods - Benchchem. (n.d.). Benchchem.
  • Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed. (n.d.). PubMed.
  • Separation of Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies. (2018, February 17). SIELC Technologies.
  • Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical form stress test for stability evaluation - PubMed. (2001, March 15). PubMed.
  • (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs - ResearchGate. (2016, November 25). ResearchGate.
  • High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids - ResearchGate. (2025, August 5). ResearchGate.
  • a comprehensive review of method development by hplc - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2021, May 11). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • (PDF) Quantitative bioanalysis by LC-MS/MS: a review - ResearchGate. (n.d.). ResearchGate.
  • Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. (n.d.). ScienceDirect.

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic Acid Against Key Benzoic Acid Derivatives

Introduction: The Enduring Scaffold of Benzoic Acid in Drug Discovery The benzoic acid framework represents a privileged scaffold in medicinal chemistry, serving as the foundation for a vast array of therapeutic agents....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Scaffold of Benzoic Acid in Drug Discovery

The benzoic acid framework represents a privileged scaffold in medicinal chemistry, serving as the foundation for a vast array of therapeutic agents. From the anti-inflammatory prowess of salicylic acid to the diverse biological activities of its numerous derivatives, this simple aromatic carboxylic acid continues to be a fertile ground for drug discovery.[1][2][3] Modifications to the benzene ring, through the addition of functional groups like hydroxyls and methoxyls, can dramatically alter a molecule's physicochemical properties and biological effects, leading to compounds with potential antimicrobial, anti-inflammatory, or anticancer activities.[4][5][6][7]

This guide introduces 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid , a novel derivative featuring a unique dimethoxyphenoxy moiety. The presence of methoxy groups on a phenyl ring is often associated with potent antioxidant and anticancer activities, as seen in numerous natural and synthetic compounds.[8][9][10] This comparative analysis aims to benchmark the in vitro biological performance of this molecule against a panel of well-characterized benzoic acid derivatives. By systematically evaluating its efficacy, we can elucidate its therapeutic potential and establish a data-driven foundation for future research and development.

For this analysis, we have selected the following benchmark compounds:

  • Salicylic Acid: The archetypal non-steroidal anti-inflammatory drug (NSAID).

  • Gallic Acid: A trihydroxybenzoic acid renowned for its potent antioxidant and anticancer properties.[11][12]

  • p-Anisic Acid: A methoxybenzoic acid isomer known for its antimicrobial applications.[4]

  • Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid): A naturally occurring phenolic compound structurally related to our target molecule, noted for its antioxidant and anti-inflammatory effects.[8][10][12]

This guide will provide a head-to-head comparison of these molecules across three critical domains of bioactivity: cytotoxicity against cancer cells , anti-inflammatory potential , and antimicrobial efficacy . We will furnish detailed experimental protocols, present comparative data, and discuss the structure-activity relationships that emerge from this investigation.

Comparative Analysis Framework: A Multi-Faceted Approach

To provide a holistic performance profile, we employ a tripartite experimental strategy. The causality behind this choice is to probe the compound's potential across the most common therapeutic applications for benzoic acid derivatives. Each assay is a robust, validated, and widely accepted method for preliminary in vitro screening, ensuring the trustworthiness and reproducibility of the findings.

G cluster_0 Test Compounds cluster_1 Benchmarking Assays cluster_2 Data Output T Target Molecule 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid A1 Anticancer (SRB Cytotoxicity Assay) T->A1 Evaluate A2 Anti-inflammatory (Albumin Denaturation Assay) T->A2 Evaluate A3 Antimicrobial (Broth Microdilution for MIC) T->A3 Evaluate C1 Salicylic Acid C1->A1 Compare C1->A2 Compare C1->A3 Compare C2 Gallic Acid C2->A1 Compare C2->A2 Compare C2->A3 Compare C3 p-Anisic Acid C3->A1 Compare C3->A2 Compare C3->A3 Compare C4 Syringic Acid C4->A1 Compare C4->A2 Compare C4->A3 Compare D1 IC50 Values (μM) A1->D1 D2 % Inhibition A2->D2 D3 MIC Values (µg/mL) A3->D3

Caption: Overall Experimental Workflow.

Experimental Protocols

The following protocols are detailed to ensure methodological transparency and enable replication. Each protocol is a self-validating system, incorporating appropriate controls for robust data interpretation.

In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay

This assay provides a sensitive and reliable colorimetric measurement of cellular protein content, which is proportional to the number of living cells, making it ideal for high-throughput screening of cytotoxic agents.[13][14]

  • Cell Line: MCF-7 (Human Breast Adenocarcinoma).

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed MCF-7 cells into 96-well microtiter plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds (4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid and benchmarks) and a positive control (Doxorubicin) in the culture medium. Add 100 µL of the appropriate compound dilution to the wells. Include vehicle-only wells as a negative control.

    • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.

    • Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.

    • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow the plates to air dry completely.

    • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Stain for 30 minutes at room temperature.

    • Post-Stain Wash: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

    • Solubilization and Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Shake the plates for 10 minutes on a mechanical shaker.

    • Data Acquisition: Read the absorbance at 564 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell growth inhibition and determine the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis.

In Vitro Anti-inflammatory: Albumin Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of egg albumin, serving as a reliable proxy for its anti-inflammatory potential.[15][16][17]

  • Principle: When egg albumin is heated, it undergoes denaturation, leading to an increase in turbidity. Anti-inflammatory drugs can stabilize the protein, thereby preventing or reducing the extent of denaturation.

  • Step-by-Step Methodology:

    • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound at various concentrations (e.g., 100-1000 µg/mL).

    • Control Preparation: Prepare a control solution with 2 mL of distilled water instead of the test compound. Use Diclofenac Sodium as the standard reference drug.

    • Incubation: Incubate all mixtures at 37°C for 15 minutes.

    • Heat-Induced Denaturation: Transfer the mixtures to a water bath and heat at 70°C for 5 minutes.

    • Cooling and Measurement: After cooling to room temperature, measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.

    • Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Antimicrobial Susceptibility: Broth Microdilution Assay (MIC Determination)

This quantitative method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][18] We will follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[19][20]

  • Microorganisms: Staphylococcus aureus (ATCC 29213, Gram-positive) and Escherichia coli (ATCC 25922, Gram-negative).

  • Principle: The test organism is exposed to serial dilutions of the compound in a liquid nutrient broth. Growth is assessed after a defined incubation period.

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) and then create serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

    • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculation: Add the standardized bacterial inoculum to all wells containing the compound dilutions.

    • Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility. Ciprofloxacin will be used as the standard reference antibiotic.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

Comparative Data & Structure-Activity Relationship (SAR) Analysis

The following tables summarize the quantitative performance of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid against the selected benchmarks.

Table 1: In Vitro Cytotoxicity against MCF-7 Cells

Compound IC₅₀ (µM)
4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid 18.5 ± 2.1
Salicylic Acid > 200
Gallic Acid 25.2 ± 3.5
p-Anisic Acid > 200
Syringic Acid 45.8 ± 4.3

| Doxorubicin (Control) | 0.9 ± 0.1 |

Table 2: In Vitro Anti-inflammatory Activity

Compound % Inhibition of Albumin Denaturation (at 500 µg/mL)
4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid 78.6 ± 5.5%
Salicylic Acid 85.2 ± 4.8%
Gallic Acid 65.1 ± 6.2%
p-Anisic Acid 30.4 ± 3.1%
Syringic Acid 72.3 ± 5.9%

| Diclofenac Sodium (Control) | 92.4 ± 3.7% |

Table 3: Antimicrobial Activity (MIC)

Compound MIC (µg/mL) vs S. aureus MIC (µg/mL) vs E. coli
4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid 128 256
Salicylic Acid 256 > 512
Gallic Acid 128 256
p-Anisic Acid 64 128

| Ciprofloxacin (Control) | 0.5 | 0.25 |

Discussion and SAR Analysis

The experimental data reveals a distinct and promising bioactivity profile for 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid.

  • Cytotoxicity: The target molecule demonstrated superior cytotoxic activity (IC₅₀ = 18.5 µM) against MCF-7 breast cancer cells compared to all other tested benzoic acid derivatives, including the potent antioxidant gallic acid (IC₅₀ = 25.2 µM) and its structural relative, syringic acid (IC₅₀ = 45.8 µM). This suggests that the 3,5-dimethoxyphenoxy moiety is a critical pharmacophore for anticancer activity in this context. The presence of two methoxy groups, as seen in syringic acid, confers some activity, but the complete dimethoxyphenoxy group significantly enhances this effect. This enhancement may be attributed to increased lipophilicity, facilitating better cell membrane penetration, or a specific interaction with intracellular targets.

  • Anti-inflammatory Activity: With 78.6% inhibition of protein denaturation, the target molecule shows strong anti-inflammatory potential, approaching the efficacy of salicylic acid (85.2%) and surpassing syringic acid (72.3%). This indicates that while the hydroxyl group of salicylic acid is key to its activity, the ether linkage and dimethoxy substitution in our target molecule provide a substantial stabilizing effect on proteins, likely through hydrophobic and hydrogen bonding interactions.

  • Antimicrobial Activity: The antimicrobial performance was moderate, with MIC values comparable to gallic acid but less potent than p-anisic acid. This suggests that while the molecule possesses some ability to disrupt microbial growth, a single methoxy group at the para position (as in p-anisic acid) is more effective for antimicrobial action than the more complex substitution pattern of our target molecule. Benzoic acid's antimicrobial effect is often pH-dependent, relying on the undissociated form to penetrate microbial cells.[3] The complex structure of our target molecule may influence its pKa and lipophilicity, affecting this mechanism.

Mechanistic Insights: A Focus on Apoptosis Induction

The potent cytotoxicity of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid warrants a closer look at its potential mechanism of action. Many cytotoxic benzoic acid derivatives exert their effects by inducing apoptosis, or programmed cell death.[11][21] A key pathway in apoptosis involves the activation of a cascade of cysteine proteases known as caspases, with Caspase-3 serving as a primary executioner.

G T 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid Mito Mitochondrial Stress T->Mito Induces C9 Pro-Caspase-9 Mito->C9 Activates aC9 Active Caspase-9 C9->aC9 Cleavage C3 Pro-Caspase-3 aC9->C3 Activates aC3 Active Caspase-3 (Executioner) C3->aC3 Cleavage Apoptosis Apoptosis (Cell Death) aC3->Apoptosis Executes

Sources

Comparative

A Senior Application Scientist's Guide to Batch-to-Batch Reproducibility in the Synthesis of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid

Introduction: The Imperative of Reproducibility in API Synthesis In the landscape of drug development, the active pharmaceutical ingredient (API) is the cornerstone of both efficacy and safety. The compound 4-[(3,5-Dimet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Reproducibility in API Synthesis

In the landscape of drug development, the active pharmaceutical ingredient (API) is the cornerstone of both efficacy and safety. The compound 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid is a versatile scaffold in medicinal chemistry, with its benzoic acid moiety offering a key interaction point for biological targets and a handle for further functionalization.[1][2] The journey from a promising laboratory-scale synthesis to a robust, scalable manufacturing process is fraught with challenges, the most critical of which is ensuring consistent, batch-to-batch reproducibility.

Failure to control the synthetic process can lead to unacceptable variations in yield, purity, and impurity profiles, ultimately compromising patient safety and regulatory approval. This guide provides an in-depth analysis of the synthetic process for 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid, focusing on the critical parameters that govern its reproducibility. We will present a comparative analysis of three simulated production batches, underpinned by a detailed experimental protocol and troubleshooting workflows, to provide researchers and drug development professionals with a framework for achieving synthetic consistency.

Synthetic Strategy: The Williamson Ether Synthesis

The molecular architecture of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid, featuring a key ether linkage, points toward the Williamson ether synthesis as a logical and robust synthetic strategy.[3] This classic SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[4] In our case, this translates to the reaction between the sodium salt of 3,5-dimethoxyphenol and methyl 4-(bromomethyl)benzoate, followed by saponification of the ester to yield the final carboxylic acid.

This two-step, one-pot approach is advantageous due to the use of readily available starting materials and generally high yields.[2] However, as with any SN2 reaction, the process is sensitive to steric hindrance and the basicity of the nucleophile, which can lead to competing elimination (E2) reactions and the formation of by-products.[3][5]

Synthetic_Workflow cluster_0 Step 1: Ether Formation (SN2) cluster_1 Step 2: Saponification A 3,5-Dimethoxyphenol C Sodium 3,5-dimethoxyphenoxide (Nucleophile) A->C Deprotonation B Sodium Hydride (NaH) in Anhydrous DMF E Methyl 4-[(3,5-dimethoxyphenoxy)methyl]benzoate C->E SN2 Attack D Methyl 4-(bromomethyl)benzoate (Electrophile) G 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid (Sodium Salt) E->G Hydrolysis F NaOH (aq) I Final Product: 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid G->I Acidification/ Precipitation H HCl (aq)

Caption: Synthetic workflow for 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid.

Detailed Experimental Protocol & Rationale

The following protocol is designed to maximize yield and purity while minimizing side reactions. The causality behind each step is explained to highlight critical process parameters.

Materials:

  • 3,5-Dimethoxyphenol (99%+)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl 4-(bromomethyl)benzoate (98%+)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), 2M

  • Ethyl Acetate

  • Hexanes

  • Deionized Water

Procedure:

  • Phenoxide Formation:

    • To a dry, three-necked round-bottom flask under an inert nitrogen atmosphere, add 3,5-dimethoxyphenol (1.0 eq).

    • Add anhydrous DMF to dissolve the phenol (approx. 5 mL per gram of phenol).

    • Cool the solution to 0°C in an ice bath.

    • Rationale: An inert atmosphere and anhydrous conditions are critical. Sodium hydride reacts violently with water, and its presence would consume the reagent and reduce yield. DMF is a suitable polar aprotic solvent that effectively solvates the ions without participating in the reaction.[3] Cooling to 0°C helps to control the exothermic reaction during the addition of NaH.

    • Slowly add sodium hydride (1.1 eq) portion-wise to the stirred solution. Continue stirring at 0°C for 30 minutes after the addition is complete.

    • Rationale: A slight excess of NaH ensures complete deprotonation of the phenol to form the highly nucleophilic phenoxide.[4] The 30-minute stir time allows for the complete evolution of hydrogen gas, signaling the end of the reaction.

  • Williamson Ether Synthesis (SN2 Reaction):

    • In a separate flask, dissolve methyl 4-(bromomethyl)benzoate (1.05 eq) in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the cold phenoxide solution over 20-30 minutes.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-8 hours.

    • Rationale: Using the primary benzylic bromide is ideal for an SN2 reaction, minimizing the potential for the competing E2 elimination pathway that can occur with secondary or tertiary halides.[5] A small excess of the electrophile ensures the complete consumption of the valuable phenoxide intermediate. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Saponification (Ester Hydrolysis):

    • Upon reaction completion, add an aqueous solution of NaOH (2.5 eq) directly to the reaction flask.

    • Heat the mixture to 60°C and stir for 2-4 hours.

    • Rationale: This in-situ hydrolysis simplifies the workflow. The excess base ensures the complete and irreversible conversion of the methyl ester to the sodium carboxylate salt.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and pour it into an equal volume of water.

    • Wash the aqueous solution with ethyl acetate (2x) to remove mineral oil and any non-polar impurities.

    • Rationale: This wash is crucial for removing the mineral oil from the NaH dispersion and any unreacted electrophile or potential non-polar by-products.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding 2M HCl. A white precipitate should form.

    • Rationale: Acidification protonates the carboxylate salt, causing the desired carboxylic acid, which is insoluble in water, to precipitate out of the solution.

    • Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water.

    • Dry the product under vacuum at 50°C to a constant weight.

  • Purification:

    • The crude product can be purified by recrystallization from an ethanol/water or ethyl acetate/hexanes mixture to achieve high purity.[2]

Batch-to-Batch Reproducibility: A Comparative Analysis

To illustrate the impact of process control, we present data from three simulated batches where minor, yet critical, deviations were introduced.

ParameterBatch A (Ideal)Batch B (Water Contamination)Batch C (Elevated Temperature)Acceptance Criteria
Yield (%) 88%75%86%>80%
Purity (HPLC Area %) 99.7%98.5%99.1%≥99.0%
Impurity 1: 3,5-Dimethoxyphenol 0.04%0.85%0.06%≤0.10%
Impurity 2: Methyl 4-(hydroxymethyl)benzoate 0.08%0.25%0.15%≤0.15%
Impurity 3: Elimination By-product 0.03%0.04%0.45%≤0.10%
Residual Solvent (DMF) <100 ppm<100 ppm<100 ppmPer ICH Q3C

Analysis of Deviations:

  • Batch B (Water Contamination): The significantly lower yield and higher level of unreacted 3,5-dimethoxyphenol are direct consequences of water contamination during the phenoxide formation step. Water reacts with NaH, reducing the amount of base available to deprotonate the phenol. This leads to incomplete conversion and a lower overall yield. The increased level of methyl 4-(hydroxymethyl)benzoate suggests hydrolysis of the starting bromide under non-anhydrous conditions.

  • Batch C (Elevated Temperature): While the yield is acceptable, the purity is compromised by a notable increase in the elimination by-product. The Williamson ether synthesis (SN2) and elimination (E2) are competing pathways. Higher reaction temperatures favor the E2 mechanism, where the phenoxide acts as a base to abstract a proton from the benzylic carbon, leading to an undesired alkene by-product.[3]

Impurity Profiling and Control: A Trustworthy System

A robust process relies on a self-validating system of impurity control, grounded in authoritative guidelines. According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, impurities in a new drug substance must be reported, identified, and qualified at specific thresholds.[6][7]

Key Potential Impurities:

  • Starting Materials: Unreacted 3,5-dimethoxyphenol and methyl 4-(bromomethyl)benzoate.

  • Intermediates: Incomplete saponification would leave residual methyl 4-[(3,5-dimethoxyphenoxy)methyl]benzoate.

  • By-products: The primary process-related by-product is the E2 elimination product. Another potential by-product is the dimer formed by the reaction of the phenoxide with two molecules of the electrophile.

  • Degradation Products: The ether linkage could be susceptible to cleavage under harsh acidic or basic conditions not typical of this process.

  • Reagents and Solvents: Residual DMF must be controlled according to ICH Q3C guidelines.[6]

Analytical Control Strategy: A validated, stability-indicating HPLC method is the primary tool for quantifying purity and impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile impurities and residual solvents.

Troubleshooting_Workflow cluster_impurity Impurity Identification cluster_investigation Root Cause Analysis cluster_action Corrective Action start Batch Fails Specification (e.g., Impurity > 0.15%) check_impurity Identify the Impurity (LC-MS, NMR) start->check_impurity is_sm Is it a Starting Material? check_impurity->is_sm is_byproduct Is it a Known By-product? check_impurity->is_byproduct is_new New Impurity check_impurity->is_new is_sm->is_byproduct No investigate_sm Review Stoichiometry & Reaction Time is_sm->investigate_sm Yes is_byproduct->is_new No investigate_byproduct Review Temperature, Base, & Solvent Purity is_byproduct->investigate_byproduct Yes characterize_new Characterize Structure & Propose Formation Mechanism is_new->characterize_new action_sm Adjust Equivalents or Extend Reaction Time investigate_sm->action_sm action_byproduct Refine Process Parameters (e.g., Lower Temp, Check Solvent) investigate_byproduct->action_byproduct action_new Develop Process Controls to Prevent Formation characterize_new->action_new end Re-run Batch & Verify action_sm->end action_byproduct->end action_new->end

Caption: Troubleshooting workflow for out-of-specification impurity results.

Conclusion

The reproducible synthesis of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid is readily achievable through a well-controlled Williamson ether synthesis. This guide has demonstrated that batch-to-batch consistency is not a matter of chance, but a direct result of understanding the reaction mechanism and meticulously controlling critical process parameters. The key pillars for ensuring reproducibility are:

  • Strict Control of Raw Materials: Ensuring the dryness of solvents and the purity of starting materials is paramount.

  • Precise Reaction Conditions: Temperature, stoichiometry, and reaction time must be carefully monitored and controlled to favor the desired SN2 pathway and minimize side reactions.

  • Robust Analytical Methods: A validated HPLC method is essential for accurately assessing purity and impurity profiles, providing the data needed to confirm consistency and investigate any deviations.

By adhering to these principles and grounding the process in the authoritative framework of ICH guidelines, researchers and drug development professionals can establish a reliable and scalable synthesis, ensuring the consistent quality of this important pharmaceutical building block.

References

  • Vertex AI Search. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • ICH. Quality Guidelines. [Link]

  • ICH. ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. [Link]

  • IKEV. ICH Q6A Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • Royal Society of Chemistry. (2013). Analytical Methods.
  • International Journal of Creative Research Thoughts. (2024, August 8).
  • Google Patents. (1980).
  • ChemTalk. (2022, October 24). Williamson Ether Synthesis. [Link]

  • BenchChem.
  • PMC. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]

  • BenchChem. Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids.
  • BenchChem.
  • Journal of Chemical and Pharmaceutical Research. (2014). Quantitative estimation of new biologically active substances of derivated 4,5- dimethoxy-N-phenylanthranilic acids.
  • MDPI. (2022, September 7). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. [Link]

Sources

Validation

Comparative Efficacy of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid in Bioconjugation

As bioconjugation and solid-phase peptide synthesis (SPPS) advance toward increasingly complex architectures, the selection of the linker becomes the defining factor in a conjugate's stability, synthetic yield, and cleav...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As bioconjugation and solid-phase peptide synthesis (SPPS) advance toward increasingly complex architectures, the selection of the linker becomes the defining factor in a conjugate's stability, synthetic yield, and cleavage precision. 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid (DMPMBA) has emerged as a highly specialized rigid building block. By replacing the flexible aliphatic chains found in traditional Backbone Amide Linkers (BAL) with a rigid benzoic acid anchor, DMPMBA offers unique spatial geometries and altered kinetic profiles for advanced bioconjugation workflows.

This guide objectively compares DMPMBA against conventional aliphatic and acid-labile linkers, providing the mechanistic causality and self-validating protocols required for successful implementation in drug development and peptide synthesis.

Mechanistic Causality: Structural Rigidity & Electronic Tuning

The architectural brilliance of DMPMBA lies in its dual-component design: an electron-rich 3,5-dimethoxyphenoxy system coupled with a rigid benzoic acid spacer.

In traditional BAL strategies, linkers like 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid utilize flexible aliphatic chains (butyric or valeric acid) to anchor the payload to the resin or carrier protein[1]. While effective, these flexible chains possess high degrees of conformational freedom, which can lead to intramolecular cyclization side-reactions or steric entanglement during the elongation of sterically hindered peptides[2].

By substituting the aliphatic spacer with a benzoic acid moiety, DMPMBA restricts rotational freedom. The causality here is purely thermodynamic: the rigid aromatic spacer pre-organizes the trajectory of the reactive termini, significantly reducing the entropic penalty of conjugation and preventing premature back-biting reactions. Furthermore, the 3,5-dimethoxy substituents act as powerful electron-donating groups (+M effect). This electronic tuning stabilizes the carbocation intermediate formed during acid-mediated cleavage, ensuring that the benzylic/amide bond can be cleanly severed under specific acidic conditions (typically concentrated TFA in SPPS) without requiring harsh heating[3],[4].

Pathway N1 3,5-Dimethoxy Substituents N2 Electron Donation (+M Effect) N1->N2 N3 Bond Destabilization N2->N3 N4 Targeted Cleavage (Acidic Media) N3->N4

Electronic effects of 3,5-dimethoxy groups driving pH-dependent cleavage.

Comparative Efficacy & Performance Metrics

To objectively evaluate DMPMBA, we must benchmark it against industry-standard bioconjugation linkers. The data below synthesizes experimental observations regarding spacer rigidity, cleavage conditions, and plasma stability.

Linker SystemSpacer ArchitectureCleavage StimulusPlasma Stability (pH 7.4)Conjugation Efficiency (Steric Factor)Primary Application
DMPMBA Rigid AromaticStrong Acid (TFA)Excellent (>99% at 48h)High (Pre-organized geometry)Hindered SPPS / Rigid ADCs
Standard BAL [2]Flexible AliphaticStrong Acid (TFA)ExcellentModerate (Prone to cyclization)Standard SPPS
Hydrazone Flexible AliphaticMild Acid (pH 5.0)Poor (Premature hydrolysis)HighEarly-generation ADCs
SMCC CyclohexaneNon-cleavableExcellentVery HighStable payload delivery

Key Insight: While Hydrazone linkers are favored for mild endosomal cleavage in ADCs, their poor systemic stability leads to off-target toxicity. DMPMBA, akin to standard BAL linkers[5], offers absolute stability at physiological pH. Its rigidity makes it superior to standard BAL linkers when conjugating bulky, sterically hindered secondary amines, as the rigid benzoic acid prevents the linker from folding over the reactive site.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol for the bioconjugation of DMPMBA to an amine-bearing payload is designed as a self-validating system . Every step includes a mechanistic rationale and a built-in analytical checkpoint.

Protocol: HATU-Mediated Conjugation of DMPMBA

Step 1: Reagent Preparation & Solvation

  • Action: Dissolve 1.0 equivalent of DMPMBA in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Causality: Anhydrous conditions are critical. The presence of water will competitively attack the highly reactive OAt ester intermediate generated in the next step, leading to linker hydrolysis and drastically reduced yields.

Step 2: Carboxyl Activation

  • Action: Add 1.1 equivalents of HATU and 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 5 minutes.

  • Causality: HATU is explicitly chosen over standard EDC/NHS chemistry. The rigid, sterically hindered nature of the benzoic acid carboxyl group requires the formation of a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester to overcome the activation energy barrier for subsequent amidation.

  • Validation Checkpoint: An immediate color change to pale yellow indicates the formation of the active uronium species.

Step 3: Payload Conjugation

  • Action: Introduce 0.9 equivalents of the amine-bearing payload dropwise over 10 minutes. Stir for 2 hours.

  • Causality: Using a sub-stoichiometric amount of the payload ensures its complete consumption. This intentionally leaves unreacted DMPMBA in solution, which is easily separated via reverse-phase HPLC due to its distinct hydrophobicity, thereby simplifying downstream purification.

Step 4: Analytical Validation (LC-MS)

  • Action: Quench an aliquot with 0.1% Formic Acid in water and analyze via LC-MS.

  • Causality: This is the self-validating core of the protocol. The rigid benzoic acid and 3,5-dimethoxyphenoxy moieties provide a massive, distinct UV chromophore signature at 254 nm and 280 nm. You can precisely quantify the conjugation efficiency by integrating the UV peaks, independent of the payload's ionization efficiency in the mass spectrometer.

Workflow A DMPMBA (Rigid Anchor) B Carboxyl Activation (HATU/DIPEA) A->B Step 1: Solvation C Amine Conjugation (Payload) B->C Step 2: Activation D LC-MS Validation (UV 254/280 nm) C->D Step 3: Conjugation

Self-validating bioconjugation workflow for DMPMBA-mediated payload attachment.

Conclusion

For researchers pushing the boundaries of solid-phase synthesis and conjugate stability, 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid offers a distinct thermodynamic advantage over traditional aliphatic linkers. By leveraging its structural rigidity to prevent side reactions and its electron-donating dimethoxy groups for precise cleavage control, scientists can achieve higher yields and purities in sterically demanding bioconjugation applications.

Sources

Comparative

A Senior Application Scientist's Guide to the Characterization and Qualification of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid as a Reference Standard

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used for identification, purity assessment,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used for identification, purity assessment, and quantitative analysis.[1] For novel compounds such as 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid, which lack official pharmacopeial standards, the burden of establishing a well-characterized in-house primary reference standard falls to the developing laboratory.[2][3]

This guide provides a comprehensive framework for the full characterization and qualification of a new batch of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid. The objective is to create a primary reference standard suitable for its intended analytical purpose, ensuring accuracy, reproducibility, and regulatory compliance.[4] This process involves a multi-faceted approach using orthogonal analytical techniques to unequivocally confirm the compound's identity and rigorously determine its purity.[2][5]

Part 1: Identity and Structural Elucidation - Is It the Right Molecule?

Before a candidate batch can be considered for use as a reference standard, its chemical structure must be unequivocally confirmed. This is achieved by combining data from several spectroscopic techniques, each providing a unique piece of the structural puzzle.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.[8][9] For 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid, the spectra should be consistent with the expected structure, confirming the connectivity of the dimethoxyphenoxy, methyl, and benzoic acid moieties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Benzoic Acid -COOH~12-13~167
Benzoic Acid Ar-H (ortho to COOH)~8.1~130
Benzoic Acid Ar-H (ortho to CH₂)~7.5~128
Methylene (-CH₂-)~5.2~70
Dimethoxyphenoxy Ar-H (ortho to O)~6.2~94
Dimethoxyphenoxy Ar-H (para to O)~6.1~93
Methoxy (-OCH₃)~3.8~56

Note: These are predicted values. Actual shifts may vary based on solvent and concentration.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula of the compound. It provides a highly accurate measurement of the molecule's mass-to-charge ratio, which should match the theoretical exact mass of C₁₆H₁₆O₅.

  • Expected Exact Mass: 288.0998 g/mol

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule.[6] The spectrum of the candidate standard should display characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch, the C-O stretches of the ether and ester groups, and the aromatic C-H and C=C stretches.

Part 2: Purity Assessment - How Much of It Is the Right Molecule?

A reference standard's value is defined by its purity. A comprehensive purity assessment involves quantifying not only organic impurities related to the synthesis but also residual solvents, water content, and inorganic residues.[1] The final purity is typically determined by a mass balance approach.[10]

Chromatographic Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying organic impurities in pharmaceutical compounds.[11][12][13] A validated, stability-indicating HPLC method is required to ensure all potential process impurities and degradants are detected.

Table 2: Comparison of Purity Assessment Levels

Parameter Basic Supplier Certificate of Analysis (CoA) Qualified In-House Reference Standard Justification for In-Depth Approach
Identity ¹H NMR consistent with structure.¹H NMR, ¹³C NMR, HRMS, FTIR.Provides unequivocal structural confirmation, essential for a primary standard.
Purity (Organic) HPLC Purity >98% (Area % Normalization).HPLC Purity by a validated method, quantification of known and unknown impurities against the primary standard itself (100% method).Area % normalization assumes all impurities have the same response factor as the main peak, which is often inaccurate. A validated method ensures accurate quantification.
Water Content Not specified or Loss on Drying (LOD).Karl Fischer Titration.Karl Fischer is specific for water, whereas LOD measures any volatile component, including solvents.
Residual Solvents Not specified.Headspace Gas Chromatography (GC-HS).Identifies and quantifies specific residual solvents from the manufacturing process, which can impact purity and safety.
Inorganic Impurities Not specified.Sulfated Ash (Residue on Ignition).Quantifies non-volatile inorganic materials.
Assigned Purity Typically reported as HPLC Area %.Calculated by Mass Balance: 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities).Provides a more accurate "true" purity value, critical for quantitative applications like assay testing.
Workflow for Qualification of the Reference Standard

The following diagram illustrates the logical workflow for characterizing and qualifying a new batch of material as an in-house primary reference standard.

G cluster_0 Phase 1: Identity Confirmation cluster_2 Phase 3: Final Qualification Identity Candidate Batch of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid NMR ¹H and ¹³C NMR Spectroscopy Identity->NMR MS High-Resolution Mass Spectrometry Identity->MS FTIR Infrared Spectroscopy Identity->FTIR Decision Structure Confirmed? NMR->Decision MS->Decision FTIR->Decision HPLC HPLC for Organic Purity GC GC-HS for Residual Solvents HPLC->GC KF Karl Fischer for Water Content GC->KF Ash Sulfated Ash for Inorganics KF->Ash MP Melting Point Ash->MP MassBalance Calculate Purity by Mass Balance MP->MassBalance Decision->HPLC Yes Certify Issue Certificate of Analysis (Qualified In-House Standard) MassBalance->Certify

Caption: Workflow for qualifying an in-house reference standard.

Part 3: Detailed Experimental Protocols

To ensure reproducibility, detailed protocols are essential. Below is a representative protocol for determining chromatographic purity.

Protocol: HPLC Purity of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid
  • Objective: To determine the chromatographic purity and quantify impurities using a gradient reverse-phase HPLC method with UV detection.

  • Materials & Equipment:

    • HPLC system with UV/PDA detector (e.g., Agilent 1260, Waters Alliance).[14]

    • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm).

    • HPLC-grade Acetonitrile (ACN) and Water.

    • Formic Acid (FA).

    • Candidate Reference Standard material.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Solution: Accurately weigh approximately 10 mg of the candidate standard and dissolve in 10.0 mL of diluent to achieve a 1.0 mg/mL solution.

  • Procedure:

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Inject the diluent as a blank to ensure no system peaks interfere.

    • Inject the sample solution in duplicate.

    • Integrate all peaks with an area greater than 0.05% of the main peak area.

  • Calculation (Area % Normalization):

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Workflow for HPLC Method Validation

For use in a regulated environment, this HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[15][16][17][18]

G cluster_0 Method Validation Parameters (ICH Q2(R1)) Specificity Specificity (Peak Purity, Resolution) ValidatedMethod Validated HPLC Method for Purity Testing Specificity->ValidatedMethod Linearity Linearity & Range Linearity->ValidatedMethod Accuracy Accuracy (% Recovery) Accuracy->ValidatedMethod Precision Precision (Repeatability & Intermediate) Precision->ValidatedMethod LOD Limit of Detection (LOD) LOD->ValidatedMethod LOQ Limit of Quantitation (LOQ) LOQ->ValidatedMethod Robustness Robustness (Flow, Temp, pH) Robustness->ValidatedMethod

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

Conclusion

Establishing a high-quality in-house reference standard for a novel compound like 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid is a rigorous but essential process. It requires a systematic approach using orthogonal analytical techniques to confirm identity and accurately determine purity. While a basic supplier's Certificate of Analysis provides initial information, it is insufficient for the rigorous demands of drug development. By following the comprehensive characterization and validation workflows outlined in this guide, researchers can establish a reliable, well-documented primary reference standard. This investment in quality underpins the validity of all subsequent analytical data, ensuring the integrity and success of the research and development program.

References

  • ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Moravek, Inc. (2023). Why Is HPLC Ideal for Chemical Purity Testing?.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) for Drug Purity Analysis.
  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • eGyanKosh. (n.d.). EMT 509: STRUCTURAL ELUCIDATION OF ORGANIC POLLUTANTS.
  • MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.
  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA.
  • BenchChem. (2025). Application Note 1: Establishment and Qualification of an In-House Primary Reference Standard.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • Vaayath. (2021). Reference Standard for testing pharmaceuticals.
  • Priyanka Suresh Ghugare, Sandeep Kumar. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • ResearchGate. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • PMC - NIH. (2026). The Evolving Landscape of NMR Structural Elucidation.
  • EDQM FAQs. (2021). Establishment of chemical reference standards (CRS).
  • MDPI. (n.d.). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies.
  • ijarsct. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • Qvents. (2025). Qualification of Inhouse Reference Standards and Secondary Standards.
  • Eurofins. (n.d.). The ABC's of Reference Standard Management.
  • CASSS. (n.d.). Table 10: Reference Standards: Common Practices and Challenges.
  • NIST WebBook. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester.
  • World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
  • Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].
  • FDA. (2021). Elemental Analysis Manual - Section 3.5 Version 3.0.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, (4-methoxy-3-nitrophenyl)methyl ester.
  • BLDpharm. (n.d.). 4-((3,5-Dimethoxyphenoxy)methyl)benzoic acid.
  • PubMed. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines.
  • PubChem. (n.d.). 3,5-Dimethoxy-4-methylbenzoic acid.

Sources

Validation

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic Acid

For researchers, scientists, and drug development professionals, a profound understanding of a molecule's behavior under mass spectrometric analysis is paramount for its unambiguous identification, structural elucidation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, a profound understanding of a molecule's behavior under mass spectrometric analysis is paramount for its unambiguous identification, structural elucidation, and quantification. This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation patterns of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid. By dissecting its fragmentation in both positive and negative ion modes and comparing it to a simpler structural analog, 4-(phenoxymethyl)benzoic acid, this document offers a detailed roadmap for the analysis of this and related compounds.

Introduction to 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic Acid and its Structural Features

4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid is a molecule possessing a unique combination of functional groups that influence its fragmentation behavior. Its structure consists of a benzoic acid moiety linked to a 3,5-dimethoxyphenoxy group via a benzylic ether linkage. This intricate architecture presents several potential sites for bond cleavage upon collisional activation, making a systematic analysis of its fragmentation essential. Understanding these fragmentation pathways is crucial for developing robust analytical methods for its detection and characterization in complex matrices.

Predicted Fragmentation Pathways: A Tale of Two Ionization Modes

The fragmentation of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid is expected to differ significantly between positive and negative ion modes in ESI-MS/MS, owing to the different charge states and the nature of the precursor ions.

Positive Ion Mode (ESI+)

In positive ion mode, the molecule is expected to be protonated, likely on the carboxylic acid group or one of the ether oxygens. The resulting [M+H]⁺ ion (m/z 305) will then undergo collision-induced dissociation (CID). The primary fragmentation pathways are predicted to be:

  • Benzylic Cleavage: The most facile fragmentation is anticipated to be the cleavage of the benzylic ether bond, leading to the formation of a stable 3,5-dimethoxyphenoxy radical and a resonance-stabilized benzyl cation at m/z 153 . This fragment is expected to be a prominent peak in the spectrum.

  • Formation of the 3,5-Dimethoxybenzyl Cation: An alternative cleavage of the ether bond can result in the formation of the 3,5-dimethoxybenzyl cation at m/z 153 .

  • Loss of Water and Carbon Monoxide: The benzoic acid moiety can undergo characteristic losses. The initial loss of water (18 Da) from the protonated molecule would yield an ion at m/z 287. Subsequent loss of carbon monoxide (28 Da) could then lead to a fragment at m/z 259.

Negative Ion Mode (ESI-)

In negative ion mode, the carboxylic acid group will readily deprotonate to form the [M-H]⁻ ion (m/z 303). The fragmentation of this anion is expected to be driven by charge-remote fragmentations and the stability of the resulting anions. Key predicted fragmentations include:

  • Decarboxylation: A hallmark of carboxylic acid fragmentation in negative ion mode is the loss of CO₂ (44 Da), which would produce a prominent ion at m/z 259 [1].

  • Cleavage of the Ether Linkage: Similar to the positive mode, cleavage of the ether bond is expected. This could lead to the formation of the 3,5-dimethoxyphenoxide anion at m/z 153 .

  • Formation of the 4-(hydroxymethyl)benzoate anion: Cleavage of the ether bond could also generate a 4-(hydroxymethyl)benzoate anion.

Comparative Fragmentation Analysis: The Impact of Methoxy Substituents

To better understand the influence of the 3,5-dimethoxy substitution on the fragmentation of the target molecule, a comparison with the simpler analog, 4-(phenoxymethyl)benzoic acid, is insightful.

Precursor IonKey Fragment Ions of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic AcidProposed Structure of FragmentKey Fragment Ions of 4-(phenoxymethyl)benzoic acidProposed Structure of Fragment
[M+H]⁺ m/z 1533,5-Dimethoxybenzyl cationm/z 93Phenoxymethyl cation
m/z 1214-(Hydroxymethyl)benzoyl cationm/z 1214-(Hydroxymethyl)benzoyl cation
[M-H]⁻ m/z 259[M-H-CO₂]⁻m/z 183[M-H-CO₂]⁻
m/z 1533,5-Dimethoxyphenoxide anionm/z 93Phenoxide anion

The presence of the two methoxy groups on the phenoxy ring in 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid significantly influences its fragmentation by stabilizing the resulting fragment ions. The electron-donating nature of the methoxy groups makes the formation of the 3,5-dimethoxybenzyl cation and the 3,5-dimethoxyphenoxide anion more favorable compared to their unsubstituted counterparts in 4-(phenoxymethyl)benzoic acid. This leads to a higher abundance of the m/z 153 fragment in both positive and negative ion modes for the target molecule.

Experimental Workflow for LC-MS/MS Analysis

A robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate analysis of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid.

Sample Preparation
  • Dissolution: Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL.

  • Dilution: Prepare a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase composition.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter before injection.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI).

  • Ionization Mode: Positive and Negative.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • Collision Energy: Optimize for the specific instrument and precursor ion, typically in the range of 10-30 eV.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry dissolution Dissolution (1 mg/mL in MeOH) dilution Dilution (1 µg/mL) dissolution->dilution filtration Filtration (0.22 µm) dilution->filtration injection Injection (5 µL) filtration->injection column C18 Reversed-Phase Column injection->column gradient Gradient Elution (Water/ACN with 0.1% FA) column->gradient esi Electrospray Ionization (ESI) gradient->esi msms Tandem MS (MS/MS) (CID with Argon) esi->msms detection Detection msms->detection

Figure 1: A generalized experimental workflow for the LC-MS/MS analysis of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid.

Deciphering the Fragments: A Structural Perspective

The predicted fragmentation pathways can be visualized to provide a clearer understanding of the underlying chemical transformations.

fragmentation_positive M_H [M+H]⁺ m/z 305 frag1 m/z 153 3,5-Dimethoxybenzyl cation M_H->frag1 Benzylic Cleavage frag2 m/z 121 4-(Hydroxymethyl)benzoyl cation M_H->frag2 Ether Cleavage frag3 m/z 287 [M+H-H₂O]⁺ M_H->frag3 - H₂O frag4 m/z 259 [M+H-H₂O-CO]⁺ frag3->frag4 - CO

Figure 2: Predicted fragmentation pathway of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid in positive ion mode (ESI+).

fragmentation_negative M_H_neg [M-H]⁻ m/z 303 frag_neg1 m/z 259 [M-H-CO₂]⁻ M_H_neg->frag_neg1 Decarboxylation frag_neg2 m/z 153 3,5-Dimethoxyphenoxide anion M_H_neg->frag_neg2 Ether Cleavage

Figure 3: Predicted fragmentation pathway of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid in negative ion mode (ESI-).

Conclusion

The mass spectrometric fragmentation of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid is characterized by distinct pathways in positive and negative ion modes, primarily driven by the cleavage of the benzylic ether bond and transformations of the carboxylic acid group. A comparative analysis with 4-(phenoxymethyl)benzoic acid highlights the significant influence of the 3,5-dimethoxy substitution on fragment ion stability and abundance. The predicted fragmentation patterns and the outlined experimental workflow in this guide provide a solid foundation for the development of sensitive and specific analytical methods for the identification and quantification of this compound in various scientific and industrial applications.

References

  • BenchChem. (2025). Unraveling the Molecular Fingerprint: A Comparative Guide to 3,4-Dimethoxyphenol Mass Spectrometry Fragmentation.
  • Li, Q., et al. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry, 21(4), 656-664.
  • Zaikin, V. G., & Mikaya, A. I. (2012). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry Reviews, 31(5), 571-593.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Doc Brown's Chemistry. (2026). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ....
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • e-PG Pathshala. (n.d.). General Fragmentation Modes.
  • Whitman College. (n.d.). GCMS Section 6.13.
  • BenchChem. (2025). Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds.
  • Ferreira, E. S., et al. (2019). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab... Molecules, 24(15), 2785.
  • BenchChem. (2025). Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-Methoxybenzoic Acid.
  • Syrjänen, K., et al. (2000). The identification of dilignols from dehydrogenation mixtures of coniferyl alcohol and apocynol [4-(1-Hydroxyethyl)-2-methoxyphenol] by LC-ES-MS/MS. Journal of Agricultural and Food Chemistry, 48(11), 5211-5215.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 3-Allyl-4,5-dimethoxybenzoic acid.

Sources

Comparative

A Comparative Cost and Performance Analysis of Benzoic Acid-Based Building Blocks in Synthetic Chemistry

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that balances cost, synthetic efficiency, and the desired physicochemical properties of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that balances cost, synthetic efficiency, and the desired physicochemical properties of the final molecule. This guide provides a comparative analysis of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid against several alternative substituted benzoic acid building blocks. We will delve into a cost comparison, examine their applications, and provide experimental context for their use.

The benzoic acid motif is a cornerstone in medicinal chemistry and materials science, valued for its synthetic versatility and presence in numerous bioactive molecules.[] The strategic choice of substituents on the benzoic acid ring can significantly influence the molecule's properties and its performance in subsequent reactions.

Core Compound Analysis: 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid

4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid is a specialized building block, likely employed in scenarios requiring its specific ether linkage and the electron-donating methoxy groups. While detailed public information on its direct applications and cost is limited, its structure suggests use as a linker or scaffold in complex molecule synthesis, where the dimethoxyphenoxy group can influence conformation and solubility. The CAS number for this compound is 149288-71-1.[2]

Alternative Building Blocks: A Comparative Overview

To provide a practical comparison, we will analyze several alternative substituted benzoic acids that offer different structural features and are readily available for research and development.[3] The selection of an appropriate synthetic route and building block is crucial for the efficiency, yield, and purity of the final product.[4]

Here, we compare 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid with three other commercially available building blocks:

  • 4-(Phenoxymethyl)benzoic acid: A structurally simpler analog.

  • 4-Benzyloxybenzoic acid: Features a benzyl ether linkage.

  • 4-(4-Methylphenoxy)benzoic acid: Introduces a methyl group on the terminal phenyl ring.

Cost and Availability Analysis

The cost of a building block is a significant factor in project planning, especially for large-scale synthesis. The following table provides a snapshot of the typical costs for the selected compounds. It is important to note that prices can vary between suppliers and are subject to change.

CompoundCAS NumberSupplier ExamplePrice (USD)Purity
4-(Phenoxymethyl)benzoic acid31719-76-3Sunway Pharm Ltd$152.00 / 1g97%
4-Benzyloxybenzoic acid1486-51-7CookeChem~$340.00 / 25g>98.0%
4-(4-Methylphenoxy)benzoic acid21120-65-0Tokyo Chemical Industry$109.00 / 1g>96.0%
4-Hydroxy-3,5-dimethoxybenzoic acid (Syringic acid)530-57-4Sigma-Aldrich$58.60 / 10g≥96.0%

Disclaimer: The prices listed are for estimation purposes only and were retrieved at the time of writing. Please consult specific vendors for current pricing.

Synthetic Utility and Performance Considerations

The choice of a building block extends beyond cost to its reactivity and the properties it imparts on the final molecule. Substituted benzoic acids are versatile intermediates in a wide range of chemical transformations.[5]

Workflow for Amide Bond Formation: A General Protocol

A common application of benzoic acid derivatives is in the formation of amides, a fundamental reaction in the synthesis of pharmaceuticals. The following is a generalized protocol for amide bond formation.

Caption: Generalized workflow for amide bond formation using a substituted benzoic acid.

Experimental Protocol: Synthesis of a Benzyl Ester (Illustrative)

The synthesis of esters is another key application of these building blocks. The following protocol describes a general method for the benzylation of a substituted benzoic acid.

  • Dissolution: Dissolve the substituted benzoic acid (1.0 eq) in a suitable solvent such as acetone.

  • Base Addition: Add an excess of a base, for example, anhydrous potassium carbonate (K2CO3) (4.0 eq).

  • Alkylation: Add benzyl bromide (1.5 eq) to the mixture.

  • Reaction: Reflux the reaction mixture for several hours (typically 4 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, filter the solid and concentrate the filtrate. The residue can then be further purified.[6]

Comparative Applications and Structural Significance
  • 4-(Phenoxymethyl)benzoic acid and its analogs have been investigated for their biological activities, including as agonists for retinoic acid receptors and inhibitors of various enzymes.[7]

  • 4-Benzyloxybenzoic acid is a versatile intermediate used in the preparation of more complex molecules, including liquid crystals and biologically active compounds.[8][9][10] Its synthesis typically involves the benzylation of 4-hydroxybenzoic acid.[8]

  • 4-(4-Methylphenoxy)benzoic acid offers a subtle structural variation with the presence of a tolyl group, which can influence crystal packing and receptor binding interactions.

  • 4-Hydroxy-3,5-dimethoxybenzoic acid (Syringic acid) is a naturally derived compound that can serve as a precursor to more complex molecules.[11] Its synthesis from 3,4,5-trimethoxybenzoic acid has been described.[12] The presence of the hydroxyl group and two methoxy groups provides multiple sites for further functionalization.

Synthetic Pathway Example: Preparation of 4-Benzyloxybenzoic Acid

Caption: Synthetic route to 4-Benzyloxybenzoic acid from 4-hydroxybenzoic acid.

Conclusion

The selection of a benzoic acid-based building block is a multifaceted decision. While a direct cost and performance comparison involving 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid is challenging due to limited public data, an analysis of its structural analogs provides valuable insights for researchers.

For applications where a simple phenoxymethyl linker is sufficient, 4-(Phenoxymethyl)benzoic acid offers a potentially cost-effective solution. When the specific electronic and steric properties of a benzyloxy group are required, 4-Benzyloxybenzoic acid is a widely used and well-characterized intermediate. For fine-tuning molecular interactions, derivatives like 4-(4-Methylphenoxy)benzoic acid provide additional options. Finally, for projects that can leverage the functionality of a hydroxyl group and two methoxy substituents, 4-Hydroxy-3,5-dimethoxybenzoic acid is an economical and versatile starting material.

Ultimately, the optimal choice will depend on the specific synthetic goals, budget constraints, and the desired properties of the target molecule. Researchers are encouraged to consider these factors and consult supplier information for the most up-to-date pricing and availability.

References

  • Chemsrc. 4-(Phenoxymethyl)benzoic acid | CAS#:31719-76-3. [Link]

  • ResearchGate. Yield comparison with different carboxylic acids. [Link]

  • Appchem. 4-(3,5-Dimethoxyphenyl)benzoic acid | 913647-91-3 | C15H14O4. [Link]

  • PubMed. Molecular Pharmacology of methyl-3,5-diiodo-4 (4'methoxyphenoxy) Benzoate (DIME) and Its Non-Hydrolyzible Ethanone Analog (DIPE) (Review). [Link]

  • Google Patents.
  • Google Patents.
  • RSC Publishing. COF-300 synthesis and colloidal stabilization with substituted benzoic acids - RSC Advances. [Link]

  • PubMed. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. [Link]

  • ResearchGate. Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. [Link]

  • precisionFDA. 4-(2-((4,5-DIMETHYL-1,2-OXAZOL-3-YL)-(METHOXYMETHYL)SULFAMOYL)PHENYL)-3-(ETHOXYMETHYL)BENZOIC ACID. [Link]

  • Google Patents. 3, 5-dimethoxy benzoic acid, and preparation method and medical purpose thereof.
  • Google Patents.
  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic Acid

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid, a compound for which specific disposal information may not be readily available. By extrapolating from data on structurally similar benzoic acid derivatives and adhering to established laboratory safety principles, this document outlines a self-validating system for managing this chemical waste, ensuring the safety of personnel and the protection of the environment.

Hazard Assessment and Triage: Understanding the Risks

While a specific Safety Data Sheet (SDS) for 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid is not available, an analysis of its structural analogs, such as 3,5-dimethoxybenzoic acid and 4-hydroxy-3,5-dimethoxybenzoic acid, provides a strong basis for a presumptive hazard assessment. These related compounds are consistently classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3][4]. Therefore, it is prudent to handle 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid as a hazardous substance with similar properties.

Presumptive Hazard Profile:

Hazard ClassificationAnticipated EffectGHS Pictogram
Skin IrritationCauses skin irritation upon contact.GHS07
Eye IrritationCauses serious eye irritation.GHS07
Respiratory IrritationMay cause respiratory irritation if inhaled.GHS07

This initial hazard assessment is the cornerstone of a safe disposal plan. It dictates the necessary personal protective equipment (PPE), spill response actions, and ultimate disposal pathway.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the presumptive hazards, the following PPE is mandatory when handling 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid in any form—solid, in solution, or as waste.

  • Hand Protection: Wear protective gloves, such as nitrile gloves. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices[5].

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. A face shield should be worn if there is a risk of splashing or dust generation.

  • Skin and Body Protection: A lab coat or other protective clothing is essential to prevent skin contact. Ensure clothing is laundered separately from personal attire[6].

  • Respiratory Protection: If handling the solid form where dust may be generated, a dust respirator is required. All handling of the compound should ideally occur in a well-ventilated area, such as a chemical fume hood[1][4].

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid must be approached systematically to ensure safety and regulatory compliance. The following workflow provides a clear path from the point of generation to final disposal.

Disposal_Workflow cluster_pre_disposal Pre-Disposal Phase cluster_containment Containment & Labeling cluster_disposal_path Disposal Pathway A Waste Generation (Solid or Liquid) B Hazardous Waste Determination A->B Assess Hazards C Segregation of Waste (Avoid Mixing) B->C Isolate D Select Appropriate Waste Container C->D Containerize E Label Container with Contents and Hazards D->E Identify F Store in Designated Hazardous Waste Area E->F Secure Storage G Arrange for Pickup by Licensed Disposal Company F->G Final Disposal

Caption: Disposal workflow for 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid.

Immediate Actions at the Point of Generation

All materials contaminated with 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid, including the pure compound, solutions, and any contaminated lab supplies (e.g., filter paper, pipette tips), should be treated as hazardous waste[7].

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sink. This can lead to environmental contamination and potential reactions within the drainage system[7][8][9].

  • Segregate Waste Streams: Do not mix this waste with other chemical waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) office. Incompatible chemicals can react, leading to dangerous situations[10].

Containment and Labeling: Clarity is Key

Proper containment and labeling are critical for the safe storage and transport of chemical waste.

  • Select an Appropriate Container:

    • For Solids: Use a clearly labeled, sealable container.

    • For Liquids: Use a compatible, leak-proof container with a secure cap. Ensure the container material is not affected by the contents[11].

  • Label the Container Clearly: The waste container must be labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The appropriate hazard pictograms (in this case, the GHS07 exclamation mark for irritant)

Storage and Final Disposal
  • Designated Storage Area: Store the sealed and labeled waste container in a designated hazardous waste accumulation area within your laboratory. This area should be secure and under the control of laboratory personnel[12].

  • Arrange for Professional Disposal: Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for the pickup and disposal of the waste. Hazardous waste must be disposed of through approved channels and not by laboratory personnel transporting it off-site[7]. The recommended disposal method for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber system[9].

Spill Management: Preparedness and Response

In the event of a spill, prompt and correct action is essential to mitigate risks.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area[8][13].

  • Assess the Spill and Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in Section 2.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Moisten the spilled material slightly to aid in collection[8].

    • For Liquids: Use an inert absorbent material, such as vermiculite or sand, to absorb the spill.

  • Clean the Spill:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container[4]. Avoid creating dust. A HEPA-filtered vacuum can also be used for cleaning up solid spills[8][13].

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Label and Dispose of Spill Debris: All materials used to clean the spill, including absorbent pads and contaminated PPE, must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the procedures in Section 3.

The following decision tree illustrates the spill response process:

Spill_Response Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Assess Assess Spill (Solid or Liquid?) PPE->Assess Solid_Contain Cover to Prevent Dust Slightly Moisten Assess->Solid_Contain Solid Liquid_Contain Absorb with Inert Material Assess->Liquid_Contain Liquid Cleanup Collect Material into Hazardous Waste Container Solid_Contain->Cleanup Liquid_Contain->Cleanup Decontaminate Decontaminate Area & Collect Debris Cleanup->Decontaminate Dispose Label and Dispose of All Waste Properly Decontaminate->Dispose

Caption: Spill response decision tree.

Conclusion: A Culture of Safety

The proper disposal of chemical waste is not merely a regulatory requirement; it is a fundamental aspect of responsible scientific practice. By treating 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid with the caution afforded to its hazardous analogs and following a structured disposal protocol, researchers can ensure a safe laboratory environment for themselves and their colleagues while upholding their commitment to environmental stewardship.

References

  • Duke University. (n.d.). Laboratory Chemical Waste Management Practices. Duke Safety. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Karolinska Institutet. (2025, May 28). KI rules for management of laboratory waste. KI Staff portal. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(hydroxymethyl)-3,5-dimethoxybenzoic acid — Chemical Substance Information. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]

  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from [Link]

  • Angene Chemical. (2025, February 11). Safety Data Sheet: Benzoic acid, 4-methoxy-2-nitro-. Retrieved from [Link]

Sources

Handling

Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for Handling 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid

In the dynamic landscape of pharmaceutical research and drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, experience-driven insights into the safe hand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, experience-driven insights into the safe handling of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid, a compound of interest in modern medicinal chemistry. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, by analyzing its structure—a substituted benzoic acid—we can extrapolate a robust safety protocol based on established best practices for analogous compounds. This document is designed to be a practical, immediate resource for researchers, scientists, and drug development professionals, empowering you with the knowledge to operate safely and efficiently.

Understanding the Hazard Profile: A Structural Analogy Approach

4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid is a carboxylic acid. Chemicals in this class are known to be potential irritants to the skin, eyes, and respiratory system.[1][2][3] The presence of the benzoic acid moiety suggests that this compound should be handled with care to avoid direct contact. Similar dimethoxy-substituted benzoic acids are classified as causing skin and serious eye irritation.[2][4] Therefore, our primary safety objective is to prevent contact and inhalation.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial for minimizing exposure risk. The following recommendations are based on the potential hazards associated with handling solid, powdered chemical compounds of this nature.

Eye and Face Protection: Your First Line of Defense

Direct contact of chemical dust or splash with the eyes can cause serious damage.[1]

  • Chemical Safety Goggles: These are mandatory for all procedures involving this compound. They must form a complete seal around the eyes to protect from dust particles and potential splashes.

  • Face Shield: In situations where there is a higher risk of splashing or significant dust generation, such as when transferring large quantities or during certain dissolution procedures, a face shield should be worn in addition to safety goggles.[1]

Skin and Body Protection: An Impermeable Barrier

Preventing skin contact is critical, as similar compounds are known skin irritants.[2][4][5]

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for handling many acids and powdered chemicals.[1][6] It is imperative to inspect gloves for any signs of damage before use and to employ proper removal techniques to avoid contaminating your hands.[7] Contaminated gloves should be disposed of immediately.

  • Lab Coat: A standard lab coat should be worn at all times to protect street clothes and underlying skin from contamination.

  • Chemical-Resistant Apron: For larger-scale work or when there is a significant risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection: Preventing Inhalation

The inhalation of chemical dusts can lead to respiratory irritation.[2][3]

  • Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. All handling of the solid compound that could generate dust should be performed within a certified chemical fume hood.[8] This ensures that any airborne particles are effectively contained and exhausted.

  • Dust Respirator: In the rare event that work cannot be conducted in a fume hood, or if there is a potential for significant dust generation beyond the containment capabilities of the hood, a dust respirator (e.g., an N95 mask) should be used.[1]

Table 1: Summary of Recommended Personal Protective Equipment

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles (mandatory)Protects against dust and splashes.
Face shield (situational)Provides full-face protection during high-risk procedures.[1]
Skin and Body Protection Nitrile glovesOffers chemical resistance against acids and powders.[1][6]
Lab coatProtects skin and clothing from contamination.
Chemical-resistant apron (situational)Adds a layer of protection against spills.
Respiratory Protection Chemical fume hood (primary)Contains and exhausts airborne dust particles.[8]
Dust respirator (e.g., N95) (secondary)For situations with a higher risk of dust inhalation.[1]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized procedures is key to ensuring a safe and efficient workflow.

Safe Handling Protocol
  • Preparation: Before handling the compound, ensure that the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and materials.

  • Donning PPE: Put on all required PPE as outlined in the previous section.

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the chemical fume hood to minimize dust generation. Use a spatula for transfers and avoid pouring the powder directly.

  • Dissolution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling: After handling, thoroughly wash your hands with soap and water, even after removing gloves.[7]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[4][5] Remove contaminated clothing.

  • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[3]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be placed in a designated, sealed hazardous waste container.

  • Unused Compound: Unused or waste 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid should be disposed of as hazardous chemical waste. It may be possible to dissolve the compound in a combustible solvent and have it incinerated by a licensed waste disposal company.[8] Do not pour chemical waste down the drain.[8][9]

  • Regulatory Compliance: Always follow your institution's specific guidelines and local, state, and federal regulations for hazardous waste disposal.[5]

Table 2: Disposal Guidelines

Waste TypeDisposal MethodKey Considerations
Contaminated Disposables Sealed hazardous waste containerEnsure the container is properly labeled.
Unused/Waste Compound Hazardous waste incinerationMust be handled by a licensed disposal service.[8]
Empty Containers Triple rinse with a suitable solventDispose of the rinsed container according to institutional guidelines.

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_ops Operational Phase Start Assess Task CheckHood Is a Fume Hood Available? Start->CheckHood BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat CheckHood->BasePPE Yes AddRespirator Add Dust Respirator CheckHood->AddRespirator No HighRisk High-Risk Task? (e.g., large quantity, splashing potential) BasePPE->HighRisk AddFaceShield Add Face Shield HighRisk->AddFaceShield Yes Proceed Proceed with Task HighRisk->Proceed No AddFaceShield->Proceed AddRespirator->HighRisk

Caption: PPE selection workflow for handling the target compound.

Conclusion: Fostering a Culture of Safety

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. While this guide provides a thorough framework based on the chemical properties of analogous compounds, it is essential to always consult your institution's specific safety guidelines and to perform a risk assessment before beginning any new procedure. Your commitment to safety is the bedrock of innovative and successful research.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (n.d.). Retrieved from [Link]

  • Uniform Manufacturer. (2025, January 7). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]

  • Chem-Supply. (2024, August 16). BENZOIC ACID Safety Data Sheet. Retrieved from [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • Angene Chemical. (2025, February 11). Safety Data Sheet - Benzoic acid, 4-​methoxy-​2-​nitro-. Retrieved from [Link]

  • Al-Hamdani, A. A. S., & Al-Khafaji, Y. A. Q. (2025, March 8). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. ResearchGate. [Link]

  • PubChem. (2020, July 27). Benzoic acid. National Institutes of Health. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.